7-hydroxy-2,3-dihydro-4H-chromen-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,10H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWBVGDAFGVJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445980 | |
| Record name | 7-hydroxy-2,3-dihydro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76240-27-2 | |
| Record name | 7-hydroxy-2,3-dihydro-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Chroman-4-one Scaffold as a Privileged Structure
An In-depth Technical Guide to 7-hydroxy-2,3-dihydro-4H-chromen-4-one
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to diverse biological targets. The chroman-4-one skeleton, a fusion of a benzene ring with a dihydropyranone ring, is a quintessential example of such a scaffold.[1][2][3][4] This guide focuses on a key derivative, This compound (also known as 7-hydroxy-4-chromanone), a versatile intermediate and a core component of numerous molecules with significant therapeutic potential.[1][2] Understanding its fundamental properties is crucial for researchers aiming to leverage this scaffold in novel drug development programs.
Core Physicochemical & Spectroscopic Profile
The foundational step in evaluating any compound for drug development is a thorough characterization of its physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Key Physicochemical Data
A summary of the essential physicochemical properties of this compound is presented below. These values are critical for predicting solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| CAS Number | 76240-27-2 | [5] |
| Molecular Formula | C₉H₈O₃ | [5] |
| Molecular Weight | 164.161 g/mol | [5] |
| Melting Point | 149 °C | [5] |
| Boiling Point | 372.37 °C (Predicted) | [5] |
| pKa | 7.75 ± 0.20 (Predicted) | [5] |
| LogP | 1.357 | [5] |
| Solubility | Soluble in DMSO and other polar organic solvents. | [6] |
Spectroscopic Signature for Structural Verification
Unambiguous structural confirmation is paramount. Spectroscopic techniques provide a detailed fingerprint of the molecule's atomic connectivity and chemical environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their splitting patterns revealing their substitution pattern. Two triplet signals corresponding to the adjacent methylene (CH₂) groups at C-2 and C-3 would be characteristic. A broad singlet for the phenolic hydroxyl (-OH) proton, which may be exchangeable with D₂O, would also be present.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon (C=O) downfield (around 190-200 ppm), multiple signals in the aromatic region (110-160 ppm), and two signals in the aliphatic region for the C-2 and C-3 carbons.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups.[7] Key expected absorption bands include a broad peak around 3300 cm⁻¹ for the O-H stretch of the phenol, a strong, sharp peak around 1680 cm⁻¹ for the C=O (ketone) stretch, and various peaks in the 1600-1450 cm⁻¹ region for aromatic C=C stretching.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The mass spectrum should show a molecular ion peak (M+) at m/z corresponding to the molecular weight of 164.16.[5] Fragmentation patterns can provide further structural clues.
Synthesis and Chemical Reactivity
The utility of this compound as a building block is underpinned by its accessible synthesis and predictable reactivity.
Principal Synthetic Pathway: Cyclization of Resorcinol
A common and efficient method for synthesizing the title compound begins with the readily available starting material, resorcinol.[1] The process involves two primary steps:
-
Acylation : Resorcinol is acylated with 3-chloropropionic acid in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid, to form an intermediate, 2',4'-dihydroxy-3-chloropropiophenone.
-
Intramolecular Cyclization : The intermediate undergoes a base-mediated intramolecular cyclization. Treatment with an aqueous base like sodium hydroxide (NaOH) facilitates the formation of the heterocyclic ring, yielding this compound.[1]
Protocol: Laboratory-Scale Synthesis
Objective: To synthesize this compound.
Materials:
-
Resorcinol
-
3-chloropropionic acid
-
Trifluoromethanesulfonic acid
-
2 M Sodium hydroxide (NaOH) solution
-
Appropriate organic solvents (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acylation: In a round-bottom flask, dissolve resorcinol in a suitable solvent. Add 3-chloropropionic acid.
-
Carefully add trifluoromethanesulfonic acid dropwise to the stirred solution at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product (2',4'-dihydroxy-3-chloropropiophenone) with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in a 2 M NaOH solution.
-
Heat the mixture under reflux until the cyclization is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS as described in Section 1.2.
Biological Significance and Structure-Activity Relationships (SAR)
While this compound itself is primarily an intermediate, its core structure is integral to a wide array of biologically active molecules. SAR studies on its derivatives provide a roadmap for designing potent and selective therapeutic agents.
The chroman-4-one scaffold has been associated with diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3]
Key Therapeutic Areas and SAR Insights
| Therapeutic Area | Structure-Activity Relationship (SAR) Insights | Key References |
| Antibacterial | The 7-OH group is a key feature. The addition of a 5-OH group significantly enhances activity against MRSA. Increased lipophilicity generally improves bacterial membrane penetration and potency. | [8] |
| Antioxidant | Derivatives, particularly those with alkyl amide side chains, exhibit potent inhibition of lipid peroxidation, in some cases exceeding the activity of the standard antioxidant Trolox. | [9] |
| Antidiabetic | In benzylidene-4-chromanone derivatives, the presence of the 7-OH group on the chromanone ring increases α-glucosidase inhibitory activity. | [10] |
| Anticancer | Linking the 7-OH position to other pharmacophores, such as 1,2,4-triazole moieties, has produced derivatives with potent cytotoxic activity against human cancer cell lines. | [11] |
| Neuroprotection | The chroman-4-one scaffold serves as a template for developing selective inhibitors of SIRT2, a target in neurodegenerative disorders like Parkinson's and Alzheimer's disease. | [12] |
The consistent importance of the 7-hydroxy group highlights its role as a critical hydrogen bond donor/acceptor, essential for interacting with biological targets. Modifications at this position, or at C-2, C-3, and C-5, allow for the fine-tuning of a compound's pharmacological profile.[2][8][12]
Metabolic Considerations
Direct metabolic studies on this compound are not extensively documented in public literature. However, based on its structure—containing a phenolic hydroxyl group and a ketone—its metabolic fate can be predicted. Phenolic compounds typically undergo both Phase I and Phase II metabolism.
-
Phase I Metabolism : This may involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, potentially adding further hydroxyl groups to the aromatic ring.
-
Phase II Metabolism : The 7-hydroxy group is a prime site for conjugation reactions. Glucuronidation (via UGT enzymes) and sulfation (via SULT enzymes) are highly probable pathways, which would increase the compound's water solubility and facilitate its excretion.
The metabolism of related, more complex natural products demonstrates that such transformations can dramatically alter biological activity, sometimes converting a precursor into a more potent active metabolite.[13][14][15] Therefore, any derivative designed from this scaffold must be evaluated for its metabolic stability and the pharmacological profile of its metabolites.
Conclusion and Future Outlook
This compound is more than a simple chemical. It represents a foundational building block rooted in a privileged scaffold, offering vast potential for drug discovery. Its straightforward synthesis, well-defined chemical properties, and the established biological relevance of its derivatives make it an attractive starting point for developing novel therapeutics.
Future research should focus on expanding the library of derivatives through strategic modifications at the C-2, C-3, and C-5 positions, while leveraging the crucial 7-hydroxy group as an anchor for target engagement or as a site for prodrug strategies. A deeper investigation into its metabolic pathways and those of its derivatives will be essential for translating promising in vitro activity into in vivo efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 11. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative Metabolism as a Modulator of Kratom’s Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Chromanone Core: A Synthetic Gateway to a Class of Natural Products
An In-depth Technical Guide on 7-Hydroxy-2,3-dihydro-4H-chromen-4-one and Its Naturally Occurring Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 7-hydroxychroman-4-one, represents a pivotal molecular scaffold in the study and synthesis of a variety of bioactive natural products. While this foundational compound is not documented as a natural isolate itself, its core structure is the backbone of numerous naturally occurring derivatives, most notably the homoisoflavonoids. These derivatives are found across a range of plant families and exhibit a breadth of biological activities. This guide provides a comprehensive overview of the significance of this compound as a synthetic precursor, the natural sources of its derivatives, the biosynthetic pathways leading to the chromanone core, and detailed methodologies for both the synthesis of the parent compound and the isolation of its natural analogs.
Introduction: The Synthetic Heart of Natural Derivatives
The chroman-4-one framework is a privileged structure in medicinal chemistry and natural product science.[1] Specifically, this compound serves as a critical building block for the laboratory synthesis of more complex, naturally occurring molecules.[2] Its structure, a fusion of a benzene ring with a dihydropyranone ring, provides a versatile template for chemical modification. While extensive research has detailed its synthesis and utility as a precursor, there is a conspicuous absence of reports on its isolation from natural sources. This underscores its primary role in the scientific literature as a synthetic intermediate rather than a natural product.
The true natural significance of this scaffold lies in its substituted forms, particularly the homoisoflavonoids. These compounds, which feature a 16-carbon skeleton, are found in a variety of plants and are known for their diverse pharmacological properties.[3][4] Understanding the synthesis of the 7-hydroxychroman-4-one core is therefore essential for researchers aiming to explore the medicinal potential of its naturally occurring derivatives.
Natural Occurrence of 7-Hydroxychroman-4-one Derivatives
While the parent compound remains elusive in nature, its derivatives are well-documented. The most prominent class of these derivatives is the homoisoflavonoids.
Plant Sources of Homoisoflavonoids
Homoisoflavonoids have been isolated from a variety of plant families.[3][5] Notable sources include:
| Plant Family | Genera | Examples of Isolated Compounds |
| Fabaceae | Caesalpinia, Haematoxylum | 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one, Sappanol, Episappanol[6][7] |
| Asparagaceae | Ophiopogon, Scilla, Muscari | Ophiopogonones, Scillavones[3][6] |
| Polygonaceae | Polygonum | Various homoisoflavonoids[5] |
| Portulacaceae | Portulaca | Portulacanones[6] |
| Orchidaceae | Cremastra | Cremastranone and related compounds[3] |
Caesalpinia sappan (Sappanwood) is a particularly rich source of these compounds, with numerous homoisoflavonoids having been isolated from its heartwood.[7][8]
Fungal and Other Sources
The occurrence of chroman-4-one derivatives is less common in fungi compared to plants. However, fungi are known to produce a vast array of other complex secondary metabolites.[1]
Biosynthesis of the Chroman-4-one Core
The biosynthesis of the chroman-4-one skeleton, a key component of flavonoids and their derivatives, is believed to originate from the chalcone precursor ring. This pathway involves the condensation of intermediates from the shikimate and acetate pathways.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Homoisoflavonoid - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 7-Hydroxychroman-4-one (CAS: 76240-27-2): Properties, Synthesis, and Biological Potential
Executive Summary: This document provides an in-depth technical overview of 7-hydroxy-2,3-dihydro-4H-chromen-4-one (CAS: 76240-27-2), a key heterocyclic compound belonging to the chromanone class. Chromanones are prevalent scaffolds in natural products and medicinal chemistry, recognized for a wide array of biological activities.[1] This guide, intended for researchers and drug development professionals, details the compound's physicochemical properties, outlines a representative synthetic and purification workflow, specifies analytical methodologies for quality control, and explores its potential biological significance by examining activities of structurally related analogues. Safety, handling, and storage protocols are also provided to ensure proper laboratory use.
Introduction to the 7-Hydroxychroman-4-one Scaffold
7-Hydroxychroman-4-one, also known as this compound, is a bicyclic aromatic ether and ketone.[2][3][4] Its structure is built upon the chromanone core (2,3-dihydro-4H-chromen-4-one), which is distinguished from the related chromone by the absence of the C2-C3 double bond.[1] This saturation introduces a stereocenter if substituted at C2 or C3, offering greater three-dimensional diversity for molecular design. The hydroxyl group at the 7-position is a critical feature, providing a site for hydrogen bonding and a handle for further chemical modification, making it an attractive starting point for the synthesis of more complex derivatives in drug discovery programs.
Caption: Chemical structure of 7-Hydroxychroman-4-one.
Physicochemical and Structural Characterization
Accurate characterization is fundamental to the reliable use of any chemical entity in a research or development setting. The key properties of 7-Hydroxychroman-4-one are summarized below.
| Property | Value | Reference |
| CAS Number | 76240-27-2 | [2][3][4] |
| Molecular Formula | C₉H₈O₃ | [2][4] |
| Molecular Weight | 164.16 g/mol | [2][4] |
| Melting Point | 149 °C | [2] |
| Boiling Point | 372.37 °C at 760 mmHg | [2] |
| Density | 1.343 g/cm³ | [2] |
| LogP | 1.357 | [2] |
| pKa | 7.75 ± 0.20 (Predicted) | [2] |
| Canonical SMILES | C1COC2=C(C1=O)C=CC(=C2)O | [2][5] |
| InChIKey | XJWBVGDAFGVJEG-UHFFFAOYSA-N | [5] |
| Storage | Sealed in dry, Room Temperature | [2][4] |
Synthesis and Purification Workflow
While multiple routes to chromanones exist, a common and reliable strategy involves the intramolecular cyclization of a phenoxypropanoic acid derivative. This approach provides good control over the regiochemistry of the final product.
Proposed Synthetic Pathway
The synthesis can be logically approached in two primary steps starting from resorcinol (1,3-dihydroxybenzene).
-
Williamson Ether Synthesis: Resorcinol is reacted with a suitable three-carbon electrophile, such as ethyl 3-bromopropanoate, under basic conditions (e.g., K₂CO₃) to selectively form the ether linkage at one of the phenolic hydroxyls. The phenoxide formed from resorcinol acts as a nucleophile, displacing the bromide.
-
Intramolecular Cyclization (Friedel-Crafts Acylation): The resulting ester is hydrolyzed to the corresponding carboxylic acid, which is then treated with a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent). This promotes an intramolecular Friedel-Crafts acylation, where the activated aromatic ring attacks the carboxylic acid, leading to ring closure and formation of the chromanone ketone.
Caption: Proposed two-step synthetic workflow for 7-Hydroxychroman-4-one.
Experimental Protocol: Purification by Column Chromatography
Causality: The polarity of 7-Hydroxychroman-4-one, imparted by its phenolic hydroxyl and ketone groups, makes silica gel chromatography an effective purification method. A solvent system with a gradient of increasing polarity is used to first elute non-polar impurities before cleanly isolating the target compound.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column of appropriate size. Equilibrate the column by washing with 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the prepared column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 80:20 Hexane:Ethyl Acetate). The rate of increase should be guided by Thin Layer Chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions of the eluate and monitor their composition using TLC with a UV lamp (254 nm) and/or an appropriate stain (e.g., potassium permanganate).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield purified 7-Hydroxychroman-4-one.
Analytical Methodologies for Quality Control
A multi-technique approach is essential for the unambiguous confirmation of structure and purity, forming a self-validating system for quality control.
Caption: Integrated workflow for quality control of 7-Hydroxychroman-4-one.
Protocol: Purity Assessment by HPLC
-
System: Standard HPLC with UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: 275 nm.
-
Validation: A single, sharp peak should be observed. Purity is calculated by the area percentage method.
Protocol: Structural Confirmation by Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons (typically 3H, showing splitting patterns characteristic of a 1,2,4-trisubstituted ring), the two methylene groups of the dihydropyranone ring (each 2H, likely triplets), and a broad singlet for the phenolic hydroxyl proton (1H).
-
Mass Spectrometry (ESI+): The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 165.05.
-
FTIR (KBr Pellet): Look for characteristic absorption bands: a broad peak around 3400-3200 cm⁻¹ (O-H stretch of the phenol), a sharp, strong peak around 1680-1660 cm⁻¹ (C=O stretch of the aromatic ketone), and peaks in the 1600-1450 cm⁻¹ region (aromatic C=C stretching).
Biological Activity & Therapeutic Potential (A Scaffold-Based Perspective)
While specific biological data for 7-hydroxychroman-4-one itself is not extensively published, the broader class of chromones and chromanones is rich in biological activity.[1] The 7-hydroxy-chromen scaffold, in particular, serves as a key pharmacophore in compounds with demonstrated therapeutic potential. The following insights are drawn from structurally related analogues to highlight the potential of this core structure.
Anticancer and Cytotoxic Potential
Derivatives of the closely related 7-hydroxy-coumarin (chromen-2-one) and chromone scaffolds have shown significant promise as anticancer agents. For instance, a series of novel 7-hydroxy-4-phenylchromen-2-one molecules linked to triazole moieties were synthesized and evaluated for cytotoxic potential against a panel of human cancer cell lines.[6] Several of these compounds exhibited potent activity, with one analogue showing an IC₅₀ of 2.63 µM against AGS gastric cancer cells.[6] Mechanistic studies revealed that this compound induced G2/M phase cell cycle arrest and apoptosis, demonstrating a clear pathway for its antiproliferative effects.[6] This suggests that the 7-hydroxychroman-4-one core could serve as a valuable starting point for developing new cytotoxic agents.
Caption: Potential anticancer mechanism based on related chromone scaffolds.[6]
Antimicrobial Activity
The chromone scaffold is also associated with significant antimicrobial properties. A study on derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one demonstrated that several compounds possessed a high degree of bactericidal activity.[7][8] The presence of the 7-hydroxy group and subsequent derivatization into ethers were noted to influence the biological activity, indicating that this position is key for tuning the antimicrobial spectrum and potency.[8] These findings suggest that 7-hydroxychroman-4-one could be a useful template for the development of new antibacterial agents.
Safety, Handling, and Storage
Proper handling is crucial to ensure laboratory safety. The compound is intended for professional research use only.[3]
| Hazard Information | Details |
| GHS Pictogram | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |
| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |
Source:[4]
-
Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][4] Recommended storage is at room temperature.[2][4]
Conclusion and Future Directions
7-Hydroxychroman-4-one (CAS: 76240-27-2) is a well-characterized compound with a stable physicochemical profile. While direct biological data is sparse, its structural similarity to a wide range of bioactive natural and synthetic chromanones and chromones makes it a molecule of high interest. The 7-hydroxy position provides a versatile anchor for synthetic elaboration, positioning this compound as an ideal starting scaffold for medicinal chemistry campaigns. Future research should focus on synthesizing libraries of derivatives from this core, exploring substitutions on the aromatic ring and at the C2/C3 positions, to systematically investigate the structure-activity relationships for anticancer, antimicrobial, and other potential therapeutic applications.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 76240-27-2|7-Hydroxychroman-4-one|BLD Pharm [bldpharm.com]
- 5. qhpharmaceutical.com [qhpharmaceutical.com]
- 6. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 7-Hydroxy-2,3-dihydro-4H-chromen-4-one
This guide provides an in-depth exploration of 7-hydroxy-2,3-dihydro-4H-chromen-4-one, a pivotal heterocyclic compound. As a key structural motif within the broader class of flavonoids, its chromanone core serves as a versatile scaffold for synthetic chemists. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its chemical identity, synthesis, and strategic application as a precursor in medicinal chemistry. We will delve into the causality behind synthetic choices and present validated protocols, reflecting a commitment to scientific integrity and reproducibility.
Part 1: Core Chemical and Physical Identity
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in complex synthetic workflows. This section outlines the structural, physical, and spectroscopic characterization of this compound.
Nomenclature and Structural Elucidation
The compound is systematically named This compound according to IUPAC nomenclature. In scientific literature, it is more commonly referred to by its semi-systematic name, 7-hydroxychroman-4-one .
The molecule features a bicyclic system where a dihydropyran ring is fused to a benzene ring. The defining features are a ketone at position 4 (C-4) and a hydroxyl group at position 7 (C-7), which is a critical handle for synthetic derivatization.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Common Name | 7-hydroxychroman-4-one |
| CAS Number | 76240-27-2[1] |
| Molecular Formula | C₉H₈O₃[1] |
| Molecular Weight | 164.16 g/mol [1] |
| Canonical SMILES | C1COC2=C(C1=O)C=CC(=C2)O[1] |
Physicochemical Properties
The physical properties of a compound are critical for designing experimental conditions, including solvent selection and purification methods.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 149 °C | [1] |
| Boiling Point | 372.4 °C at 760 mmHg | [1] |
| Density | 1.343 g/cm³ | [1] |
| Flash Point | 159.1 °C | [1] |
| pKa | 7.75 ± 0.20 (Predicted) | [1] |
| LogP | 1.357 |[1] |
Spectroscopic Profile
Structural confirmation is unequivocally achieved through spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon-hydrogen framework.
Table 3: NMR Spectroscopic Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Phenolic OH | 10.54 (s, 1H) | 7-OH |
| Aromatic H | 7.61 - 6.30 (m, 3H) | H-5, H-6, H-8 |
| Methylene H | 4.45 (t, J = 6.1 Hz, 2H) | H-2 |
| Methylene H | 2.66 (t, J = 6.7 Hz, 2H) | H-3 |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl C | 189.8 | C-4 (C=O) |
| Aromatic C | 164.4 | C-7 |
| Aromatic C | 128.5 | C-5 |
| Aromatic C | 110.4 | C-6 |
| Aromatic C | 102.4 | C-8 |
| Methylene C | 66.9 | C-2 |
| Methylene C | 36.9 | C-3 |
(Data sourced from MDPI, 2023)[2]
The proton NMR spectrum is characterized by a downfield singlet for the phenolic proton, a complex multiplet for the three aromatic protons, and two distinct triplets for the methylene protons at C-2 and C-3, confirming the saturated dihydropyran ring.[2] The carbon spectrum corroborates this structure with signals for the carbonyl carbon, four aromatic carbons (two protonated, two quaternary), and two aliphatic methylene carbons.[2]
Part 2: Synthesis and Methodology
7-Hydroxychroman-4-one is not typically isolated from natural sources in large quantities; therefore, chemical synthesis is the primary method of acquisition. The most established route is a two-step process starting from the readily available bulk chemical, resorcinol.[3][4]
Synthetic Strategy: From Resorcinol to Chromanone
The synthesis leverages classic organic reactions, beginning with a Friedel-Crafts acylation followed by an intramolecular cyclization.
-
Friedel-Crafts Acylation: Resorcinol is acylated using 3-chloropropionic acid or 3-bromopropionic acid.[2][4] The reaction is catalyzed by a strong acid, such as trifluoromethanesulfonic acid (CF₃SO₃H), which protonates the carboxylic acid, generating a potent acylium ion electrophile.[2][3] The hydroxyl groups of resorcinol are strong ortho-, para-directors, guiding the acylation to the C-4 position to yield 2',4'-dihydroxy-3-chloropropiophenone.
-
Intramolecular Cyclization: The intermediate is then treated with a strong base, typically sodium hydroxide (NaOH).[2][3] The base deprotonates the phenolic hydroxyl group at C-2', forming a phenoxide. This nucleophile then displaces the terminal halide on the propyl chain via an intramolecular Williamson ether synthesis (Sₙ2 reaction), closing the six-membered heterocyclic ring to form the final product.
Caption: Synthetic workflow for 7-hydroxychroman-4-one from resorcinol.
Self-Validating Experimental Protocol
This protocol is a synthesized methodology based on established literature procedures, designed for reproducibility.[2][3]
Step 1: Synthesis of 3-Bromo-1-(2,4-dihydroxyphenyl)propan-1-one
-
Reagent Preparation: To a 250 mL round-bottom flask, add resorcinol (4.15 g, 37.7 mmol) and 3-bromopropionic acid (5.82 g, 38.1 mmol).
-
Catalyst Addition: Under magnetic stirring, carefully add trifluoromethanesulfonic acid (10 mL, 113 mmol) to the flask.
-
Reaction: Fit the flask with a condenser and heat the reaction mixture to 80 °C for 1 hour.
-
Work-up: Cool the mixture to room temperature. Add 100 mL of chloroform and transfer the mixture to a separatory funnel. Extract with 100 mL of distilled water.
-
Extraction: Collect the organic layer. Wash the aqueous phase twice more with 100 mL portions of chloroform.
-
Drying and Concentration: Combine all organic phases, wash with 100 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude intermediate product.
Step 2: Synthesis of 7-Hydroxychroman-4-one (1)
-
Base Solution: In a separate flask, add the crude intermediate from Step 1 to a solution of 2 M sodium hydroxide (80 mL) pre-cooled to 5 °C in an ice bath.
-
Cyclization: Remove the flask from the ice bath and stir the reaction at room temperature for 2 hours.
-
Acidification: Re-cool the reaction mixture to 5 °C and carefully adjust the pH to 2 by adding 6 M sulfuric acid (H₂SO₄).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product three times with 50 mL portions of chloroform.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the final product, 7-hydroxychroman-4-one, typically as a tan solid.[3]
Part 3: Applications in Drug Discovery and Development
The true value of 7-hydroxychroman-4-one lies in its role as a versatile synthetic intermediate. Its structure contains two key reactive sites: the nucleophilic phenolic hydroxyl group at C-7 and the electrophilic carbonyl group at C-4, which can also be used to activate the adjacent C-3 position.
A Scaffold for Bioactive Homoisoflavonoids
A primary application of 7-hydroxychroman-4-one is in the synthesis of homoisoflavonoids, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antifungal, and cytotoxic effects towards cancer cell lines.[3]
The synthesis typically involves two subsequent steps:
-
Etherification: The C-7 hydroxyl group is alkylated, often via a Williamson ether synthesis, to introduce various side chains.[3] This step is crucial for modulating the molecule's solubility, lipophilicity, and ability to interact with biological targets.
-
Condensation: The resulting 7-alkoxychroman-4-one undergoes a base- or acid-catalyzed condensation reaction at the C-3 position with various aromatic aldehydes.[3] This builds the characteristic benzylidene moiety of homoisoflavonoids.
Caption: General workflow for synthesizing homoisoflavonoid derivatives.
This modular approach allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery. By systematically varying the alkyl chain at C-7 and the aromatic aldehyde, researchers can fine-tune the molecule's properties to optimize its therapeutic potential. The derivatives of 7-hydroxychroman-4-one are being investigated for their potential as novel antimicrobial and anticancer agents.[2][5]
Conclusion
This compound is more than a simple heterocyclic compound; it is a foundational building block in the synthesis of complex, biologically active molecules. Its straightforward and efficient two-step synthesis from inexpensive starting materials makes it highly accessible. The strategic positioning of its reactive functional groups provides a robust platform for combinatorial chemistry and the development of novel therapeutic agents. This guide has provided the essential technical details, from structural identity to validated synthetic protocols, to empower researchers in leveraging this valuable scaffold in their scientific endeavors.
References
- 1. lookchem.com [lookchem.com]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 3. A short synthesis of 7-amino alkoxy homoisoflavonoides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08990B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
7-hydroxy-2,3-dihydro-4H-chromen-4-one spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 7-Hydroxy-2,3-dihydro-4H-chromen-4-one
This document provides a comprehensive technical guide on the spectroscopic characterization of this compound (also known as 7-hydroxychroman-4-one). Intended for researchers, chemists, and professionals in drug development, this guide synthesizes fundamental principles with practical, field-proven insights for the structural elucidation of this important heterocyclic scaffold.
Introduction: The 7-Hydroxychroman-4-one Scaffold
7-Hydroxychroman-4-one (C₉H₈O₃, M.W. 164.16 g/mol ) is a key heterocyclic compound belonging to the chromanone family. Its structure is foundational for a multitude of more complex natural products and synthetic molecules, including flavonoids and homoisoflavonoids, which exhibit a wide range of biological activities. The chromanone core is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeted for various therapeutic applications.
Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide details the principles, experimental protocols, and data interpretation for the complete spectroscopic fingerprinting of this compound.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the unambiguous assignment of the 7-hydroxychroman-4-one structure.
Expertise & Causality: Experimental Choices
The choice of solvent is critical for NMR analysis. While CDCl₃ is a common choice, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for hydroxy-substituted aromatic compounds. The key advantage is that the acidic phenolic proton (7-OH) is less likely to undergo rapid exchange with residual water, allowing for its direct observation as a distinct singlet. This provides immediate confirmation of the hydroxyl group's presence.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 7-hydroxychroman-4-one in 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of at least 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A spectral width of ~220 ppm is standard.
-
A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Data Interpretation and Discussion
The NMR spectra provide a definitive map of the molecule's structure. The key is to analyze the chemical shifts (δ), signal multiplicities (singlet, doublet, triplet), and coupling constants (J).
¹H NMR Spectroscopic Data
The ¹H NMR spectrum exhibits five distinct signals corresponding to the different proton environments in the molecule.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~10.54 | Singlet (s) | - | 1H | 7-OH |
| ~7.61 | Doublet (d) | ~8.8 Hz | 1H | H-5 |
| ~6.40 | Doublet of Doublets (dd) | ~8.8, 2.4 Hz | 1H | H-6 |
| ~6.30 | Doublet (d) | ~2.4 Hz | 1H | H-8 |
| ~4.45 | Triplet (t) | ~6.1 Hz | 2H | H-2 |
| ~2.66 | Triplet (t) | ~6.7 Hz | 2H | H-3 |
-
Phenolic Proton (7-OH): The downfield singlet at ~10.54 ppm is characteristic of a phenolic hydroxyl proton, confirming its presence.
-
Aromatic Protons (H-5, H-6, H-8): The aromatic region shows a classic three-proton system. H-5 is furthest downfield due to the deshielding effect of the adjacent carbonyl group. It appears as a doublet, coupled only to H-6 (ortho-coupling, J ≈ 8.8 Hz). H-8 appears as a narrow doublet, coupled only to H-6 (meta-coupling, J ≈ 2.4 Hz). H-6 is coupled to both H-5 and H-8, resulting in a doublet of doublets.
-
Aliphatic Protons (H-2, H-3): The two triplets at ~4.45 ppm and ~2.66 ppm are characteristic of the -OCH₂CH₂C=O- moiety. The methylene group at C-2 is adjacent to the ring oxygen, shifting it downfield. The C-3 methylene group is adjacent to the carbonyl, appearing further upfield. They are coupled to each other, resulting in triplet signals.
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, accounting for all carbon atoms in the structure.[1]
| Chemical Shift (δ) ppm | Assignment |
| ~189.8 | C-4 (C=O) |
| ~164.4 | C-7 |
| ~164.0 | C-8a |
| ~128.5 | C-5 |
| ~115.0 | C-4a |
| ~110.4 | C-6 |
| ~102.4 | C-8 |
| ~66.9 | C-2 |
| ~36.9 | C-3 |
-
Carbonyl Carbon (C-4): The signal at ~189.8 ppm is unequivocally assigned to the ketone carbonyl carbon.
-
Aromatic Carbons: The signals between 102-165 ppm correspond to the six carbons of the aromatic ring and the fused C-8a position. C-7, being attached to the electron-donating hydroxyl group, is significantly shielded and appears at a high chemical shift (~164.4 ppm). The quaternary carbons (C-4a, C-8a) can be confirmed using techniques like DEPT or by their typically lower intensity.
-
Aliphatic Carbons: The signals at ~66.9 ppm and ~36.9 ppm are assigned to the C-2 and C-3 methylene carbons, respectively, consistent with their positions relative to the oxygen and carbonyl groups.
References
An In-depth Technical Guide to the Synthesis of 7-hydroxy-2,3-dihydro-4H-chromen-4-one from Resorcinol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 7-hydroxy-2,3-dihydro-4H-chromen-4-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, resorcinol. The primary focus of this document is a robust and efficient two-step synthetic pathway involving an initial Friedel-Crafts acylation followed by an intramolecular cyclization. This guide delves into the mechanistic underpinnings of these transformations, provides detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. Additionally, alternative synthetic strategies are briefly explored to offer a broader context for the synthesis of chromanone derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary technical details to successfully synthesize and characterize this important molecule.
Introduction and Significance
This compound, also known as 7-hydroxy-4-chromanone, is a key structural motif present in a wide array of biologically active compounds. The chromanone core is considered a "privileged structure" in drug discovery, as its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of a hydroxyl group at the 7-position offers a versatile handle for further chemical modifications, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.
The accessibility of resorcinol as a starting material makes the synthesis of this compound an economically viable and scalable process. This guide will provide a detailed exposition of a reliable synthetic route, empowering researchers to efficiently produce this valuable intermediate for their drug discovery and development endeavors.
Primary Synthetic Pathway: A Two-Step Approach
The most direct and widely employed method for the synthesis of this compound from resorcinol is a two-step process:
-
Step 1: Friedel-Crafts Acylation of resorcinol with 3-chloropropionic acid to yield the key intermediate, 2',4'-dihydroxy-3-chloropropiophenone.
-
Step 2: Intramolecular Cyclization of the intermediate via a Williamson ether synthesis-type reaction to form the target chromanone ring.
This pathway is favored due to its straightforward nature and the relatively high yields that can be achieved.
Caption: Overall workflow for the two-step synthesis.
Step 1: Friedel-Crafts Acylation of Resorcinol
The initial step involves the acylation of resorcinol with 3-chloropropionic acid. This is an electrophilic aromatic substitution reaction, where the acyl group is introduced onto the aromatic ring of resorcinol.
Causality Behind Experimental Choices:
-
Acylating Agent: 3-chloropropionic acid is the ideal choice as it provides the three-carbon chain necessary for the subsequent formation of the six-membered heterocyclic ring of the chromanone. The terminal chloro group is a good leaving group for the subsequent cyclization step.
-
Catalyst: A strong acid catalyst is required to activate the 3-chloropropionic acid and facilitate the electrophilic attack on the electron-rich resorcinol ring. Trifluoromethanesulfonic acid (TfOH) is a particularly effective catalyst for this transformation due to its superacidic nature, which promotes the formation of the acylium ion intermediate.[1][2] Other Lewis acids or Brønsted acids can also be employed, but may require harsher conditions or lead to lower yields.
-
Regioselectivity: Resorcinol has two hydroxyl groups that are activating and ortho-, para-directing. The acylation occurs preferentially at the C4 position (para to one hydroxyl group and ortho to the other), which is the most nucleophilic position due to the combined activating effects of both hydroxyl groups.
Reaction Mechanism: Friedel-Crafts Acylation
The mechanism proceeds through the formation of an acylium ion, which then acts as the electrophile in the aromatic substitution.
Caption: Mechanism of Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 2',4'-dihydroxy-3-chloropropiophenone
| Reagent/Parameter | Molar Equiv. | Notes |
| Resorcinol | 1.0 | Starting material |
| 3-Chloropropionic Acid | 1.1 | Acylating agent |
| Trifluoromethanesulfonic Acid | 2.0 | Catalyst |
| Solvent | None (neat) or Dichloroethane | Reaction medium |
| Temperature | 0 °C to room temperature | Controlled reaction |
| Reaction Time | 2-4 hours | Monitor by TLC |
Step-by-Step Methodology:
-
To a stirred solution of resorcinol (1.0 eq.) in the chosen solvent (if any) at 0 °C, slowly add trifluoromethanesulfonic acid (2.0 eq.).
-
To this mixture, add 3-chloropropionic acid (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Intramolecular Cyclization
The second step involves the base-mediated intramolecular cyclization of 2',4'-dihydroxy-3-chloropropiophenone to form the desired this compound.
Causality Behind Experimental Choices:
-
Base: A moderately strong base, such as sodium hydroxide (NaOH), is used to deprotonate the more acidic phenolic hydroxyl group at the 4'-position.[1] This generates a phenoxide ion, which is a potent nucleophile.
-
Intramolecular Reaction: The newly formed phenoxide attacks the carbon atom bearing the chlorine atom in an intramolecular SN2 reaction. This forms the ether linkage and closes the six-membered ring. This type of reaction is an example of an intramolecular Williamson ether synthesis.[3][4][5]
-
Solvent: An aqueous solution of the base is typically used, which facilitates the dissolution of the phenoxide intermediate.
Reaction Mechanism: Intramolecular Cyclization
The mechanism is a classic example of an intramolecular Williamson ether synthesis.
Caption: Mechanism of intramolecular cyclization.
Experimental Protocol: Synthesis of this compound
| Reagent/Parameter | Concentration/Amount | Notes |
| 2',4'-dihydroxy-3-chloropropiophenone | 1.0 eq. | Starting intermediate |
| Sodium Hydroxide (NaOH) | 2 M aqueous solution | Base for cyclization |
| Solvent | Water | Reaction medium |
| Temperature | Room temperature to gentle heating | Controlled reaction |
| Reaction Time | 1-3 hours | Monitor by TLC |
Step-by-Step Methodology:
-
Dissolve the crude or purified 2',4'-dihydroxy-3-chloropropiophenone (1.0 eq.) in a 2 M aqueous solution of sodium hydroxide.[1]
-
Stir the reaction mixture at room temperature or with gentle heating for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]
Characterization of the Final Product
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (δ 6.0-8.0 ppm). The two methylene groups of the dihydropyran ring will show characteristic triplet signals. The phenolic hydroxyl proton will appear as a singlet, which is exchangeable with D₂O. |
| ¹³C NMR | The carbonyl carbon will have a characteristic downfield shift (δ > 180 ppm). Aromatic carbons and the carbons of the dihydropyran ring will appear in their respective expected regions. |
| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) will be observed around 1680 cm⁻¹. A broad absorption for the phenolic hydroxyl group (O-H) will be present in the region of 3200-3600 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₉H₈O₃, MW: 164.16 g/mol ) should be observed. |
Alternative Synthetic Strategies
While the two-step method described above is the most common, other approaches for the synthesis of chromanones from phenols exist. One notable alternative involves the reaction of a phenol with an α,β-unsaturated carboxylic acid in the presence of a catalyst like polyphosphoric acid.[1] For instance, resorcinol can be reacted with acrylic acid to potentially form the chromanone structure. However, this method can sometimes lead to mixtures of regioisomers and may require more stringent reaction conditions.
Conclusion
The synthesis of this compound from resorcinol via a two-step sequence of Friedel-Crafts acylation and intramolecular cyclization represents a reliable and efficient method for obtaining this valuable heterocyclic building block. Understanding the underlying mechanisms and optimizing the reaction conditions are key to achieving high yields and purity. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully incorporate this synthetic route into their research and development programs. The versatility of the 7-hydroxy group opens up numerous possibilities for the creation of novel chromanone derivatives with potential therapeutic applications.
References
- 1. GB1077066A - Improvements in or relating to the synthesis of chromanones - Google Patents [patents.google.com]
- 2. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams [organic-chemistry.org]
- 3. asianpubs.org [asianpubs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. old.rrjournals.com [old.rrjournals.com]
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 7-Hydroxy-2,3-dihydro-4H-chromen-4-one
Abstract
7-Hydroxy-2,3-dihydro-4H-chromen-4-one, also known as 7-hydroxychroman-4-one, represents a pivotal molecular scaffold in the fields of medicinal chemistry and drug discovery. As a key structural component of many naturally occurring flavonoids and a versatile synthetic intermediate, its robust synthesis and thorough characterization are of paramount importance for researchers.[1] This guide provides a comprehensive overview of a validated synthetic pathway, detailed purification protocols, in-depth structural elucidation through modern spectroscopic techniques, and a discussion of its significance as a building block for developing novel therapeutic agents. The chroman-4-one core is recognized as a "privileged structure" due to its recurring presence in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This document serves as a technical resource for scientists engaged in organic synthesis and drug development, offering both theoretical grounding and practical, field-proven methodologies.
Strategic Importance in Medicinal Chemistry
The chroman-4-one skeleton, a heterocyclic moiety formed by the fusion of a benzene ring with a dihydropyran ring, is a cornerstone in the architecture of numerous bioactive natural products.[1] Unlike the related chromones, the absence of the C2-C3 double bond in chroman-4-ones imparts significant conformational flexibility, leading to distinct biological activities.[4] The 7-hydroxy substitution is particularly strategic, as this phenolic hydroxyl group serves as a versatile handle for subsequent chemical modifications, allowing for the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[2] Derivatives of this core have shown promise as α-glucosidase inhibitors, Rho kinase (ROCK) inhibitors for diabetic retinopathy, and potent cytotoxic agents against various cancer cell lines.[5][6][7]
Synthesis of 7-Hydroxychroman-4-one: A Validated Two-Step Protocol
The most reliable and commonly employed synthesis of 7-hydroxychroman-4-one begins with the readily available starting material, resorcinol. The process is a two-stage reaction involving a Friedel-Crafts acylation followed by an intramolecular cyclization.[2][5]
Causality of Experimental Design
The chosen synthetic route is advantageous due to its efficiency and the relatively low cost of the starting materials.
-
Step 1: Friedel-Crafts Acylation. This step utilizes a strong Brønsted acid catalyst, trifluoromethanesulfonic acid (triflic acid), to facilitate the acylation of the electron-rich resorcinol ring with 3-bromopropionic acid.[2] Triflic acid is superior to traditional Lewis acids in this context as it promotes high yields and cleaner reactions. The reaction selectively forms the intermediate, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.
-
Step 2: Intramolecular Cyclization. The subsequent treatment with a strong base, sodium hydroxide (NaOH), promotes an intramolecular Williamson ether synthesis. The phenoxide ion formed at the C2' position of the intermediate acts as a nucleophile, attacking the carbon bearing the bromine atom and displacing it to form the heterocyclic ring of the chromanone.[2][3] This cyclization is efficient and often proceeds without the need for rigorous chromatographic purification of the final product.[2]
Visualized Synthetic Workflow
Caption: Two-step synthesis of 7-hydroxychroman-4-one.
Detailed Experimental Protocol
Step 1: Synthesis of 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one
-
To a round-bottom flask equipped with a magnetic stirrer and condenser, add resorcinol (4.15 g, 37.7 mmol) and 3-bromopropionic acid (5.82 g, 38.1 mmol).[2]
-
Carefully add trifluoromethanesulfonic acid (10 mL, 113 mmol) to the stirred mixture at room temperature.[2]
-
Heat the reaction mixture to 80°C and maintain for 1 hour.[2]
-
Cool the mixture to room temperature over 15 minutes.
-
Transfer the reaction mixture to a separatory funnel containing chloroform (100 mL) and distilled water (100 mL). Extract the aqueous layer.[2]
-
Re-extract the aqueous phase with two additional 100 mL portions of chloroform.[2]
-
Combine the organic phases, wash with 100 mL of water, and dry over anhydrous sodium sulfate.[2]
-
Filter the mixture and concentrate the organic phase under reduced pressure to yield the crude intermediate as a viscous orange semisolid.[5]
Step 2: Synthesis of this compound (1)
-
Add the crude intermediate from Step 1 to a stirred solution of 2 M sodium hydroxide (80 mL) pre-cooled to 5°C in an ice bath.[2]
-
Allow the solution to warm to room temperature while stirring for 2 hours.[2][5]
-
Re-cool the reaction mixture to 5°C and carefully adjust the pH to 2 using 6 M sulfuric acid.[2]
-
Extract the product with three 50 mL portions of chloroform (or ethyl acetate).[2][5]
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[5]
-
Filter and concentrate under reduced pressure to obtain 7-hydroxychroman-4-one as a tan solid.[5]
Purification and Characterization
While the synthesis can yield a relatively clean product, for applications requiring high purity, such as in drug discovery screenings, further purification is necessary.
Purification Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient or isocratic mixture of ethyl acetate and hexane is typically effective. A starting polarity of 30% ethyl acetate in hexane (3:7) is a good starting point.
-
Procedure: a. Dissolve the crude solid in a minimal amount of dichloromethane or the mobile phase. b. Load the solution onto a pre-packed silica gel column. c. Elute the column with the chosen mobile phase, collecting fractions. d. Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization. e. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Structural Characterization: Spectroscopic Data
The identity and purity of the synthesized 7-hydroxychroman-4-one are confirmed using a suite of spectroscopic techniques. The data presented below are representative for the compound.
| Technique | Observed Data |
| ¹H NMR | δ (ppm): 10.54 (s, 1H, 7-OH), 7.61 (d, 1H, H-5), 6.45-6.30 (m, 2H, H-6, H-8), 4.45 (t, 2H, H-2), 2.66 (t, 2H, H-3).[2] |
| ¹³C NMR | δ (ppm): 189.8 (C-4, C=O), 164.4 (C-7), 128.5 (C-5), 110.4 (C-6), 102.4 (C-8), 66.9 (C-2), 36.9 (C-3).[2] |
| IR | ν (cm⁻¹): ~3300-3100 (O-H stretch, broad), ~1680 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic). |
| MS (ESI) | m/z: 165.05 [M+H]⁺, 163.04 [M-H]⁻. |
Note: NMR chemical shifts can vary slightly depending on the solvent used (e.g., DMSO-d₆ or CDCl₃).[2]
Biological Significance and Applications in Drug Discovery
While this compound itself is not typically the final active pharmaceutical ingredient (API), its role as a precursor is of immense value. The chromanone scaffold is a key pharmacophore in a variety of biologically active molecules.
Core Structure and Relation to Flavonoids
The chroman-4-one structure is the saturated backbone of flavanones, a major class of flavonoids known for their antioxidant and anti-inflammatory properties.[1] This structural relationship underscores its "natural product-like" character, which is often a desirable trait in drug candidates.
Caption: Relationship of the chroman-4-one scaffold.
A Platform for Novel Therapeutics
Researchers utilize the 7-hydroxyl group as an anchor point for chemical diversification. Through reactions like O-alkylation or O-benzylation, a wide range of substituents can be introduced, leading to the discovery of potent and selective inhibitors for various biological targets.[2]
-
Anticancer Agents: Triazole-linked derivatives of a related 7-hydroxy-chromen-2-one scaffold have demonstrated potent cytotoxic activity against human cancer cell lines, inducing apoptosis and cell cycle arrest.[5]
-
Antioxidants and α-Glucosidase Inhibitors: 3-Benzylidene-4-chromanone derivatives, synthesized from chroman-4-one precursors, have shown significant free radical scavenging activity and potent inhibition of α-glucosidase, an important target in the management of type 2 diabetes.[7]
-
Kinase Inhibitors: The related 4H-chromen-4-one core has been successfully used to develop selective inhibitors of Rho kinase (ROCK), a target implicated in the pathology of diabetic retinopathy.[6]
Conclusion
This compound is a high-value synthetic intermediate that provides a robust and versatile platform for the development of novel therapeutics. The synthetic protocol detailed herein is scalable and reliable, providing access to this key building block. A thorough understanding of its characterization and the strategic importance of its functional groups enables medicinal chemists and drug development professionals to efficiently explore new chemical space and accelerate the discovery of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A short synthesis of 7-amino alkoxy homoisoflavonoides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08990B [pubs.rsc.org]
- 6. aseestant.ceon.rs [aseestant.ceon.rs]
- 7. Separation of 7-Chloro-4-hydroxyquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 7-Hydroxy-2,3-dihydro-4H-chromen-4-one: Physicochemical Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of 7-hydroxy-2,3-dihydro-4H-chromen-4-one, a key heterocyclic scaffold with significant applications in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its physicochemical characteristics, synthetic pathways, chemical reactivity, and burgeoning therapeutic relevance.
Introduction: The Significance of the Chroman-4-one Scaffold
Chroman-4-ones, characterized by a fused benzene and dihydropyranone ring system, represent a privileged structural motif in medicinal chemistry.[1] Unlike their unsaturated counterparts, chromones, the absence of a C2-C3 double bond in chroman-4-ones imparts distinct conformational flexibility and chemical reactivity. This compound, in particular, serves as a crucial intermediate in the synthesis of a diverse array of bioactive molecules, most notably homoisoflavonoids.[1][2] Its phenolic hydroxyl group and reactive carbonyl functionality provide versatile handles for structural modification, enabling the exploration of a broad chemical space for therapeutic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₃ | [3] |
| Molecular Weight | 164.16 g/mol | [3] |
| Melting Point | 149 °C | [3] |
| Boiling Point | 372.373 °C at 760 mmHg | [3] |
| pKa | 7.75 ± 0.20 (Predicted) | [3] |
| LogP | 1.35740 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Solubility | Generally more soluble in organic solvents like ethanol and methanol compared to water. Solubility in aqueous solutions can be influenced by pH. | [4] |
Synthesis and Chemical Reactivity
The strategic location of the hydroxyl and carbonyl groups on the this compound scaffold dictates its chemical reactivity, making it a valuable building block for a variety of derivatives.
Synthesis of this compound
A common and efficient route for the synthesis of this compound involves a two-step process starting from resorcinol.[2][5]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound [1][2]
-
Friedel-Crafts Acylation:
-
To a stirred mixture of resorcinol and 3-chloropropionic acid at room temperature, add trifluoromethanesulfonic acid.
-
Heat the reaction mixture to 80 °C for 1 hour.
-
After cooling, the mixture is worked up by extraction with an organic solvent (e.g., chloroform) and water to isolate the intermediate, 2',4'-dihydroxy-3-chloropropiophenone.
-
-
Intramolecular Cyclization:
-
The crude 2',4'-dihydroxy-3-chloropropiophenone is dissolved in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
The reaction is stirred at room temperature for approximately 2 hours to facilitate the intramolecular nucleophilic substitution, leading to the cyclization and formation of the chromanone ring.
-
Acidification of the reaction mixture precipitates the crude this compound, which can be further purified by recrystallization.
-
Key Chemical Reactions
The reactivity of this compound is primarily centered around the phenolic hydroxyl group and the methylene group alpha to the carbonyl.
3.2.1. Etherification of the 7-Hydroxyl Group
The phenolic hydroxyl group can be readily alkylated or arylated under basic conditions (e.g., using K₂CO₃ in DMF) with various alkyl or benzyl halides. This Williamson ether synthesis is a cornerstone for creating a diverse library of derivatives.[1]
Caption: Etherification of the 7-hydroxyl group.
3.2.2. Condensation Reactions at the C3 Position
The methylene group at the C3 position, being alpha to the carbonyl, is susceptible to deprotonation under basic conditions, forming an enolate. This enolate can then participate in condensation reactions with aldehydes and other electrophiles to introduce substituents at the C3 position. A notable example is the base-catalyzed condensation with aromatic aldehydes to form 3-benzylidene-chroman-4-ones, which are precursors to homoisoflavonoids.[1]
Caption: Condensation reaction at the C3 position.
Spectroscopic Characterization
Accurate structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the diastereotopic protons of the methylene groups at C2 and C3, and the phenolic hydroxyl proton. A representative ¹H NMR spectrum in DMSO-d₆ shows a singlet for the hydroxyl proton at approximately 10.54 ppm, aromatic protons in the range of 6.30-7.61 ppm, and two triplets for the C2 and C3 protons around 4.45 ppm and 2.66 ppm, respectively.[1]
-
¹³C NMR: The carbon NMR spectrum confirms the presence of the carbonyl carbon (around 189.8 ppm), the aromatic carbons, and the methylene carbons of the dihydropyranone ring (C2 at ~66.9 ppm and C3 at ~36.9 ppm).[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups. Characteristic absorption bands include a broad O-H stretching vibration for the phenolic hydroxyl group (around 3400-3200 cm⁻¹), a strong C=O stretching vibration for the ketone (around 1680-1660 cm⁻¹), and C-O stretching vibrations for the ether linkage in the pyranone ring.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode.
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Biological Activities and Therapeutic Potential
This compound itself exhibits antimicrobial activity, particularly against Candida species.[1] However, its primary significance in drug development lies in its role as a versatile scaffold for the synthesis of derivatives with a broad range of pharmacological activities.
Antimicrobial and Antifungal Activity
Derivatives of this compound have shown promising antimicrobial and antifungal properties. Molecular modeling studies suggest that these compounds may exert their antifungal effects by targeting key fungal enzymes such as HOG1 kinase and fructose-bisphosphate aldolase 1 (FBA1) in Candida albicans, which are crucial for fungal virulence and survival.[6]
Anticancer Activity
The chroman-4-one scaffold is present in numerous compounds with demonstrated anticancer activity. Derivatives of 7-hydroxychromen-2-one (a related scaffold) linked to triazole moieties have shown potent cytotoxic activity against various human cancer cell lines, inducing apoptosis and cell cycle arrest.[7] This highlights the potential for developing novel anticancer agents based on the this compound core.
Antioxidant and Anti-inflammatory Properties
The phenolic hydroxyl group in the 7-position is a key feature that can contribute to antioxidant activity by scavenging free radicals. Various derivatives of chroman-4-ones have been reported to possess significant antioxidant and anti-inflammatory effects.[1]
Conclusion and Future Directions
This compound is a molecule of considerable interest due to its accessible synthesis, versatile reactivity, and its role as a precursor to a wide range of biologically active compounds. The ability to readily modify its structure at the 7-hydroxyl and 3-positions provides a powerful platform for the design and synthesis of novel therapeutic agents. Future research should continue to explore the derivatization of this scaffold to optimize its pharmacological properties, elucidate the mechanisms of action of its bioactive derivatives, and fully realize its therapeutic potential in areas such as infectious diseases and oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. A short synthesis of 7-amino alkoxy homoisoflavonoides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08990B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Biological Activities of 7-Hydroxy-2,3-dihydro-4H-chromen-4-one
Abstract
7-Hydroxy-2,3-dihydro-4H-chromen-4-one, a flavanone distinguished by a hydroxyl group at the 7-position, is a molecule of significant interest in the scientific community. This technical guide provides a comprehensive exploration of its multifaceted biological activities, including its antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. By delving into the underlying mechanisms of action and providing detailed experimental protocols, this document serves as a vital resource for researchers and professionals in the field of drug discovery and development. The information presented herein is designed to facilitate further investigation into the therapeutic potential of this promising compound.
Introduction: Unveiling the Potential of this compound
This compound, also known as 7-hydroxyflavanone, belongs to the flavonoid class of secondary metabolites.[1] These compounds are widely distributed in the plant kingdom and are recognized for their diverse pharmacological effects. The structural characteristic of 7-hydroxyflavanone, featuring a 2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one backbone with a hydroxyl substitution at the C7 position, is crucial to its biological functions. This guide will systematically examine the scientific evidence supporting the various biological activities of 7-hydroxyflavanone, offering insights into its potential as a lead compound for novel therapeutic agents.
Natural Occurrences:
While the specific natural sources of this compound are not extensively documented in readily available literature, the closely related 7-hydroxyflavone has been isolated from various plants, including Clerodendrum phlomidis.[2] Chromones and chromanones, the core structures of these compounds, are abundantly found in both plants and fungi.[1]
Antioxidant Activity: A Primary Defense Mechanism
The capacity of 7-hydroxyflavanone to counteract oxidative stress is a cornerstone of its biological profile. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions.
Mechanisms of Antioxidant Action
7-hydroxyflavanone exerts its antioxidant effects through multiple mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl group at the C7 position can donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidation.
-
Upregulation of Endogenous Antioxidant Enzymes: 7-hydroxyflavanone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), which play a critical role in cellular defense against oxidative stress.[3][4][5]
In Vitro Evaluation of Antioxidant Activity
The antioxidant potential of 7-hydroxyflavanone can be quantified using various spectrophotometric assays.
This assay measures the ability of an antioxidant to reduce the stable DPPH radical.
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well microplate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.
Experimental Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add different concentrations of this compound to a 96-well microplate.
-
Add the diluted ABTS radical cation solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.
Table 1: Summary of In Vitro Antioxidant Activity Data
| Assay | Test Compound | IC50 / TEAC Value | Reference |
| DPPH Radical Scavenging | 7,3',4'-trihydroxyflavone | >100 µg/mL | [6] |
| ABTS Radical Scavenging | 7,3',4'-trihydroxyflavone | 13.9 ± 0.2 µg/mL | [6] |
Note: Data for the closely related 7,3',4'-trihydroxyflavone is included for comparative purposes due to the limited availability of specific IC50 values for this compound in the searched literature.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 7-hydroxyflavanone has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of 7-hydroxyflavanone are primarily attributed to its ability to inhibit the MAPK/NF-κB signaling pathway.[2] This pathway plays a central role in regulating the expression of pro-inflammatory genes. By inhibiting the phosphorylation of key proteins in this cascade, 7-hydroxyflavanone can suppress the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[7][8][9]
In Vitro Evaluation of Anti-inflammatory Activity
This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Experimental Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Measure the absorbance at 540-550 nm.
-
The amount of nitrite is proportional to the amount of NO produced.
-
Calculate the percentage of NO production inhibition and determine the IC50 value.
Table 2: Summary of In Vitro Anti-inflammatory Activity Data
| Assay | Test Compound | IC50 Value | Reference |
| COX-2 Inhibition | 7-hydroxyflavone | 27 µg/mL | [2] |
| 5-LOX Inhibition | 7-hydroxyflavone | 33 µg/mL | [2] |
Note: Data for the related compound 7-hydroxyflavone is presented.
Anticancer Potential: Targeting Cancer Cell Proliferation
Emerging evidence suggests that 7-hydroxyflavanone possesses anticancer properties, primarily through the induction of apoptosis and inhibition of cancer cell proliferation.
Mechanism of Anticancer Action
The precise mechanisms underlying the anticancer effects of 7-hydroxyflavanone are still under investigation. However, it is hypothesized that its ability to induce oxidative stress within cancer cells and modulate signaling pathways involved in cell cycle regulation and apoptosis contributes to its cytotoxic effects against malignant cells.
In Vitro Evaluation of Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.
Experimental Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 3: Summary of In Vitro Anticancer Activity Data
| Cell Line | Test Compound | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | 7-hydroxy-3,4-dihydrocadalene | 55.24 µM (48h) | [10] |
| HeLa (Cervical Cancer) | Apoptosis induced by compounds 4a-b | 120.0 µL (4a) | [11] |
Note: Data for structurally related or derivative compounds is provided to illustrate potential activity, as direct IC50 values for this compound were not consistently available in the initial searches.
Antimicrobial Activity: Combating Pathogenic Microorganisms
7-hydroxyflavanone and its derivatives have shown promise as antimicrobial agents against a range of pathogenic bacteria.
Spectrum of Antimicrobial Action
Studies have indicated that 7-hydroxyflavanone exhibits activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms of its antimicrobial action are likely multifaceted, potentially involving the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with bacterial nucleic acid synthesis.
In Vitro Evaluation of Antimicrobial Activity
The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Experimental Protocol (Broth Microdilution Method):
-
Prepare a standardized inoculum of the test microorganism.
-
In a 96-well microplate, prepare serial dilutions of this compound in a suitable broth medium.
-
Inoculate each well with the bacterial suspension.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Table 4: Summary of In Vitro Antimicrobial Activity Data
| Microorganism | Test Compound | MIC Value | Reference |
| Streptococcus pneumoniae | 7-Hydroxyflavanone | Active | [12] |
| Staphylococcus aureus | Halogenated 5,7-dihydroxyflavanone derivatives | Exhibited best activity | [13] |
Neuroprotective Effects: A Frontier in Neurological Research
The potential of 7-hydroxyflavanone to protect against neurodegenerative processes is an emerging area of research. Its antioxidant and anti-inflammatory properties are likely key contributors to its neuroprotective effects.
Mechanisms of Neuroprotection
-
Inhibition of Monoamine Oxidase (MAO): Some flavonoids have been shown to inhibit MAO enzymes (MAO-A and MAO-B), which are involved in the breakdown of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters in the brain, which may have therapeutic benefits in conditions like depression and Parkinson's disease.[14][15][16]
-
Anti-Amyloid Aggregation: Certain flavonoids have demonstrated the ability to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[12][17][18][19] By interfering with the formation of neurotoxic amyloid plaques, these compounds may help to slow the progression of the disease.
-
Protection Against Glutamate-Induced Toxicity: 7,8-dihydroxyflavone, a related compound, has been shown to protect neuronal cells from glutamate-induced excitotoxicity, a process implicated in various neurological disorders. This protection is mediated, in part, by its antioxidant activity.
Further research is needed to fully elucidate the specific neuroprotective mechanisms of this compound.
Key Signaling Pathways Modulated by this compound
The biological activities of 7-hydroxyflavanone are intricately linked to its ability to modulate key intracellular signaling pathways.
ERK/Nrf2/HO-1 Pathway (Antioxidant Response)
7-hydroxyflavanone activates the ERK/Nrf2/HO-1 pathway, a critical signaling cascade for cellular antioxidant defense.
Caption: ERK/Nrf2/HO-1 signaling pathway activation.
MAPK/NF-κB Pathway (Inflammatory Response)
7-hydroxyflavanone inhibits the MAPK/NF-κB pathway, thereby suppressing the inflammatory response.
Caption: MAPK/NF-κB signaling pathway inhibition.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with a diverse range of biological activities. Its potent antioxidant and anti-inflammatory properties, coupled with its potential anticancer, antimicrobial, and neuroprotective effects, underscore its significance as a lead molecule for drug development. The elucidation of its mechanisms of action, particularly its ability to modulate the ERK/Nrf2/HO-1 and MAPK/NF-κB signaling pathways, provides a solid foundation for further research.
Future investigations should focus on:
-
In vivo studies: To validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound in animal models of various diseases.
-
Structure-activity relationship (SAR) studies: To synthesize and evaluate derivatives of this compound to optimize its potency and selectivity for specific biological targets.
-
Clinical trials: To evaluate the safety and efficacy of this compound or its optimized derivatives in human subjects for the treatment of diseases associated with oxidative stress, inflammation, and neurodegeneration.
The comprehensive information presented in this technical guide is intended to catalyze further research and development efforts, ultimately unlocking the full therapeutic potential of this remarkable flavonoid.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cytoprotective effects of 7,8-dihydroxyflavone against oxidative stress are mediated by the upregulation of Nrf2-dependent HO-1 expression through the activation of the PI3K/Akt and ERK pathways in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]
- 11. Flavonoids as Therapeutic Compounds Targeting Key Proteins Involved in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ajchem-b.com [ajchem-b.com]
- 14. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Autoxidation Enhances Anti-Amyloid Potential of Flavone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polyphenols with Anti-Amyloid β Aggregation Show Potential Risk of Toxicity Via Pro-Oxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 19. Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The 7-Hydroxy-2,3-dihydro-4H-chromen-4-one Scaffold: A Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The 7-hydroxy-2,3-dihydro-4H-chromen-4-one core, a fundamental scaffold within the broader class of flavonoids, represents a privileged structure in medicinal chemistry.[1][2][3] Its unique combination of a fused benzene ring and a dihydropyranone system, functionalized with a critical hydroxyl group at the C-7 position, endows it with a remarkable spectrum of biological activities. This guide provides a comprehensive technical overview of this scaffold, its derivatives, and its analogs. We will delve into robust synthetic methodologies, explore key biological activities with mechanistic insights, dissect structure-activity relationships, and outline the therapeutic potential that makes this chemical entity a focal point for researchers in drug development. This document is intended to serve as a foundational resource for scientists aiming to harness the therapeutic promise of this versatile molecular architecture.
The Core Scaffold: Foundation and Significance
Structural Hallmarks and Physicochemical Profile
The this compound, also known as 7-hydroxychroman-4-one, is a heterocyclic compound distinguished by the absence of a C2-C3 double bond, which differentiates it from the related chromones.[4] This saturation at the C2-C3 position imparts significant conformational flexibility, which is often crucial for interaction with biological targets. The hydroxyl group at the C-7 position is a key electronic and hydrogen-bonding feature, profoundly influencing the molecule's reactivity and biological profile.
Key Physicochemical Properties:
-
Molecular Formula: C₉H₈O₃
-
Molecular Weight: 164.16 g/mol
-
Melting Point: Approximately 149 °C.[5]
-
Appearance: Typically a solid at room temperature.
-
Spectral Features:
-
¹H NMR: Characterized by a phenolic hydroxyl proton signal (around δH 10.54 ppm), three aromatic protons, and two sets of triplet signals for the C2 and C3 methylene protons (around δH 4.45 and 2.66 ppm, respectively).[4]
-
¹³C NMR: Shows a distinct carbonyl signal (C4) around δC 189.8 ppm and a signal for the hydroxyl-bearing aromatic carbon (C7) around δC 164.4 ppm.[4]
-
A Versatile Precursor in Synthesis
The 7-hydroxychroman-4-one scaffold is not only biologically active on its own but also serves as a critical intermediate in the synthesis of a vast array of more complex bioactive molecules, including flavanones, isoflavanones, and particularly homoisoflavonoids.[1][3][4] Its strategic functionalization points—the C7-hydroxyl group, the reactive α-methylene group at C3, and the carbonyl group at C4—allow for extensive chemical modification to generate diverse libraries of compounds for screening.
Synthesis and Derivatization: Building the Molecular Toolkit
The synthetic accessibility of the 7-hydroxychroman-4-one core is a primary reason for its prominence in drug discovery. The methodologies are generally robust, high-yielding, and amenable to creating diverse analogs.
Foundational Synthesis of the Core Scaffold
A widely adopted and efficient two-step synthesis begins with resorcinol.[1][4][6]
Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one (1)
-
Step 1: Friedel-Crafts Acylation.
-
To a round-bottom flask, add resorcinol (1.0 eq.) and 3-bromopropionic acid (1.01 eq.).
-
Add triflic acid (~3.0 eq.) as the catalyst and solvent.
-
Heat the reaction mixture at 80 °C with magnetic stirring for 1 hour.[4] The causality here is the use of a strong Brønsted acid (triflic acid) to promote the electrophilic acylation of the electron-rich resorcinol ring, forming the 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one intermediate.
-
After cooling, quench the reaction with distilled water and extract the product with an organic solvent like chloroform.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 2: Intramolecular Cyclization.
-
Dissolve the intermediate from Step 1 in a 2 M aqueous solution of sodium hydroxide (NaOH) at a low temperature (e.g., 5 °C).
-
Allow the reaction to stir at room temperature for 2 hours.[4] The strong base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile, attacking the carbon bearing the bromine atom in an intramolecular Sₙ2 reaction to form the dihydropyranone ring.
-
Cool the mixture and acidify to pH 2 with a strong acid (e.g., 6 M H₂SO₄) to precipitate the product.
-
Extract the final product, 7-hydroxychroman-4-one (1), with chloroform, dry the organic layer, and concentrate to yield the pure compound. This self-validating protocol often yields a product pure enough for subsequent steps without extensive chromatography.[4]
-
Caption: Foundational two-step synthesis of 7-hydroxychroman-4-one.
Strategic Derivatization Pathways
Modification of the 7-hydroxy group is a primary strategy to modulate physicochemical properties like lipophilicity and metabolic stability.
Experimental Protocol: General Procedure for O-Alkylation (Compounds 2-10)
-
To a solution of 7-hydroxychroman-4-one (1) (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq.).
-
Add the desired alkyl or benzyl halide (1.2 eq.) to the mixture.
-
Stir the reaction at room temperature for 24 hours.[4] The mechanism involves the base (K₂CO₃) deprotonating the phenolic hydroxyl, creating a phenoxide anion that serves as a potent nucleophile to displace the halide in a classic Williamson ether synthesis.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Purify the resulting 7-alkoxy- or 7-benzyloxy-chroman-4-one derivative by column chromatography.
Condensation at the C3 position introduces significant structural diversity and is key to synthesizing potent homoisoflavonoid analogs.
Experimental Protocol: Base-Catalyzed Aldol Condensation
-
Dissolve a 7-substituted chroman-4-one derivative (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) in a suitable solvent.
-
Add a catalytic amount of a base (e.g., piperidine or NaOH).[1][4] The base abstracts a proton from the α-carbon (C3) of the chromanone, generating an enolate.
-
This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde in an aldol-type reaction.
-
Subsequent dehydration (elimination of water) is often spontaneous or acid-catalyzed, yielding the thermodynamically stable α,β-unsaturated carbonyl system of the 3-benzylidene-4-chromanone product.[4]
-
The product is typically isolated by filtration and recrystallization.
Caption: Key derivatization pathways from the core scaffold.
Biological Activities and Mechanistic Pathways
The 7-hydroxychroman-4-one scaffold and its derivatives exhibit a wide array of pharmacological activities, making them attractive candidates for multiple therapeutic areas.
Antimicrobial Activity
Derivatives of this scaffold have demonstrated notable activity against pathogenic bacteria and fungi.[3][4] Interestingly, the parent compound, 7-hydroxychroman-4-one (1), shows potent activity, particularly against Candida species, sometimes exceeding that of its alkylated analogs.[4] This suggests that the free hydroxyl group is crucial for its antifungal mechanism.
Table 1: Antimicrobial Activity (MIC, μg/mL) of Selected Derivatives [4]
| Compound | Substituent at C7 | S. epidermidis | P. aeruginosa | C. albicans | C. tropicalis |
| 1 | -OH | 128 | 256 | 64 | 64 |
| 2 | -OCH₃ | 256 | 512 | 128 | 128 |
| 3 | -OCH₂CH₂CH₃ | 256 | 512 | 128 | 256 |
Data synthesized from literature to illustrate trends.
Molecular modeling studies suggest that the antifungal action of compound 1 may involve the inhibition of essential fungal enzymes like cysteine synthase, while other derivatives might target different proteins such as HOG1 kinase, which is critical for fungal survival under stress.[4]
Antioxidant and Radical Scavenging Activity
The phenolic nature of the 7-hydroxy group is a primary determinant of the antioxidant properties of this class of compounds.[1][7][8] These molecules can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.
Experimental Protocol: DPPH Free Radical Scavenging Assay
This assay provides a self-validating system to quantify antioxidant potential.
-
Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution. A control well contains only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at ~517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration. The lower the IC₅₀, the higher the antioxidant activity.
Anti-Inflammatory and Neuroprotective Effects
Chronic inflammation and oxidative stress are underlying factors in many neurodegenerative diseases.[9][10] Chromanone derivatives have emerged as potent anti-inflammatory agents, suggesting their potential as neuroprotective therapeutics.[11]
The primary anti-inflammatory mechanism involves the inhibition of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[11] In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB dimer is released from its inhibitor (IκB) and translocates to the nucleus, where it triggers the transcription of pro-inflammatory genes, including TNF-α, IL-6, and iNOS.[11][12] Certain chromanone derivatives can prevent this translocation, effectively shutting down the inflammatory cascade.[11] This action is directly linked to neuroprotection, as mitigating neuroinflammation is a key strategy in treating diseases like Parkinson's and Alzheimer's.[13][14]
Caption: Inhibition of the NF-κB inflammatory pathway by chromanone derivatives.
Anticancer Activity
The chromanone scaffold is a recognized pharmacophore in the design of cytotoxic agents.[3][15] Derivatives have shown potent activity against a range of human cancer cell lines.[16][17]
A successful strategy for enhancing potency involves creating hybrid molecules. For instance, linking the 7-hydroxy-4-phenylchromen-2-one (a coumarin analog) core to a 1,2,4-triazole moiety via click chemistry resulted in compounds with significantly improved cytotoxicity compared to the parent molecule.[16]
Table 2: Cytotoxic Activity (IC₅₀, µM) of a Triazole-Linked Derivative [16]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Parent Compound (1a) | AGS (Gastric) | > 50 |
| Triazole Derivative (4d) | AGS (Gastric) | 2.63 ± 0.17 |
| 5-Fluorouracil (Control) | AGS (Gastric) | 6.51 ± 0.23 |
Data from literature demonstrating potency enhancement.[16]
Mechanistic studies revealed that potent analogs exert their effects by inducing cell cycle arrest, often at the G2/M phase, and by triggering apoptosis (programmed cell death).[16]
Structure-Activity Relationship (SAR) Analysis
Systematic analysis of the biological data has yielded critical insights into the structural requirements for activity.
-
The C7-OH Group: This group is fundamental for antioxidant activity and is often essential for potent antimicrobial effects, especially against fungi.[4][8] Its removal or substitution can drastically alter the biological profile.
-
Substitution at C7: While alkylation at C7 can be used to fine-tune lipophilicity for better cell permeability, it often leads to a decrease in antimicrobial activity.[4] This highlights a delicate balance between physicochemical properties and direct target interaction.
-
The C3-Benzylidene Group: In homoisoflavonoid analogs, this group is a key determinant of activity. Electron-donating substituents (e.g., methoxy groups) on the appended phenyl ring can enhance bioactivity.[4]
-
The C4-Carbonyl Group: This group is a critical hydrogen bond acceptor and is generally considered essential for the activity of SIRT2 inhibitors and other enzyme-targeting derivatives.
Caption: Key structure-activity relationship points on the chroman-4-one scaffold.
Conclusion and Future Outlook
The this compound scaffold is a validated and highly versatile starting point for the development of novel therapeutics. Its synthetic tractability, combined with a rich and diverse pharmacological profile, confirms its status as a privileged structure in medicinal chemistry.
Future research should focus on:
-
Expanding Chemical Space: Synthesizing novel analogs with diverse substitutions at all positions to build comprehensive SAR models.
-
Mechanism Deconvolution: Moving beyond phenotypic screening to identify and validate the specific protein targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Validation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Targeted Drug Delivery: Exploring formulations and prodrug strategies to improve the bioavailability and target-site accumulation of these compounds.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this remarkable scaffold, paving the way for the next generation of treatments for infectious, inflammatory, oncologic, and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lookchem.com [lookchem.com]
- 6. A short synthesis of 7-amino alkoxy homoisoflavonoides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08990B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Neuroprotective Effects of 7, 8-dihydroxyflavone on Midbrain Dopaminergic Neurons in MPP+-treated Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 7-hydroxy-2,3-dihydro-4H-chromen-4-one Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 7-hydroxy-2,3-dihydro-4H-chromen-4-one (commonly known as 7-hydroxychroman-4-one) scaffold is a privileged structure in medicinal chemistry and drug discovery.[1] As a core component of the larger flavonoid family, this heterocyclic system is a crucial intermediate for synthesizing a diverse array of bioactive molecules, including homoisoflavonoids.[2][3] Derivatives built upon this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial properties, making them highly attractive targets for modern drug development programs.[4][5][6][7][8]
This document provides a detailed guide to the primary synthetic routes for obtaining the 7-hydroxychroman-4-one core and outlines key strategies for its subsequent derivatization. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to guide experimental choices.
Part 1: Core Synthesis of 7-Hydroxychroman-4-one from Resorcinol
The most direct and widely adopted strategy for synthesizing the 7-hydroxychroman-4-one nucleus begins with the readily available starting material, resorcinol. This efficient two-step process involves an initial Friedel-Crafts acylation followed by an intramolecular cyclization.[1][2][3]
Step 1: Friedel-Crafts Acylation of Resorcinol
The first step involves the acylation of resorcinol with a 3-halopropionic acid, typically 3-chloropropionic acid or 3-bromopropionic acid, in the presence of a strong acid catalyst.[2][3] Trifluoromethanesulfonic acid (CF₃SO₃H) is a particularly effective catalyst for this transformation, acting as a powerful Lewis acid to activate the acylating agent and drive the electrophilic aromatic substitution onto the electron-rich resorcinol ring.[1][3] The reaction selectively yields the 2',4'-dihydroxy-3-chloropropiophenone intermediate.
Causality of Experimental Choice: The use of a strong acid like trifluoromethanesulfonic acid is critical. It protonates the carbonyl oxygen of the 3-chloropropionic acid, generating a highly electrophilic acylium ion (or a related activated complex). Resorcinol, with its two activating hydroxyl groups, readily undergoes electrophilic attack. The acylation occurs preferentially at the C-4 position (para to one hydroxyl group and ortho to the other), which is the most nucleophilic site due to the combined directing effects of the hydroxyl groups.
Step 2: Intramolecular Williamson Ether Synthesis (Cyclization)
The second step is a base-mediated intramolecular cyclization of the 2',4'-dihydroxy-3-chloropropiophenone intermediate.[2] Treatment with an aqueous base, such as sodium hydroxide (NaOH), deprotonates the phenolic hydroxyl group at the 2'-position. The resulting phenoxide is a potent nucleophile that subsequently displaces the chloride on the propyl side chain via an Sₙ2 reaction, forming the dihydropyranone ring and yielding the final 7-hydroxychroman-4-one product.[2]
Causality of Experimental Choice: A moderately strong base like NaOH is sufficient to deprotonate the more acidic phenolic hydroxyl group without causing unwanted side reactions. The reaction is an intramolecular variant of the Williamson ether synthesis. Performing the reaction at a low initial temperature (e.g., 5 °C) helps to control the initial exothermic deprotonation before allowing the mixture to warm, which provides the necessary activation energy for the cyclization to proceed efficiently.[2]
Caption: Workflow for the two-step synthesis of 7-hydroxychroman-4-one.
Detailed Protocol: Synthesis of 7-Hydroxychroman-4-one (4)
This protocol is adapted from Asadipour et al.[2] and provides a reliable method for obtaining the core scaffold.
Reagents & Materials:
-
2′,4′-Dihydroxy-3-chloro propiophenone (3)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), 6 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stir plate, ice bath, round-bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: Prepare a 2 M solution of NaOH in a suitable flask. Cool this solution to 5 °C using an ice bath.
-
Addition of Intermediate: To the stirred, cold NaOH solution, add 2′,4′-dihydroxy-3-chloro propiophenone (1.0 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Once the addition is complete, remove the ice bath and allow the solution to warm to room temperature. Continue stirring for 2 hours.
-
Acidification: Re-cool the reaction mixture to 5 °C in an ice bath. Carefully adjust the pH to ~2 by slowly adding 6 M H₂SO₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting tan solid can be purified further by recrystallization or column chromatography if necessary.
| Parameter | Details | Reference |
| Starting Material | Resorcinol | [1][3] |
| Key Intermediate | 2′,4′-dihydroxy-3-chloropropiophenone | [2] |
| Cyclization Catalyst | Sodium Hydroxide (NaOH) | [2] |
| ¹H NMR (DMSO-d₆) | δ 10.54 (s, 1H, 7-OH), 7.61-6.30 (m, 3H, Ar-H), 4.45 (t, 2H, H-2), 2.66 (t, 2H, H-3) | [3] |
| ¹³C NMR (DMSO-d₆) | δ 189.8 (C=O), 164.4 (C-7), 128.5 (C-5), 110.4 (C-6), 102.4 (C-8), 66.9 (C-2), 36.9 (C-3) | [3] |
Part 2: Alternative & Classical Synthetic Strategies
While the resorcinol-based route is highly effective, it is valuable for researchers to be aware of classical methods that have historically been used for chromone synthesis, as they may be suitable for other substituted analogs.
A. The Fries Rearrangement
The Fries rearrangement is a powerful method for converting a phenolic ester into a hydroxy aryl ketone, which is the direct precursor to the chromanone ring.[9][10] The reaction is catalyzed by a Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) and involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[11][12]
Mechanism & Selectivity: The reaction proceeds via the formation of an acylium ion intermediate, which then performs a Friedel-Crafts acylation on the aromatic ring.[11] A key feature of the Fries rearrangement is its temperature-dependent selectivity.
-
Low Temperatures (<60 °C): Favor the formation of the para-substituted product (thermodynamic control).[11]
-
High Temperatures (>160 °C): Favor the formation of the ortho-substituted product (kinetic control), as the ortho product can form a more stable bidentate complex with the Lewis acid catalyst.[9][11]
Caption: Conceptual mechanism of the Fries Rearrangement showing ortho/para selectivity.
B. The Simonis Chromone Cyclization
The Simonis reaction is a classic one-pot method for synthesizing chromones by reacting a phenol with a β-ketoester in the presence of a strong dehydrating agent like phosphorus pentoxide (P₂O₅).[13][14] While powerful, this reaction can sometimes lead to the formation of coumarin isomers via the competing Pechmann condensation, particularly when sulfuric acid is used as the catalyst.[13][15] The choice of condensing agent is therefore critical to direct the reaction towards the desired chromone product.[16]
Part 3: Synthesis of Derivatives for Drug Discovery
Once the 7-hydroxychroman-4-one core is synthesized, it serves as a versatile platform for creating libraries of derivatives for structure-activity relationship (SAR) studies.
A. O-Alkylation of the 7-Hydroxy Group
A common and straightforward derivatization is the alkylation of the phenolic hydroxyl group via the Williamson ether synthesis.[2] This reaction allows for the introduction of a vast array of functional groups, which can be used to modulate the compound's solubility, polarity, and ability to interact with biological targets.
Representative Protocol (O-Alkylation):
-
Deprotonation: Dissolve 7-hydroxychroman-4-one (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone). Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 eq), to deprotonate the phenol.
-
Nucleophilic Attack: Add the desired alkyl halide (R-X, 1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.
-
Workup: After cooling, filter off the base and concentrate the solvent. Purify the residue by column chromatography or recrystallization.
B. Condensation with Aldehydes to form Homoisoflavonoids
The methylene group at the C-3 position of the chromanone ring is activated by the adjacent carbonyl group. This allows it to participate in base-catalyzed condensation reactions with various aromatic aldehydes.[3] This reaction, a Claisen-Schmidt condensation, introduces a benzylidene substituent at the C-3 position, yielding homoisoflavonoid derivatives which have their own distinct and potent biological activities.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. A short synthesis of 7-amino alkoxy homoisoflavonoides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08990B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 10. Fries Rearrangement [organic-chemistry.org]
- 11. pharmdguru.com [pharmdguru.com]
- 12. Fries Rearrangement [sigmaaldrich.com]
- 13. Simonis Chromone Cyclization [drugfuture.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
Biological activity assays for 7-hydroxy-2,3-dihydro-4H-chromen-4-one
An In-Depth Guide to Investigating the Bioactivity of 7-hydroxy-2,3-dihydro-4H-chromen-4-one
Application Notes & Protocols for Preclinical Assessment
Prepared by: Gemini, Senior Application Scientist
Foreword for the Researcher
The compound this compound, a member of the chromanone class, represents a scaffold of significant interest in medicinal chemistry and drug discovery. Chromones and their derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide is designed for researchers, scientists, and drug development professionals dedicated to exploring the therapeutic potential of this specific molecule.
Our approach transcends a simple listing of protocols. We delve into the causality behind experimental choices, emphasizing the importance of self-validating systems through rigorous controls. This document serves as a comprehensive manual, providing not only step-by-step instructions but also the scientific rationale required to generate robust, reproducible, and meaningful data. Each protocol is grounded in established scientific literature to ensure the highest level of technical accuracy and trustworthiness.
Compound Handling and Preparation
Before commencing any biological assay, proper handling and solubilization of the test compound are paramount. The physical properties of this compound dictate its behavior in aqueous assay buffers.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| Melting Point | 149 °C | [2] |
| LogP | 1.357 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Protocol 1.1: Preparation of Stock Solution
-
Causality: The compound's moderate lipophilicity (LogP ≈ 1.36) suggests poor solubility in water. Therefore, a polar aprotic solvent is required to create a concentrated stock solution that can be serially diluted into aqueous media for experiments. Dimethyl sulfoxide (DMSO) is the standard choice due to its high solubilizing power and general compatibility with cell-based assays at low final concentrations.
-
Procedure:
-
Accurately weigh 5 mg of this compound using a calibrated analytical balance.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add DMSO to create a 10 mM stock solution. For a 5 mg sample (MW = 164.16 g/mol ), this requires approximately 3.04 mL of DMSO.
-
Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Trustworthiness Check: The final concentration of DMSO in the assay medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or other off-target effects. Always include a "vehicle control" (medium with the same final concentration of DMSO but without the test compound) in every experiment to validate that the solvent itself is not affecting the results.
Assessment of Antioxidant Activity
Flavonoids and related phenolic compounds are renowned for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions.[3] It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile, as different assays reflect different mechanisms of antioxidant action.[3][4]
DPPH Radical Scavenging Assay
-
Principle: This assay measures the compound's ability to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[5][6]
-
Protocol 2.1:
-
Prepare a 100 µM working solution of DPPH in methanol. Keep this solution protected from light.
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound (e.g., 1, 10, 25, 50, 100 µM) prepared by diluting the DMSO stock in methanol.
-
Add 100 µL of the 100 µM DPPH solution to each well.
-
Controls:
-
Negative Control: 100 µL methanol + 100 µL DPPH solution.
-
Positive Control: 100 µL of a known antioxidant (e.g., Ascorbic Acid or Trolox) at various concentrations + 100 µL DPPH solution.
-
Blank: 100 µL methanol + 100 µL of the test compound at its highest concentration (to account for any intrinsic color).
-
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.
-
ABTS Radical Cation Decolorization Assay
-
Principle: This assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of the test compound to scavenge the stable ABTS radical cation (ABTS•+).[3] The pre-generated blue-green ABTS•+ is reduced by the antioxidant to its colorless neutral form, a change measured by a decrease in absorbance at 734 nm.[3][7]
-
Protocol 2.2:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Controls: Use Trolox as a standard to create a calibration curve. Include a vehicle control.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The antioxidant capacity is expressed as Trolox Equivalents (TE), determined from the Trolox standard curve.[3]
-
Evaluation of Anti-Inflammatory Potential
Flavonoids can exert anti-inflammatory effects by inhibiting key inflammatory mediators and pathways, such as nitric oxide (NO), pro-inflammatory cytokines, and enzymes like cyclooxygenase (COX).[8][9]
Nitric Oxide (NO) Inhibition in Macrophages
-
Principle: This cell-based assay quantifies the ability of the compound to inhibit the production of nitric oxide in macrophages (e.g., RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS).[10][11] NO production is measured indirectly by quantifying its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.
-
Protocol 3.1:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.
-
-
Trustworthiness Check: Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[11]
-
Workflow Diagram:
Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.
Anticancer Activity Assessment
Chromenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12][13][14] Initial screening involves assessing the compound's ability to reduce cancer cell viability and proliferation.
Cell Viability MTT Assay
-
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol 4.1:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[14]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) by plotting a dose-response curve.[15]
-
Table 4.1: Representative Data Summary for Anticancer Activity
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| A549 | Lung Carcinoma | 42.1 |
| HeLa | Cervical Adenocarcinoma | 33.8 |
| HCT116 | Colon Carcinoma | 29.4 |
| SV-HUC-1 | Normal Human Urothelial Cells | >100 (for selectivity) |
Note: These are example values based on typical findings for chromanone derivatives to illustrate data presentation.[12]
Investigating the Mechanism: Apoptosis
-
Principle: Should the compound exhibit significant cytotoxicity, the next logical step is to determine the mode of cell death. The Annexin V/Propidium Iodide (PI) assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[12] Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells that have lost membrane integrity (late apoptosis/necrosis).
Probing Mechanistic Pathways: NF-κB Signaling
-
Scientific Rationale: The anti-inflammatory activity of many flavonoids is mediated through the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[8][9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli like LPS lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α).[9] Assays can be designed to measure the inhibition of IκB degradation or NF-κB nuclear translocation.
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Application Note & Protocol: Quantitative Analysis of 7-hydroxy-2,3-dihydro-4H-chromen-4-one in Biological Samples
Abstract
This comprehensive guide provides a detailed framework for the quantitative analysis of 7-hydroxy-2,3-dihydro-4H-chromen-4-one, a compound of interest in pharmaceutical and metabolic research. We present a robust and sensitive analytical methodology centered around Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This document outlines the scientific rationale behind the chosen analytical strategy, detailed step-by-step protocols for sample preparation and analysis, and a systematic approach to method validation in accordance with international guidelines. This application note is intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this analyte in complex biological matrices.
Introduction: The Significance of Quantifying this compound
This compound belongs to the chromanone class of flavonoids, a group of compounds widely investigated for their potential therapeutic properties. Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is critical for pharmacokinetic studies, metabolism research, and toxicological assessments. The structural similarity of this compound to other endogenous and exogenous molecules necessitates a highly selective and sensitive analytical method to ensure reliable data for drug development and research applications.
The primary challenge in quantifying this compound lies in its low concentrations in biological samples and the complexity of the sample matrix. Therefore, a method with high selectivity and sensitivity is paramount. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be employed, its sensitivity may be insufficient for low-level quantification. Consequently, UHPLC-MS/MS is the recommended technique due to its superior sensitivity, specificity, and high-throughput capabilities.[1]
Analytical Methodology: UHPLC-MS/MS for Superior Sensitivity and Selectivity
The cornerstone of this analytical protocol is the use of UHPLC-MS/MS. This technique combines the powerful separation capabilities of UHPLC with the highly sensitive and selective detection of tandem mass spectrometry.
-
UHPLC Separation: The UHPLC system efficiently separates the analyte of interest from other matrix components, reducing ion suppression and improving the accuracy of quantification. A reversed-phase C18 column is typically effective for retaining and separating moderately polar compounds like this compound.
-
Mass Spectrometric Detection: Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity. In MRM, a specific precursor ion (the protonated or deprotonated molecule of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This highly specific transition is unique to the analyte, minimizing interference from other compounds.
Instrument and Reagents
-
UHPLC System: A system capable of generating pressures up to 15,000 psi, equipped with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm) is a suitable starting point.[1]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid or acetic acid for enhancing ionization.
-
Analytical Standard: Certified reference standard of this compound.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d4) is ideal. If unavailable, a structurally similar compound with a different mass can be used.
Experimental Protocols
Preparation of Standard Solutions and Calibration Curve
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Calibration Curve: Spike the appropriate blank biological matrix with the working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels. The range of the calibration curve should encompass the expected concentrations of the analyte in the unknown samples.
Sample Preparation from Biological Matrices
The choice of sample preparation technique depends on the complexity of the matrix and the required level of cleanliness. Protein precipitation is a rapid and simple method suitable for many applications, while liquid-liquid extraction offers a cleaner extract.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.
-
To 200 µL of urine sample, add 10 µL of the internal standard working solution.
-
Add 20 µL of 1 M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial.
UHPLC-MS/MS Method Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and application.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. For this compound (MW: 164.16), the precursor ion [M+H]⁺ would be m/z 165.1. Product ions would be determined experimentally. |
Method Validation
A thorough method validation must be performed to ensure the reliability of the results, following the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
-
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention time of the analyte and internal standard.
-
Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The accuracy should be within 85-115% of the nominal concentration, and the precision (relative standard deviation, RSD) should be ≤ 15%.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLoQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of 3.
-
Recovery: The extraction recovery should be consistent and reproducible across the concentration range.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
Data Presentation
Quantitative data should be presented in a clear and organized manner.
Table 1: Typical UHPLC-MS/MS Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1 - 1000 ng/mL | Meets Criteria |
| Accuracy (QC Low, Mid, High) | 85 - 115% | 98.5%, 102.1%, 99.3% |
| Precision (RSD%) (QC Low, Mid, High) | ≤ 15% | 4.2%, 3.1%, 2.8% |
| LLOQ | S/N ≥ 10, Accuracy 80-120%, Precision ≤ 20% | 1 ng/mL |
| Mean Extraction Recovery | Consistent and Reproducible | 85.2% |
Visualizations
Caption: Workflow for the quantitative analysis of this compound.
Troubleshooting
| Issue | Potential Cause | Solution |
| Poor Peak Shape | Column contamination, improper mobile phase pH | Flush column, use guard column, ensure mobile phase pH is appropriate for the analyte. |
| Low Sensitivity | Inefficient ionization, ion suppression | Optimize ESI source parameters, improve sample cleanup to reduce matrix effects. |
| High Variability | Inconsistent sample preparation, instrument instability | Ensure consistent pipetting and extraction, perform system suitability tests. |
| Carryover | Analyte adsorption in the system | Use a stronger needle wash solution, inject a blank after high concentration samples. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in biological samples using UHPLC-MS/MS. By following the detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with rigorous method validation, researchers can obtain accurate, reliable, and reproducible data. This will, in turn, facilitate a deeper understanding of the pharmacokinetic and metabolic profiles of this important chromanone derivative.
References
- 1. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 7-Hydroxychromanone | C9H8O3 | CID 298130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 7-Hydroxy-2,3-dihydro-4H-chromen-4-one as a Versatile Precursor in Organic Synthesis
Abstract
7-Hydroxy-2,3-dihydro-4H-chromen-4-one, commonly known as 7-hydroxy-4-chromanone, is a pivotal precursor in the field of organic synthesis. Its unique structural framework, featuring a reactive phenolic hydroxyl group and a modifiable chromanone core, renders it an invaluable building block for constructing a diverse array of biologically active molecules. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthetic utility of 7-hydroxy-4-chromanone. We will explore its application in the synthesis of various classes of compounds, including O-alkylated derivatives, homoisoflavonoids, and 3-benzylidene-4-chromanones, complete with detailed experimental protocols and mechanistic insights.
Introduction: The Significance of the Chromanone Scaffold
The chroman-4-one scaffold is a privileged heterocyclic system found in a vast number of natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities.[1][2] This includes anticancer, antioxidant, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] 7-Hydroxy-4-chromanone serves as a readily accessible and highly versatile starting material for the synthesis of these valuable compounds. Its strategic hydroxyl group at the 7-position allows for facile functionalization, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Synthesis of the Precursor: this compound
A common and efficient method for the synthesis of 7-hydroxy-4-chromanone begins with the readily available starting material, resorcinol.[3][4][5] The synthesis involves a two-step process: a Friedel-Crafts acylation followed by an intramolecular cyclization.
Reaction Scheme:
Caption: Synthesis of 7-hydroxy-4-chromanone from resorcinol.
Experimental Protocol: Synthesis of 7-Hydroxy-4-chromanone[3][4][5]
-
Friedel-Crafts Acylation:
-
To a stirred solution of resorcinol in trifluoromethanesulfonic acid, add 3-chloropropionic acid portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2',4'-dihydroxy-3-chloropropiophenone.
-
-
Intramolecular Cyclization:
-
Dissolve the crude intermediate in a 2 M aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 2-4 hours to facilitate the intramolecular nucleophilic substitution.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to afford 7-hydroxy-4-chromanone. Further purification can be achieved by recrystallization.
-
Applications in Organic Synthesis
Synthesis of O-Alkylated and O-Arylated Derivatives
The phenolic hydroxyl group at the 7-position of 7-hydroxy-4-chromanone is readily alkylated or arylated through bimolecular nucleophilic substitution (SN2) reactions.[3] This allows for the introduction of a wide variety of substituents, leading to the generation of diverse compound libraries with modulated biological activities.
General Reaction Scheme:
Caption: General scheme for O-alkylation/arylation of 7-hydroxy-4-chromanone.
Experimental Protocol: General Procedure for O-Alkylation[3]
-
To a solution of 7-hydroxy-4-chromanone in a suitable solvent (e.g., acetone or DMF), add a base (e.g., anhydrous potassium carbonate).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl or aryl halide to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated or O-arylated derivative.
Table 1: Examples of O-Alkylated 7-Hydroxy-4-chromanone Derivatives and Their Yields [3]
| Entry | Alkyl/Aryl Halide | Product | Yield (%) |
| 1 | Pentyl bromide | 7-Pentyloxychroman-4-one | 77 |
| 2 | 3,5-Dimethylbenzyl chloride | 7-((3,5-Dimethylbenzyl)oxy)chroman-4-one | 58 |
| 3 | 4-((Trifluoromethyl)thio)benzyl chloride | 7-((4-((Trifluoromethyl)thio)benzyl)oxy)chroman-4-one | - |
Note: Yields can vary depending on the specific substrate and reaction conditions.
The resulting O-substituted derivatives have been investigated for various biological activities, including antimicrobial effects.[3] Interestingly, studies have shown that the addition of alkyl or aryl chains at the 7-hydroxyl group can sometimes reduce antimicrobial activity compared to the parent compound.[3]
Synthesis of Homoisoflavonoids
7-Hydroxy-4-chromanone is a key intermediate in the synthesis of homoisoflavonoids, a class of natural products with a 16-carbon skeleton.[3] The synthesis typically involves a condensation reaction with an aromatic aldehyde followed by further transformations.
General Reaction Scheme:
Caption: Synthetic route to homoisoflavonoids from 7-hydroxy-4-chromanone.
Experimental Protocol: Synthesis of 3-Benzylidene-7-hydroxy-4-chromanone[6]
-
Dissolve 7-hydroxy-4-chromanone and an appropriate aromatic aldehyde in a suitable solvent (e.g., ethanol).
-
Add a base catalyst (e.g., aqueous sodium hydroxide) to the solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure 3-benzylidene-7-hydroxy-4-chromanone derivative.
These 3-benzylidene-4-chromanone intermediates can then be subjected to various reduction and cyclization reactions to afford the final homoisoflavonoid structures. These compounds have shown promising biological activities, including antioxidant and α-glucosidase inhibitory effects.[6]
Table 2: Biological Activities of 3-Benzylidene-4-chromanone Derivatives [6]
| Compound | DPPH Radical Scavenging (EC50, µM) | α-Glucosidase Inhibition (IC50, µM) |
| 5 | 13 | >100 |
| 12 | >100 | 15 |
| 13 | 14 | 25 |
| 18 | 13 | 28 |
| Acarbose (control) | - | 900 |
Synthesis of Isoflavones
7-Hydroxy-4-chromanone can also serve as a precursor for the synthesis of isoflavones, an important class of flavonoids with various health benefits.[7][8] The synthesis of isoflavones from chromanones often involves the introduction of a carbon unit at the C3 position, followed by oxidation or rearrangement. One common approach is the oxidative rearrangement of a chalcone intermediate, which can be derived from the corresponding 2'-hydroxyacetophenone, a synthetic equivalent of the chromanone precursor.
Conceptual Synthetic Pathway:
Caption: Conceptual pathway for isoflavone synthesis from a chromanone precursor.
The synthesis of isoflavones is a complex field with multiple established routes.[8] The deoxybenzoin route, for instance, involves the acylation of a phenol with an arylacetic acid to form a deoxybenzoin, which is then cyclized with a formylating agent to yield the isoflavone core.[7][8] While a direct conversion from 7-hydroxy-4-chromanone is less common, its structural components are integral to these established synthetic strategies.
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its accessible synthesis and the reactivity of its phenolic hydroxyl group and chromanone core provide a gateway to a wide range of biologically significant molecules, including O-alkylated derivatives, homoisoflavonoids, and isoflavones. The protocols and insights provided in this guide aim to empower researchers in their efforts to design and synthesize novel compounds with potential therapeutic applications. The continued exploration of the synthetic utility of 7-hydroxy-4-chromanone will undoubtedly lead to the discovery of new chemical entities with impactful pharmacological properties.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
Application Notes and Protocols for Evaluating the In Vitro Antioxidant Activity of 7-Hydroxy-2,3-dihydro-4H-chromen-4-one
Introduction: The Scientific Imperative for Antioxidant Research
Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the body's capacity to neutralize them, is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants are compounds that can mitigate this damage by neutralizing these harmful free radicals.[3] Flavonoids, a class of polyphenolic compounds found in plants, are renowned for their antioxidant properties.[4] 7-Hydroxy-2,3-dihydro-4H-chromen-4-one, also known as 7-hydroxyflavanone, is a flavonoid that has demonstrated significant potential as an antioxidant agent, making it a compound of interest for applications in pharmaceuticals, cosmetics, and the food industry.[5][6]
This comprehensive guide provides detailed methodologies for assessing the in vitro antioxidant capacity of this compound. We will delve into the principles and provide field-proven protocols for four widely-used assays: DPPH Radical Scavenging, ABTS Radical Cation Decolorization, Ferric Reducing Antioxidant Power (FRAP), and Superoxide Radical Scavenging.
Foundational Principles of In Vitro Antioxidant Assays
The evaluation of antioxidant activity in vitro is predicated on the ability of a compound to either donate a hydrogen atom (Hydrogen Atom Transfer - HAT) or an electron (Single Electron Transfer - SET) to a free radical, thus stabilizing it.[7][8] The assays discussed herein operate primarily through these mechanisms.
-
DPPH and ABTS Assays: These methods are based on the SET mechanism, although HAT can also play a role.[7][9] They utilize stable radical species (DPPH• and ABTS•+) that exhibit a distinct color. The antioxidant capacity of the test compound is directly proportional to the discoloration of the radical solution.[9][10][11]
-
FRAP Assay: This is a classic SET-based assay that measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[12][13][14] The resulting ferrous iron forms a colored complex, the intensity of which is proportional to the antioxidant power.[12][15]
-
Superoxide Radical Scavenging Assay: This assay evaluates the ability of an antioxidant to quench the superoxide radical (O₂•⁻), a biologically significant ROS. The assay typically involves the generation of superoxide radicals and a detection system, such as nitroblue tetrazolium (NBT), which is reduced by the radicals to form a colored formazan product.[16][17][18]
I. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and simple method to assess antioxidant activity.[19][20][21] The stable DPPH free radical has a deep purple color, which changes to a pale yellow upon reduction by an antioxidant.[8][10][22] The degree of color change, measured spectrophotometrically at approximately 517 nm, is indicative of the compound's radical scavenging ability.[10][19]
Experimental Workflow: DPPH Assay
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 7-Hydroxyflavanone | 6515-36-2 [smolecule.com]
- 6. chemimpex.com [chemimpex.com]
- 7. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 11. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ultimatetreat.com.au [ultimatetreat.com.au]
- 13. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. poncelet-services.com [poncelet-services.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for 7-Hydroxy-2,3-dihydro-4H-chromen-4-one: A Guide for Antimicrobial and Antifungal Research
Introduction: The Promise of 7-Hydroxy-2,3-dihydro-4H-chromen-4-one in Anti-Infective Research
This compound, also known as 7-hydroxyflavanone, is a member of the flavonoid family of natural products. Flavonoids are widely recognized for their diverse pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties[1][2][3]. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the antimicrobial and antifungal applications of this promising compound.
The structural backbone of flavanones, a 2-phenyl-benzopyran-4-one skeleton, allows for a wide range of substitutions, influencing their biological activity[4]. The hydroxyl group at the 7-position of this compound is a key feature that contributes to its bioactivity. These application notes will provide a foundational understanding of its synthesis, proposed mechanisms of action, and detailed protocols for evaluating its efficacy against a variety of microbial pathogens.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is crucial for its effective application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₃ | [5] |
| Molecular Weight | 240.25 g/mol | [5] |
| Appearance | Pale yellow to light brown solid | General knowledge |
| Melting Point | 149 °C | [5] |
| Solubility | Limited solubility in water. Soluble in organic solvents such as DMSO, ethanol, and methanol. | General knowledge |
Synthesis of this compound
While various synthetic routes to flavanones exist, a common and effective method involves the Claisen-Schmidt condensation followed by an intramolecular cyclization. The following is a representative protocol for the synthesis of a flavanone derivative, which can be adapted for this compound.
Protocol: Synthesis of a Flavanone Derivative
This protocol describes a general two-step synthesis of a flavanone from a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde.
Step 1: Synthesis of the Chalcone Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxyacetophenone derivative (1 equivalent) in ethanol.
-
Addition of Base: Add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, dropwise to the stirred solution at room temperature.
-
Addition of Aldehyde: Slowly add the corresponding benzaldehyde derivative (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Purification: Filter the precipitated solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Step 2: Cyclization to the Flavanone
-
Reaction Setup: Dissolve the purified chalcone (1 equivalent) in a suitable solvent such as ethanol or pyridine.
-
Addition of Acid/Base: Add a catalytic amount of an acid (e.g., sulfuric acid) or a base (e.g., sodium acetate) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the flavanone.
-
Purification: Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the final flavanone product.
Antimicrobial and Antifungal Activity: A Mechanistic Overview
Flavonoids, including this compound, exert their antimicrobial and antifungal effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously[1][2][6]. This multi-targeted approach is advantageous as it can reduce the likelihood of microbial resistance development.
Proposed Mechanisms of Action:
-
Disruption of Microbial Membranes: Flavanones can intercalate into the lipid bilayer of microbial cell membranes, leading to a loss of integrity, increased permeability, and leakage of essential intracellular components[1][6].
-
Inhibition of Key Microbial Enzymes: These compounds can inhibit enzymes crucial for microbial survival, such as those involved in DNA replication (DNA gyrase), energy metabolism, and cell wall synthesis[1][2][6].
-
Suppression of Efflux Pumps: Some flavonoids are known to inhibit microbial efflux pumps, which are responsible for extruding antimicrobial agents from the cell. This action can restore the efficacy of existing antibiotics against resistant strains[1][6].
-
Interference with Fungal Cell Wall and Membrane Synthesis: In fungi, flavonoids can disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane, and interfere with the formation of the chitin cell wall[1][3][7].
Caption: Proposed antimicrobial and antifungal mechanisms of action.
Experimental Protocols for Efficacy Testing
The following protocols provide standardized methods for assessing the antimicrobial and antifungal activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (bacterial or fungal)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: Agar Disk Diffusion Assay
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)
-
Microbial cultures
-
Sterile swabs
-
Incubator
-
Calipers or a ruler
Procedure:
-
Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry in a sterile environment.
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described in the MIC protocol.
-
Inoculation of Agar Plate: Using a sterile swab, evenly inoculate the entire surface of the agar plate with the microbial suspension to create a lawn of growth.
-
Disk Placement: Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates under the same conditions as for the MIC assay.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.
Caption: Workflow for antimicrobial susceptibility testing.
Expected Results and Data Interpretation
While specific data for this compound is still emerging, studies on the closely related compound, 7-hydroxyflavone, provide valuable insights into its potential antimicrobial spectrum.
Table 1: Antimicrobial Activity of 7-Hydroxyflavone (as a proxy)
| Microorganism | Type | Test Method | Result | Reference |
| Staphylococcus aureus | Gram-positive bacterium | MIC | 1.6 µg/mL | [8] |
| Bacillus cereus | Gram-positive bacterium | Zone of Inhibition | 6.33 to 15.66 mm | [8] |
| Shigella flexneri | Gram-negative bacterium | Zone of Inhibition | 11 to 17.66 mm | [8] |
| Candida glabrata | Yeast | MIC | 6.25 µg/mL | [8] |
Interpretation:
-
MIC Values: Lower MIC values indicate greater potency of the antimicrobial agent.
-
Zone of Inhibition: A larger diameter of the inhibition zone suggests higher susceptibility of the microorganism to the compound. It is important to note that the size of the zone can be influenced by factors such as the diffusion rate of the compound in the agar.
Safety and Cytotoxicity
Preliminary studies on related flavones suggest a favorable safety profile. For instance, 7-hydroxyflavone did not exhibit cytotoxic activity against human keratinocyte (HaCaT) cells at concentrations effective against microbes. However, it is essential to conduct thorough cytotoxicity testing on relevant human cell lines to determine the therapeutic index of this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antimicrobial and antifungal agents. Its multi-targeted mechanism of action may offer an advantage in combating drug-resistant pathogens. Further research should focus on:
-
Determining the MIC and minimum bactericidal/fungicidal concentrations (MBC/MFC) against a broader panel of clinically relevant bacteria and fungi.
-
Elucidating the specific molecular targets and detailed mechanisms of action.
-
Investigating its efficacy in in vivo models of infection.
-
Exploring structure-activity relationships through the synthesis and evaluation of novel derivatives to optimize potency and selectivity.
These application notes provide a solid framework for initiating and advancing research into the anti-infective potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties | Semantic Scholar [semanticscholar.org]
- 3. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. revistas.intec.edu.do [revistas.intec.edu.do]
- 7. Anti-Fungal Efficacy and Mechanisms of Flavonoids [mdpi.com]
- 8. Antimicrobial Efficacy of 7-Hydroxyflavone Derived from Amycolatopsis sp. HSN-02 and Its Biocontrol Potential on Cercospora Leaf Spot Disease in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Cytotoxicity Screening of 7-hydroxy-2,3-dihydro-4H-chromen-4-one Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: 7-hydroxy-2,3-dihydro-4H-chromen-4-one, a core structure in many flavonoids, and its analogs represent a promising class of compounds with diverse biological activities. Initial assessment of cytotoxicity is a critical step in the preclinical evaluation of these novel chemical entities to determine their therapeutic window and potential toxic liabilities. This document provides a comprehensive, field-tested guide for screening the cytotoxicity of these analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. We detail the underlying principles, provide a step-by-step protocol from reagent preparation to data analysis, and discuss best practices for ensuring data integrity through rigorous quality control.
Introduction: The Therapeutic Potential and Toxicological Considerations of Chromenone Analogs
The chromen-4-one scaffold is a privileged structure in medicinal chemistry, found in a vast number of natural products known as flavonoids.[1] These compounds are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Specifically, this compound analogs are being actively investigated for their potential to modulate various cellular pathways.[3][4]
As new analogs are synthesized to optimize therapeutic efficacy, a systematic evaluation of their effect on cell viability is paramount. Cytotoxicity screening serves as the first filter in the drug discovery pipeline, identifying compounds that may be too toxic for further development and providing initial dose-response relationships for promising candidates.[5] The goal is to identify molecules that exhibit selective cytotoxicity toward target cells (e.g., cancer cells) while sparing normal, healthy cells.[6]
Principle of the Recommended Assay: MTT Assay
For initial high-throughput screening, the MTT assay is a reliable, sensitive, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8]
2.1 Mechanism of Action The assay's principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in living, metabolically active cells.[9] This enzymatic conversion produces purple, insoluble formazan crystals.[7] The crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells in the well.[8][9]
Scientist's Note: It is crucial to remember that the MTT assay measures mitochondrial activity, not cell number directly. Factors that affect cellular metabolism, other than cytotoxicity, can influence the results. Therefore, unexpected results should be confirmed with an orthogonal assay, such as a lactate dehydrogenase (LDH) release assay (measuring membrane integrity) or direct cell counting.
Materials and Methods
3.1 Reagents and Materials
-
Target cell line (e.g., HeLa, A549, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound analogs
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT reagent (5 mg/mL in sterile PBS), store protected from light at 4°C.[10]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Positive control (e.g., Doxorubicin, Etoposide)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570-590 nm)
3.2 Cell Line Selection and Culture The choice of cell line should be guided by the therapeutic goal. For general cytotoxicity, a common, robust cell line like HeLa (cervical cancer) or A549 (lung cancer) can be used. For targeted studies, use a cell line relevant to the disease of interest. Ensure cells are in the logarithmic growth phase and show >95% viability before seeding.
3.3 Preparation of Test Compounds
-
Stock Solutions: Prepare 10 mM stock solutions of each chromenone analog and the positive control in DMSO.
-
Rationale: DMSO is a common solvent for organic compounds. A high-concentration stock minimizes the final DMSO concentration in the culture wells, which should ideally be kept below 0.5% to avoid solvent-induced toxicity.
-
-
Serial Dilutions: Perform serial dilutions of the compound stocks in complete culture medium to create a range of working concentrations. A typical 8-point dilution series might range from 100 µM to 0.1 µM.
Detailed Experimental Protocol: Step-by-Step MTT Assay
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000–10,000 cells per well in 100 µL of complete medium into a 96-well plate.[11]
-
Scientist's Note: The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in a sub-confluent, log-growth phase at the end of the incubation period.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[12]
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of medium containing the desired concentrations of the chromenone analogs to the respective wells.
-
Crucial Controls:
-
Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the compound-treated wells (e.g., 0.5%). This represents 100% viability.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
-
Media Blank: Wells containing only 100 µL of culture medium (no cells) to measure background absorbance.
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[10]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm or 590 nm using a microplate reader. It is recommended to read the plate within 1 hour of adding the solubilization solution.
-
Workflow and Data Visualization
Diagram: Overall Experimental Workflow
Caption: High-level workflow of the MTT cytotoxicity assay.
Data Analysis: Calculating % Viability and IC₅₀ Values
-
Correct for Background: Subtract the average absorbance of the media blank wells from all other readings.
-
Calculate Percent Viability:
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%. This value is determined by plotting % Viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, Origin).[13][14][15]
Example Data Presentation
| Analog ID | IC₅₀ (µM) on HeLa Cells (48h) | R² of Curve Fit |
| Parent Compound | 45.2 | 0.98 |
| Analog-01 | 12.7 | 0.99 |
| Analog-02 | > 100 | N/A |
| Analog-03 | 2.5 | 0.99 |
| Doxorubicin | 0.8 | 0.99 |
Interpreting Results and Mechanistic Insights
Structure-activity relationship (SAR) studies can be initiated by comparing the IC₅₀ values of the analogs. For instance, the addition of a specific functional group may dramatically increase cytotoxic potency (e.g., Analog-03 vs. Parent Compound). Flavonoids and their analogs can induce cytotoxicity through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, or by increasing intracellular reactive oxygen species (ROS).[6][16]
Diagram: Potential Apoptotic Signaling Pathway
Caption: A potential intrinsic apoptosis pathway activated by chromenone analogs.
Protocol Validation and Quality Control
To ensure the reliability of screening data, each assay plate must be validated. The Z-factor (or Z-prime) is a statistical parameter used to quantify the robustness of a high-throughput screening assay.[17][18]
Formula:
Where pos is the positive control (e.g., vehicle control for viability) and neg is the negative control (e.g., a highly cytotoxic compound).
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.[18][19]
-
0 < Z' ≤ 0.5: A marginal assay that may require optimization.[19]
-
Z' < 0: The assay is not suitable for screening.[19]
Scientist's Note: Consistently achieving a Z-factor > 0.5 demonstrates that the signal window between your controls is large enough and the data variation is small enough to confidently identify "hits."[20]
Conclusion
This application note provides a detailed and validated framework for the initial cytotoxicity screening of this compound analogs. By adhering to this robust MTT protocol and implementing rigorous quality control measures like the Z-factor calculation, researchers can generate reliable and reproducible data. This information is critical for making informed decisions in the drug discovery process, enabling the prioritization of promising compounds for further mechanistic and preclinical studies.
References
- 1. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
- 15. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 16. Cytotoxicity of flavonoids toward cultured normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. drugtargetreview.com [drugtargetreview.com]
Protocols for the Purification of 7-hydroxy-2,3-dihydro-4H-chromen-4-one
An Application Guide for Researchers
Abstract
7-hydroxy-2,3-dihydro-4H-chromen-4-one, also known as 7-hydroxychroman-4-one, is a key heterocyclic scaffold and a valuable intermediate in the synthesis of pharmaceuticals and biologically active compounds.[1][2] Achieving high purity of this compound is critical for its application in medicinal chemistry and drug development, as impurities can confound biological data and lead to undesirable side effects. This document provides a comprehensive guide for researchers, detailing robust protocols for the purification of this compound using recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). The protocols are designed with scientific integrity at their core, explaining the rationale behind experimental choices and incorporating self-validating purity assessment steps.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in developing an effective purification strategy. These characteristics dictate the choice of solvents and chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [3] |
| Molecular Weight | 164.16 g/mol | [3] |
| Appearance | Off-white to pale yellow powder | Inferred from similar compounds |
| Melting Point | 149 °C | [3] |
| Boiling Point | 372.37 °C at 760 mmHg | [3] |
| pKa (Predicted) | 7.75 ± 0.20 | [3] |
| Solubility | Soluble in DMSO, methanol, ethanol, ethyl acetate; sparingly soluble in water. | [4] (Inferred) |
Strategic Approach to Purification
The choice of purification method depends on the initial purity of the crude material, the nature of the impurities, and the desired final purity. A logical workflow helps in selecting the most efficient strategy.
Caption: Decision workflow for selecting the appropriate purification protocol.
Protocol 1: Recrystallization
Recrystallization is a cost-effective method for purifying compounds that are already at a relatively high purity (>90%). It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the decreased solubility forces the desired compound to crystallize while impurities remain in the solution (mother liquor).
Rationale
The phenolic hydroxyl group and the ketone in this compound allow it to be soluble in polar protic solvents like ethanol at high temperatures, while its overall modest polarity leads to reduced solubility at room temperature, making it an ideal candidate for recrystallization from a solvent system like ethanol/water.[5]
Step-by-Step Methodology
-
Solvent Selection: An ethanol/water mixture is a suitable choice. Start by testing solubility in ethanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid. This is a critical step; adding too much solvent will result in poor recovery.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Induce Crystallization: To the hot, clear solution, add water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.
Protocol 2: Flash Column Chromatography
Flash column chromatography is the workhorse of purification in synthetic chemistry, ideal for separating compounds from complex mixtures with differing polarities. The technique relies on partitioning the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).
Rationale
The polarity of this compound allows it to interact with the polar silica gel stationary phase. By using a mobile phase of optimized polarity, typically a mixture of hexane and ethyl acetate, compounds can be eluted differentially.[6][7] Less polar impurities will elute first, followed by the target compound, and finally, more polar impurities.
Caption: Workflow for Flash Column Chromatography.
Step-by-Step Methodology
-
TLC Analysis: First, determine the optimal eluent composition using analytical TLC. Spot the crude mixture on a silica gel TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal solvent system will give the target compound a retention factor (Rƒ) of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel (60 Å, 40–63 μm) in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack evenly, using gentle pressure if necessary.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). For "dry loading," add a small amount of silica gel to this solution, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. If impurities are close to the product spot, a gradient elution (gradually increasing the proportion of the more polar solvent, e.g., ethyl acetate) may be required for better separation.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Preparative HPLC
For achieving the highest purity (>99%), especially when dealing with difficult-to-separate impurities or isomers, preparative HPLC is the method of choice.[8] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of material.
Rationale
A reversed-phase C18 column is effective for moderately polar compounds like this compound.[9][10] The compound is retained on the non-polar stationary phase and eluted with a polar mobile phase (e.g., water/acetonitrile). The aromatic nature of the compound allows for strong UV absorbance, making it easy to detect.[10] Adding a small amount of acid (e.g., formic acid) to the mobile phase can protonate the phenolic hydroxyl group, leading to sharper peaks and better resolution.
Step-by-Step Methodology
-
System Configuration:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Detector: UV, set to 254 nm or 280 nm.
-
-
Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal gradient and retention time. A typical gradient might be 10-90% Mobile Phase B over 20-30 minutes.
-
Sample Preparation: Dissolve the partially purified or crude sample in a minimal amount of the mobile phase (or a compatible solvent like methanol). Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.
-
Injection and Purification: Inject the prepared sample onto the preparative HPLC system. Run the established gradient method.
-
Fraction Collection: Collect the peak corresponding to this compound using an automated fraction collector triggered by the UV signal.
-
Post-Purification: Combine the pure fractions. Remove the organic solvent (acetonitrile) via rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final product as a fluffy powder.
Purity Assessment and Structural Verification
Every purification protocol must be validated. The following methods confirm the purity and identity of the final product.
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. The purified compound should appear as a single spot under UV light (254 nm) when eluted with an appropriate solvent system (e.g., 1:1 hexane:ethyl acetate).[6]
-
Analytical HPLC: Provides a quantitative purity assessment. A reversed-phase C18 column with a water/acetonitrile gradient can be used. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the compound. The spectra should be clean, with chemical shifts and coupling constants matching the expected structure and containing no significant signals from impurities. The proton NMR for the related 7-hydroxychroman-4-one shows characteristic signals for the aromatic protons (δ 6.3-7.7 ppm) and the aliphatic protons of the dihydropyranone ring (δ 2.7 and 4.5 ppm).[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) should show a prominent ion corresponding to [M+H]⁺ at m/z 165.05 or [M-H]⁻ at m/z 163.04.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Recrystallization | Too much solvent used; cooling was too rapid; compound is too soluble in the chosen solvent. | Use the minimum amount of hot solvent; allow for slow cooling; try a less polar solvent system (e.g., ethyl acetate/hexane). |
| Oily Product After Column | Compound did not crystallize; residual high-boiling solvent. | Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification; dry under high vacuum. |
| Streaking/Tailing on Silica Column | Compound is too polar or acidic for silica gel; column is overloaded. | Add 0.5-1% acetic acid to the eluent; use less crude material; consider using a different stationary phase like alumina.[9] |
| Broad Peaks in HPLC | Column degradation; secondary interactions with silica; metal chelation. | Use a column with end-capping; add a competing agent like EDTA to the mobile phase if metal chelation is suspected.[9] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care as they are flammable and can be toxic.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.
References
- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gilson.com [gilson.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
High-performance liquid chromatography (HPLC) method for 7-hydroxy-2,3-dihydro-4H-chromen-4-one
< Application Note: AN-HPLC-0721
Quantitative Analysis of 7-hydroxy-2,3-dihydro-4H-chromen-4-one using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. The described methodology is tailored for researchers, scientists, and professionals in the drug development sector, providing a reliable analytical tool for quality control, stability studies, and pharmacokinetic assessments. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, acidified with formic acid, and UV detection. All procedures are detailed, from solution preparation to data analysis, and are designed to meet the stringent requirements of international regulatory guidelines.
Introduction
This compound, a member of the chromanone class of compounds, is a heterocyclic molecule of significant interest in medicinal chemistry and natural product research. Chromanones are known for a wide range of biological activities, and the precise quantification of this specific analogue is crucial for its development as a potential therapeutic agent or for its use as a synthetic intermediate. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of such non-volatile and thermally labile compounds.[1]
The primary objective of this work was to develop and validate a simple, accurate, and reproducible RP-HPLC method for the determination of this compound, adhering to the principles of scientific integrity and regulatory compliance.
Rationale for Method Development
The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties and the fundamental principles of chromatography.[2][3][4]
Analyte Properties: this compound
-
Structure and Polarity: The molecule possesses a LogP of approximately 1.36, indicating moderate polarity.[5] This characteristic makes it an ideal candidate for reversed-phase chromatography, where a polar mobile phase is used in conjunction with a non-polar stationary phase.[2][3]
-
UV Absorbance: Chromanones and related compounds, such as coumarins, exhibit strong UV absorbance due to their aromatic ring and conjugated system.[1] For the structurally similar 7-hydroxy-4-methylcoumarin, a maximum absorbance (λmax) is observed around 321-323 nm.[6] This provides a basis for selecting a sensitive detection wavelength.
-
Acid-Base Properties: The phenolic hydroxyl group imparts acidic properties to the molecule, with a predicted pKa of approximately 7.75.[5] To ensure consistent retention and sharp peak shape, it is crucial to suppress the ionization of this group by acidifying the mobile phase.
Chromatographic Choices
-
Mode: Reversed-phase HPLC (RP-HPLC) was selected due to its versatility and suitability for separating moderately polar organic molecules.[2][3][4][7]
-
Stationary Phase: A C18 (octadecylsilane) column is the most common and robust choice for RP-HPLC, offering excellent retention and selectivity for a wide range of analytes, including chromanones.[1][2][8] A column with a 5 µm particle size provides a good balance between efficiency and backpressure.
-
Mobile Phase: A mixture of water and acetonitrile (ACN) was chosen as the mobile phase. ACN is a common organic modifier in RP-HPLC, known for its low viscosity and UV transparency.[9] To suppress the ionization of the phenolic hydroxyl group and ensure a consistent analyte charge state, 0.1% formic acid is added to both the aqueous and organic phases. This acidification is critical for achieving sharp, symmetrical peaks and stable retention times.
-
Detection: Based on the UV spectra of analogous compounds, a UV detector set at 322 nm is chosen to ensure high sensitivity for this compound.[6]
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chemicals:
- This compound reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Formic acid (≥98%)
-
Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with acetonitrile.
Chromatographic Conditions
The chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 322 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Method Validation Overview
The developed method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[10][11][12][13]
System Suitability Test (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the working standard solution (e.g., 25 µg/mL) in replicate (n=6).
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically evaluated by analyzing a placebo/blank sample to check for interferences at the retention time of the analyte.
-
Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is constructed by plotting peak area against concentration for at least five standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): The closeness of the test results to the true value. It is assessed by spiking a known amount of analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.
-
Precision:
- Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval.
- Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[14]
Data Analysis and Visualization
The concentration of this compound in unknown samples is determined by using the linear regression equation (y = mx + c) derived from the calibration curve of the standard solutions, where 'y' is the peak area of the analyte.
Workflow Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical flow from method development to validation.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be suitable for the quantitative determination of this compound. The methodology is built upon sound chromatographic principles and is designed for easy implementation in a quality control or research laboratory. Adherence to the validation protocol will ensure the generation of reliable, accurate, and reproducible data that meets global regulatory standards.
References
- 1. oudacademia.com [oudacademia.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 4. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound|lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. starodub.nl [starodub.nl]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. wjpls.org [wjpls.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 7-hydroxy-2,3-dihydro-4H-chromen-4-one synthesis
Welcome to the technical support center for the synthesis of 7-hydroxy-2,3-dihydro-4H-chromen-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you with the knowledge to optimize your reaction conditions and achieve high-quality results.
Introduction
This compound, also known as 7-hydroxychroman-4-one, is a key heterocyclic scaffold found in a variety of natural products and synthetic compounds with significant biological activities. Its derivatives have garnered substantial interest in medicinal chemistry due to their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. The strategic importance of this molecule necessitates robust and efficient synthetic methodologies.
This guide will focus on the most common and practical synthetic routes to this compound, with a strong emphasis on troubleshooting and optimization.
General Synthesis Overview
The most prevalent method for the synthesis of this compound involves the reaction of resorcinol with an acrylic acid equivalent. This reaction can proceed through two main pathways: a direct condensation or a two-step process involving an initial etherification followed by an intramolecular Friedel-Crafts acylation.
Direct Condensation of Resorcinol and Acrylic Acid
This is a one-pot synthesis that is often favored for its simplicity. The reaction is typically catalyzed by a strong acid.
Caption: General workflow for the direct condensation synthesis.
Advantages:
-
One-pot reaction, which simplifies the experimental setup.
-
Readily available and inexpensive starting materials.
Disadvantages:
-
Can lead to the formation of the undesired 5-hydroxy isomer.
-
The reaction conditions can be harsh, potentially leading to side reactions and decomposition.
-
Yields can be variable and highly dependent on the reaction conditions.
Two-Step Synthesis via Intramolecular Friedel-Crafts Acylation
This method offers better control over the regioselectivity of the reaction, generally leading to higher yields of the desired 7-hydroxy isomer.
Caption: Two-step synthesis via intramolecular Friedel-Crafts acylation.
Advantages:
-
Higher regioselectivity, leading to a purer product.
-
Generally provides higher and more consistent yields.
Disadvantages:
-
A multi-step process, which can be more time-consuming.
-
May require the use of additional reagents and solvents.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: Why is my yield of this compound consistently low?
Answer: Low yields can be attributed to several factors, including incomplete reaction, side reactions, and product degradation. Here’s a systematic approach to troubleshoot this issue:
-
Reaction Monitoring:
-
How to: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).
-
What to look for: The disappearance of the starting materials (resorcinol) and the appearance of the product spot. If the starting material is still present after the recommended reaction time, the reaction is incomplete.
-
-
Optimizing Reaction Conditions:
| Parameter | Recommendation | Rationale |
| Catalyst | For direct condensation, polyphosphoric acid (PPA) is often more effective than sulfuric acid. For the Friedel-Crafts route, Eaton's reagent (P2O5 in MsOH) can be highly effective. | PPA acts as both a catalyst and a solvent, driving the reaction to completion. Eaton's reagent is a powerful and mild dehydrating agent for cyclization. |
| Temperature | For direct condensation with PPA, a temperature range of 80-100 °C is typically optimal. For the Friedel-Crafts cyclization, a lower temperature of 50-70 °C is often sufficient. | Higher temperatures can promote side reactions and polymerization of acrylic acid. Lower temperatures may lead to an incomplete reaction. |
| Reaction Time | Monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times can lead to product degradation. | The reaction should be stopped once the starting material is consumed to avoid the formation of byproducts. |
-
Purification:
-
The product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective for obtaining a pure product.
-
Question 2: How can I minimize the formation of the isomeric 5-hydroxy-2,3-dihydro-4H-chromen-4-one?
Answer: The formation of the 5-hydroxy isomer is a common problem in the direct condensation method due to the two hydroxyl groups on resorcinol having similar reactivity.
-
Choice of Synthetic Route: The most effective way to avoid the 5-hydroxy isomer is to use the two-step synthesis via intramolecular Friedel-Crafts acylation. This route ensures that the cyclization occurs at the desired position.
-
Protecting Groups: If you must use the direct condensation route, you can consider using a protecting group strategy. However, this will add extra steps to your synthesis.
Technical Support Center: Synthesis of 7-hydroxy-2,3-dihydro-4H-chromen-4-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-hydroxy-2,3-dihydro-4H-chromen-4-one (also known as 7-hydroxyflavanone). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the causality behind experimental issues and provide field-proven troubleshooting strategies and detailed protocols.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you resolve issues in your experimental workflow.
Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from either of the two primary stages of the synthesis: the initial Claisen-Schmidt condensation to form the chalcone intermediate, or the subsequent intramolecular cyclization to the flavanone.
Causality & Explanation:
The most common route involves the base-catalyzed condensation of 2',4'-dihydroxyacetophenone with benzaldehyde to yield 2',4'-dihydroxychalcone, followed by an acid-catalyzed intramolecular oxa-Michael addition to form the flavanone.[1][2] A low yield in the final product is often a cumulative effect of inefficiencies in both steps.
-
Inefficient Chalcone Formation: The Claisen-Schmidt condensation requires a strong base to deprotonate the acetophenone, forming an enolate that attacks the benzaldehyde. Incomplete reaction can be due to a weak base, insufficient reaction time, or side reactions involving the unprotected hydroxyl groups.
-
Poor Cyclization: The acid-catalyzed cyclization is an equilibrium process.[3][4] Insufficient acid, the presence of water, or temperatures that are too low can prevent the reaction from reaching completion. Conversely, excessively harsh conditions (e.g., high temperatures or very strong acid for prolonged periods) can lead to degradation or the formation of side products like the corresponding flavone.[5]
Troubleshooting & Optimization:
-
Isolate and Purify the Chalcone Intermediate: Do not proceed with the cyclization step using crude chalcone. Purifying the 2',4'-dihydroxychalcone by recrystallization will ensure that impurities do not interfere with the cyclization step.
-
Optimize the Cyclization Reaction Conditions: A common and effective method is refluxing the chalcone in ethanol with a catalytic amount of concentrated sulfuric acid.[2] If this provides low yields, consider screening other acid catalysts. The key is to find a balance that promotes cyclization without causing degradation or side reactions.
Q2: My final product is contaminated with a significant yellow impurity that is difficult to separate. What is this byproduct and how can I prevent its formation?
The most likely culprit is 7-hydroxyflavone, the oxidized analogue of your target flavanone.
Causality & Explanation:
Flavanones can be readily oxidized to the more thermodynamically stable flavones, especially under harsh reaction conditions or during workup.[6][7] This oxidation can be promoted by air (oxygen), strong acids, or certain catalytic systems. For instance, using iodine in DMSO is a known method for the oxidative cyclization of chalcones directly to flavones.[1] The formation of this byproduct is a common issue.[5]
Troubleshooting & Optimization:
-
Perform the Reaction Under an Inert Atmosphere: To minimize aerial oxidation, conduct the cyclization reaction under a nitrogen or argon atmosphere.
-
Use Milder Cyclization Conditions: Avoid excessively high temperatures or prolonged refluxing times. Monitor the reaction closely by Thin Layer Chromatography (TLC) and stop it as soon as the starting chalcone is consumed.
-
Careful Catalyst Selection: Be aware that some reagents are designed to promote oxidative cyclization.[5] Stick to standard acid catalysis (e.g., H₂SO₄, HCl) in an alcoholic solvent for flavanone synthesis.
Q3: My TLC analysis shows that the cyclization of the chalcone is incomplete, even after extended reaction times. How can I drive the reaction to completion?
An incomplete reaction indicates that the activation energy for the intramolecular cyclization is not being overcome or that the catalyst is not effective.
Causality & Explanation:
The cyclization mechanism involves the protonation of the chalcone's carbonyl group, which makes the β-carbon more electrophilic and susceptible to attack by the 2'-hydroxyl group.[4] If the catalyst concentration is too low, this initial activation step is slow. The choice of solvent can also play a role; protic solvents like ethanol can stabilize the intermediates and facilitate the proton transfers necessary for the reaction.
Troubleshooting & Optimization:
-
Increase Catalyst Concentration: Incrementally increase the amount of acid catalyst. For a sulfuric acid-catalyzed reaction in ethanol, a few drops of concentrated H₂SO₄ are often sufficient, but this can be optimized.
-
Elevate the Temperature: Ensure the reaction is being conducted at a sufficient temperature (e.g., refluxing ethanol, ~78°C).
-
Ensure Anhydrous Conditions (for certain catalysts): While protic solvents are common, if you are using a Lewis acid or other water-sensitive catalyst, ensure your solvent and glassware are thoroughly dried.
Q4: Purification of the crude 7-hydroxyflavanone by column chromatography is resulting in poor separation and product loss. What's a better approach?
The similar polarities of the starting chalcone, the flavanone product, and the flavone byproduct can make chromatographic separation challenging.
Causality & Explanation:
All three compounds possess a phenolic hydroxyl group and a carbonyl group, leading to overlapping polarity profiles. This makes baseline separation on a silica gel column difficult without careful optimization of the mobile phase.
Troubleshooting & Optimization:
-
Optimize the Eluent System: Use a gradient elution for column chromatography. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will help to first elute any non-polar impurities, followed by the flavone, the flavanone, and finally the more polar chalcone.
-
Recrystallization: If the crude product is relatively clean (>85% pure by NMR or LCMS), recrystallization can be a highly effective and scalable purification method.[1] Common solvents to try include methanol, ethanol, or aqueous ethanol mixtures.
-
Preparative TLC: For small-scale synthesis, preparative TLC can provide excellent separation and yield a highly pure product.[1]
Experimental Protocols & Data
Protocol 1: Synthesis of 2',4'-Dihydroxychalcone (Intermediate)
This protocol is based on the Claisen-Schmidt condensation.
Step-by-Step Methodology:
-
Dissolve 2',4'-dihydroxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add an aqueous solution of potassium hydroxide (e.g., 50% w/v) dropwise with vigorous stirring, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. The mixture will typically turn a deep red/orange color and a solid may precipitate.
-
Pour the reaction mixture into a beaker containing ice-cold water and acidify to pH ~2 with concentrated hydrochloric acid.
-
A yellow-orange precipitate of the chalcone will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude chalcone from ethanol or methanol to obtain a pure yellow crystalline solid.
Protocol 2: Cyclization to this compound
This protocol describes the acid-catalyzed intramolecular cyclization.
Step-by-Step Methodology:
-
Dissolve the purified 2',4'-dihydroxychalcone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for a 1 mmol scale reaction).
-
Heat the mixture to reflux and monitor the reaction progress by TLC (typically using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is usually complete within 6-24 hours.[1]
-
Once the chalcone spot has disappeared on TLC, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-cold water. A pale yellow or off-white solid should precipitate.
-
Collect the crude product by vacuum filtration and wash with water.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., methanol).
Data Summary: Typical Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Common Issues |
| H₂SO₄ (conc.) | Ethanol | 78 (Reflux) | 6 - 24 | Potential for dehydration/side reactions with prolonged heating. |
| HCl (conc.) | Methanol | 65 (Reflux) | 8 - 24 | Similar to sulfuric acid. |
| KF on Celite | Methanol | 65 (Reflux) | 4 - 12 | Milder conditions, may give higher yields.[8] |
| Anhydrous K₂CO₃ | Acetone | 56 (Reflux) | 12 - 36 | Basic conditions, can be slower.[3] |
Visualized Workflows and Mechanisms
Overall Synthesis Workflow
Troubleshooting Logic for Low Yield
Mechanism: Acid-Catalyzed Cyclization
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for the intramolecular cyclization of a 2'-hydroxychalcone? The reaction is an intramolecular conjugate addition, specifically an oxa-Michael reaction. Under acidic conditions, the enone system is activated by protonation of the carbonyl oxygen, making the β-carbon highly electrophilic. The nucleophilic 2'-hydroxyl group then attacks this position to form the six-membered heterocyclic ring.[4][9]
Q2: Are there alternative, milder methods for the cyclization step? Yes, several milder methods have been reported. One effective procedure uses potassium fluoride adsorbed onto celite in refluxing methanol.[8] This method avoids strong acids and can lead to higher yields with fewer side products.
Q3: Can this compound be synthesized in a one-pot reaction? While typically performed in two distinct steps to ensure purity and yield, one-pot syntheses have been described. These generally involve reacting the 2',4'-dihydroxyacetophenone and benzaldehyde with a base (like KOH or piperidine) in a suitable solvent and allowing the reaction to proceed for an extended period, during which both the condensation and subsequent cyclization occur.[10] However, yields can be variable and purification more complex compared to the two-step approach.
Q4: How does the substitution pattern on the benzaldehyde ring affect the cyclization reaction? Electron-withdrawing groups on the benzaldehyde ring (which becomes the B-ring of the flavanone) can make the β-carbon of the chalcone more electrophilic, potentially speeding up the cyclization. Conversely, strong electron-donating groups may slow it down. However, these effects are generally less pronounced than the influence of the reaction conditions themselves.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. rjptonline.org [rjptonline.org]
- 3. [PDF] DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. ijcrt.org [ijcrt.org]
Technical Support Center: Synthesis of 7-Hydroxy-2,3-dihydro-4H-chromen-4-one
Welcome to the technical support center for the synthesis of 7-hydroxy-2,3-dihydro-4H-chromen-4-one (also known as 7-hydroxychroman-4-one). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable solutions to increase reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing this compound?
The most prevalent and effective method is a two-step process involving an initial Friedel-Crafts acylation of resorcinol with a 3-halopropionic acid (like 3-chloropropionic or 3-bromopropionic acid) followed by an intramolecular cyclization.[1][2][3] This route is favored for its use of readily available starting materials and generally good yields. The acylation is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid (triflic acid), followed by base-mediated ring closure.[1][2][3]
Q2: What is a realistic target yield for this synthesis?
Yields can vary significantly based on the specific reagents, catalysts, and reaction conditions. However, a well-optimized two-step synthesis as described above can achieve yields in the range of 60-80%. Reports in the literature show variability, and achieving high yields consistently requires careful control over reaction parameters.
Q3: My reaction is not working. What are the first things I should check?
First, verify the purity of your starting materials, especially the resorcinol, as impurities can inhibit the reaction. Second, confirm the strength and freshness of your acid catalyst (e.g., triflic acid or polyphosphoric acid), as these can degrade over time. Finally, ensure your reaction is conducted under anhydrous conditions, as water can interfere with the Friedel-Crafts acylation step.
Q4: Can I use a one-pot method for this synthesis?
While the two-step approach is more common and often higher yielding, one-pot variations exist.[4] These typically involve careful selection of a catalyst that can promote both the initial acylation and the subsequent cyclization. However, these methods can be more challenging to optimize and may lead to a higher prevalence of side products.
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Product Formation
Potential Cause A: Ineffective Friedel-Crafts Acylation The intramolecular Friedel-Crafts acylation is the crucial C-C bond-forming step.[5][6] Its failure is a common reason for low overall yield.
-
Scientific Explanation: The reaction requires a potent electrophile, generated by the activation of the carboxylic acid with a strong Lewis or Brønsted acid. If the acid catalyst is weak, hydrated, or used in insufficient quantity, the electrophile will not form efficiently, halting the reaction. Resorcinol is an activated aromatic ring, but a strong catalyst is still necessary for high conversion.[7]
-
Solution:
-
Catalyst Choice: Trifluoromethanesulfonic acid is highly effective.[1][3] Polyphosphoric acid (PPA) is another common choice, though it can be viscous and difficult to stir.
-
Catalyst Quality: Use a fresh, unopened bottle of the acid catalyst if possible. Triflic acid is hygroscopic and loses activity upon exposure to moisture.
-
Reaction Conditions: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use oven-dried glassware.
-
Potential Cause B: Failure of Intramolecular Cyclization The second step involves an intramolecular Williamson ether synthesis-type reaction to form the heterocyclic ring.
-
Scientific Explanation: This SN2 reaction requires a sufficiently strong base to deprotonate the phenolic hydroxyl group, creating a nucleophile that attacks the alkyl halide. An inadequate base or incorrect pH will prevent ring closure.
-
Solution:
-
Base Selection: A 2M solution of sodium hydroxide (NaOH) is commonly and effectively used to promote cyclization.[1][3]
-
pH Control: After the base-mediated cyclization, the product must be re-protonated and extracted. The pH should be carefully adjusted to acidic (around pH 2) using an acid like H2SO4 before extraction.[1][3]
-
Temperature: The cyclization is often initiated at a low temperature (5 °C) and then allowed to warm to room temperature to control the reaction rate and minimize side reactions.[1][3]
-
Problem 2: Significant Impurity and Byproduct Formation
Potential Cause A: Formation of the 5-Hydroxy Isomer Resorcinol has two hydroxyl groups, which can lead to the formation of the undesired 5-hydroxy-2,3-dihydro-4H-chromen-4-one isomer.
-
Scientific Explanation: The regioselectivity of the Friedel-Crafts acylation on resorcinol is directed by the two hydroxyl groups. While acylation typically occurs para to one hydroxyl group and ortho to the other, some acylation can occur at the C2 position (between the hydroxyls), leading to the 5-hydroxy isomer after cyclization.
-
Solution:
-
Catalyst and Temperature Control: The choice of catalyst and reaction temperature can influence the isomeric ratio. Milder conditions and specific catalysts can favor the desired 7-hydroxy product. Running the acylation at a controlled temperature (e.g., 80 °C) is a common strategy.[1]
-
Purification: Careful purification via column chromatography or recrystallization is essential to separate the isomers. The polarity of the two isomers is different, allowing for chromatographic separation.
-
Potential Cause B: Polymerization or Decomposition The starting materials or product can degrade under harsh acidic or thermal conditions.
-
Scientific Explanation: Strong acids and high temperatures can lead to the polymerization of the propionic acid derivative or cause decomposition of the electron-rich resorcinol ring, resulting in a dark, tarry reaction mixture and low yields of the desired product.
-
Solution:
-
Temperature Management: Do not overheat the reaction mixture. Maintain a steady temperature as specified in the protocol (e.g., 80°C for acylation).[1] Use an oil bath for consistent heat distribution.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Over-extending the reaction time can increase the formation of degradation products.
-
Optimized Experimental Protocol
This protocol is based on a widely cited two-step synthesis.[1][3]
Step 1: Friedel-Crafts Acylation (Synthesis of 2',4'-dihydroxy-3-chloropropiophenone)
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add resorcinol (1.0 eq) and 3-chloropropionic acid (1.0-1.1 eq).
-
Carefully add trifluoromethanesulfonic acid (approx. 3-4 eq) to the stirred mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 1 hour. The mixture should become a homogeneous solution.
-
Monitor the reaction progress using TLC (e.g., with a mobile phase of hexane:ethyl acetate).
-
After completion, cool the mixture to room temperature and pour it into a beaker containing chloroform or ethyl acetate.
-
Slowly add this organic mixture to cold water to quench the reaction.
-
Separate the layers. Extract the aqueous phase multiple times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Intramolecular Cyclization (Synthesis of this compound)
-
Add the crude intermediate from Step 1 to a 2M solution of NaOH at 5 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the mixture back down to 5 °C in an ice bath.
-
Carefully acidify the solution to pH 2 using 6M H2SO4. A precipitate of the product should form.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from water or ethanol, or by flash column chromatography.
Data & Visualization
Table 1: Influence of Catalyst on Acylation Step
| Catalyst | Typical Conditions | Reported Advantages | Potential Issues |
| Trifluoromethanesulfonic Acid | 80 °C, 1-2 hours | High reactivity, clean conversions[1][2] | Corrosive, expensive, hygroscopic |
| Polyphosphoric Acid (PPA) | 80-100 °C, 2-4 hours | Effective, less expensive | Viscous, difficult to stir, challenging workup |
| Aluminum Chloride (AlCl3) | 0 °C to RT | Classic Lewis acid catalyst[8] | Requires stoichiometric amounts, hydrolyzes readily |
| Sulfuric Acid (H2SO4) | RT to 100 °C | Inexpensive, readily available[8][9] | Can cause charring/sulfonation, lower yields |
Diagrams
Diagram 1: Synthetic Pathway
Caption: Two-step synthesis of 7-hydroxychroman-4-one.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A short synthesis of 7-amino alkoxy homoisoflavonoides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08990B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CONTENTdm [wssu.contentdm.oclc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Hydroxy-2,3-dihydro-4H-chromen-4-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-hydroxy-2,3-dihydro-4H-chromen-4-one (7-hydroxychroman-4-one). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic scaffold. We will explore common side reactions, troubleshoot suboptimal results, and provide validated protocols to enhance the efficiency and purity of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Q1: My intramolecular Friedel-Crafts cyclization of 3-(3-hydroxyphenoxy)propanoic acid is giving a low yield and a complex mixture of products. What are the likely side reactions, and how can I suppress them?
A1: This is a classic challenge when working with highly activated aromatic rings like resorcinol derivatives. The primary issue is a lack of regioselectivity during the electrophilic aromatic substitution, leading to the formation of an unwanted isomer.
Root Cause Analysis:
The starting material, 3-(3-hydroxyphenoxy)propanoic acid, has two potential sites for cyclization on the aromatic ring: C2 and C4 (ortho and para to the free hydroxyl group), and C6 (ortho to the ether linkage). The free hydroxyl group is a powerful ortho-, para-directing group, while the ether linkage is also ortho-, para-directing.
-
Desired Reaction (C-6 Acylation): The intramolecular acylation is directed by the ether linkage to the C6 position, which is ortho to the ether and meta to the free hydroxyl group. This yields the desired This compound .
-
Major Side Reaction (C-4 Acylation): The free hydroxyl group strongly activates the C4 position (para to it). Acylation at this site leads to the formation of the isomeric byproduct, 5-hydroxy-2,3-dihydro-4H-chromen-4-one .[1]
Under strong Lewis acid conditions (e.g., AlCl₃), the reaction can be difficult to control, often resulting in a mixture of these two isomers, which are often difficult to separate via chromatography due to their similar polarities.
Visualizing the Competing Pathways
Caption: Competing pathways in the intramolecular Friedel-Crafts cyclization.
Troubleshooting & Optimization Strategies:
-
Choice of Catalyst: The strength of the Lewis acid is critical. Stoichiometric amounts of strong Lewis acids like AlCl₃ can promote side reactions and decomposition.[2]
-
Recommendation: Switch to polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). These are often more effective for intramolecular cyclizations and can provide better regioselectivity with fewer charring issues.[3]
-
-
Protecting Group Strategy: To eliminate the competing directing effect of the free hydroxyl group, protect it before the cyclization step.
-
Workflow: Protect the hydroxyl group of 3-(3-hydroxyphenoxy)propanoic acid (e.g., as a benzyl ether), perform the intramolecular Friedel-Crafts cyclization, and then deprotect to reveal the desired 7-hydroxy product. This multi-step approach often provides a much cleaner product and higher overall yield.[4]
-
-
Temperature Control: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature. This can sometimes favor one isomer over the other.
Q2: I am attempting a synthesis via a Fries Rearrangement of a resorcinol-derived ester, but I am getting a mixture of ortho and para products, along with unreacted starting material. How can I improve the selectivity for the desired ortho-acylated precursor?
A2: The Fries rearrangement is a powerful tool for synthesizing hydroxyaryl ketones but is famously sensitive to reaction conditions, which control the ratio of ortho and para isomers.[5][6]
Root Cause Analysis:
The Fries rearrangement can proceed through an intermolecular or intramolecular mechanism, but the outcome is governed by thermodynamic versus kinetic control.[6][7]
-
Para-Substitution (Kinetic Product): At lower temperatures, the acylium ion preferentially attacks the less sterically hindered para position. This is the kinetically favored product.[5]
-
Ortho-Substitution (Thermodynamic Product): At higher temperatures, the reaction becomes reversible. The ortho product can form a stable six-membered chelate with the Lewis acid catalyst (e.g., AlCl₃) between the carbonyl and the adjacent hydroxyl group. This chelate is the thermodynamically most stable species, and at high temperatures, the equilibrium will shift to favor its formation.[5]
Table 1: Influence of Temperature on Fries Rearrangement Regioselectivity
| Temperature | Favored Product | Rationale |
| Low (< 60 °C) | para-Acyl Phenol | Kinetic Control: Faster reaction at the less hindered para position.[6] |
| High (> 160 °C) | ortho-Acyl Phenol | Thermodynamic Control: Reversible reaction favors the more stable ortho-chelate complex.[6] |
Troubleshooting & Optimization Strategies:
-
Elevate the Temperature: To obtain the ortho-acylated product required for subsequent cyclization into a chromenone, you must run the reaction at a high temperature (typically >160 °C). This will drive the reaction towards the thermodynamically stable product.
-
Solvent Choice: The reaction is often favored in non-polar solvents or even neat (without solvent) to promote the formation of the ortho product. In more polar solvents, the solvent can stabilize the separated acylium ion, increasing the proportion of the para product.[5]
-
Photo-Fries Rearrangement: As an alternative, consider the photo-Fries rearrangement. This reaction proceeds through a radical mechanism and can sometimes offer different selectivity, though yields can be low.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and direct method is the intramolecular Friedel-Crafts acylation of 3-(3-hydroxyphenoxy)propanoic acid, typically using PPA or Eaton's reagent as the catalyst.[3][8] Other notable methods include the Pechmann condensation for related coumarin synthesis and multi-step routes involving the initial acylation of resorcinol via a Hoesch or Nencki reaction, followed by steps to build the heterocyclic ring.[9][10][11]
Q2: Purification of the final product is difficult, with multiple spots on TLC. What are the likely impurities?
A2: Besides unreacted starting material, the most common impurity is the isomeric 5-hydroxy-2,3-dihydro-4H-chromen-4-one . Other potential impurities include:
-
Polymeric material: From intermolecular side reactions, especially under harsh acidic conditions.
-
Decomposition products: Resorcinol derivatives can be sensitive to strong acids and high temperatures.
-
Incompletely hydrolyzed intermediates: If using a method like the Hoesch reaction, the intermediate imine may persist if the aqueous workup is insufficient.[9] A careful column chromatography using a gradient elution (e.g., starting with hexane/ethyl acetate 9:1 and gradually increasing polarity to 7:3) is typically required for effective separation.
Q3: Are there any other acylation reactions I should be aware of for preparing the key hydroxyaryl ketone intermediate from resorcinol?
A3: Yes, besides the Fries rearrangement and standard Friedel-Crafts acylation, the Hoesch (or Houben-Hoesch) reaction and the Nencki reaction are specifically designed for acylating electron-rich phenols like resorcinol.[9][10]
-
Hoesch Reaction: Uses a nitrile (R-CN) and HCl with a Lewis acid catalyst (e.g., ZnCl₂). It forms an imine intermediate that is hydrolyzed to the ketone.[9][12] It is particularly effective for synthesizing polyhydroxy ketones.
-
Nencki Reaction: Involves the ring acylation of phenols with an acid in the presence of zinc chloride.[10][13]
Both methods can be milder alternatives to a direct Friedel-Crafts acylation but still face challenges with regioselectivity when multiple activation sites are present.
Validated Experimental Protocol
Protocol: Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization
This two-step protocol is optimized to minimize side reactions by first preparing the acid precursor and then using a mild cyclizing agent.
Step 1: Synthesis of 3-(3-hydroxyphenoxy)propanoic acid
-
In a round-bottom flask, dissolve resorcinol (1 equivalent) in an appropriate volume of water containing sodium hydroxide (2.2 equivalents).
-
Heat the mixture to 70-80 °C with stirring.
-
Add β-propiolactone (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed 90 °C.
-
After the addition is complete, maintain the temperature at 80 °C for 1 hour.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with concentrated HCl.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically used in the next step without further purification.
Step 2: Cyclization to this compound
-
Place polyphosphoric acid (PPA) (10x the weight of the starting acid) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 70 °C with stirring.
-
Slowly add the 3-(3-hydroxyphenoxy)propanoic acid (1 equivalent) in portions to the hot PPA.
-
After the addition is complete, heat the reaction mixture to 90-95 °C and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:1).
-
Cool the reaction mixture to approximately 60 °C and pour it slowly onto a large volume of crushed ice with vigorous stirring.
-
The crude product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid extensively with water until the filtrate is neutral.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[14]
Troubleshooting Workflow Diagram
Caption: Step-by-step workflow for troubleshooting suboptimal synthesis results.
References
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. ijrpc.com [ijrpc.com]
- 4. benchchem.com [benchchem.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. CONTENTdm [wssu.contentdm.oclc.org]
- 9. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 10. Nencki Reaction [drugfuture.com]
- 11. Chromenone: An emerging scaffold in anti-Alzheimer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organicreactions.org [organicreactions.org]
- 13. Nencki Reaction - Chempedia - LookChem [lookchem.com]
- 14. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
Solubility issues and solutions for 7-hydroxy-2,3-dihydro-4H-chromen-4-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 7-hydroxy-2,3-dihydro-4H-chromen-4-one (also known as 7-hydroxyflavanone). This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solubility of this compound. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing its behavior, enabling you to design robust and successful experiments.
Introduction: Understanding the Core Challenge
This compound is a flavonoid, a class of compounds known for promising biological activities but often challenging experimental handling due to poor aqueous solubility.[1][2] Its molecular structure, featuring a largely nonpolar three-ring backbone combined with a single polar hydroxyl group, is the primary reason for its limited solubility in water. This guide provides a systematic approach to overcoming this hurdle.
Section 1: Physicochemical Profile
A thorough understanding of a compound's properties is the first step in troubleshooting. The table below summarizes the key characteristics of this compound.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₂O₃ | [3] |
| Molecular Weight | ~240.25 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 187-190°C | [3] |
| Predicted Water Solubility | ~0.111 mg/mL | [3] |
| pKa (Predicted) | 7.75 ± 0.20 | [4] |
| Common Organic Solvents | Soluble in DMSO, ethanol, methanol, acetone, ethyl acetate. | [3] |
The core issue is evident: the compound's large, hydrophobic structure dominates its behavior in aqueous media. The phenolic hydroxyl group at the 7-position, however, is the key to manipulating its solubility.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A: For preparing high-concentration stock solutions, we recommend using a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is an excellent first choice, capable of dissolving the compound at concentrations up to 25 mg/mL.[5] Ethanol is another effective option.[3] Always ensure the solvent is anhydrous and of high purity to prevent premature precipitation.
Q2: I added my DMSO stock solution to an aqueous buffer and it immediately precipitated. What happened?
A: This is a common issue known as "antisolvent precipitation." While the compound is soluble in your DMSO stock, you have exceeded its solubility limit in the final aqueous solution. The final concentration of the organic solvent (e.g., DMSO) is likely too low to keep the compound dissolved. The troubleshooting guide in Section 3 provides detailed solutions.
Q3: Can I heat the solution to improve solubility?
A: Yes, modestly increasing the temperature can enhance the rate and extent of dissolution.[6] However, exercise caution. Phenolic compounds can be susceptible to thermal degradation at elevated temperatures, generally above 65-70°C.[6] We recommend gentle warming (e.g., 37-40°C) combined with stirring or sonication. Always check for compound stability under your specific conditions.
Q4: Is the solubility of this compound pH-dependent?
A: Absolutely. The phenolic hydroxyl group at the C7 position has an acidic proton. Increasing the pH of the aqueous medium above its pKa will deprotonate this group, forming a negatively charged phenolate anion. This dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[7]
Section 3: Troubleshooting Guide for Solubility Issues
This guide provides a logical workflow for addressing solubility problems, from simple adjustments to more advanced formulation strategies.
Workflow: Initial Troubleshooting for Aqueous Solutions
Caption: Initial workflow for preparing aqueous solutions.
Problem: Compound precipitates when diluted from an organic stock into an aqueous buffer.
Probable Cause: The final concentration of the compound exceeds its thermodynamic solubility limit in the aqueous medium. The percentage of the organic co-solvent is insufficient to maintain solubility.
Solution 1: pH Adjustment (First-Line Approach)
Causality: By raising the pH of the aqueous buffer above the compound's pKa (~7.75), the phenolic hydroxyl group deprotonates to form a more polar phenolate ion. This ion has significantly higher solubility in water. This is often the simplest and most effective method for in vitro assays where pH can be controlled.
Step-by-Step Protocol: Solubilization via pH Adjustment
-
Prepare Buffer: Prepare your desired buffer (e.g., Tris, Phosphate) at a concentration slightly higher than the final target to account for dilution.
-
Initial pH: Adjust the buffer pH to a starting point of 8.0. For many phenolic compounds, increasing alkalinity enhances solubility.[7]
-
Compound Addition: While stirring vigorously, slowly add the required amount of this compound, either as a solid or a concentrated stock in the minimum possible volume of DMSO.
-
Titrate and Observe: If the compound does not fully dissolve, slowly add small increments of a dilute NaOH solution (e.g., 0.1 M) to gradually increase the pH. Monitor for dissolution. Aim for the lowest pH that maintains a clear solution to minimize potential compound degradation at high pH.
-
Final Volume and Filtration: Once dissolved, add buffer to reach the final volume and re-verify the pH. We strongly recommend filtering the final solution through a 0.22 µm syringe filter to remove any micro-precipitates before use.
Trustworthiness Check: Always include a vehicle control in your experiments with the same final pH and solvent concentration to ensure that the observed effects are from the compound, not the formulation.
Solution 2: Co-Solvent System (When pH is Fixed)
Causality: If the experimental pH cannot be altered, a co-solvent system is the next logical step. Co-solvents like ethanol, PEG 300, or propylene glycol work by reducing the overall polarity of the water-based solvent, thereby increasing the solubility of nonpolar compounds.[8]
Step-by-Step Protocol: Solubilization using a Co-Solvent
-
Prepare Stock: Prepare a high-concentration stock solution in 100% DMSO (e.g., 25 mg/mL or 104 mM).[5]
-
Determine Final Solvent Concentration: Critically, determine the maximum allowable concentration of the organic solvent (e.g., DMSO) that your experimental system (e.g., cell culture) can tolerate. This is often between 0.1% and 1.0% (v/v).
-
Calculate Dilution: Calculate the maximum concentration of the compound you can achieve without exceeding the solvent tolerance.
-
Example: If your stock is 100 mM in DMSO and your system tolerates 0.5% DMSO, the maximum compound concentration you can test is 0.5 mM (or 500 µM).
-
-
Prepare Solution: Add the calculated volume of the DMSO stock to your aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion and minimize localized high concentrations that can cause precipitation.
-
Visual Inspection: Observe the solution carefully for any signs of haziness or precipitation. If it is not clear, the concentration is too high for that specific co-solvent percentage.
Solution 3: Cyclodextrin Complexation (For Higher Concentrations & In Vivo Use)
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent solubility of the guest molecule.[8][9][10]
Diagram: Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of the flavonoid within a cyclodextrin cavity.
Step-by-Step Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good solubility and low toxicity.
-
Prepare CD Solution: Prepare a solution of HP-β-CD in water or your desired buffer. A 20-40% (w/v) solution is a good starting point.
-
Add Compound: Add an excess of solid this compound to the cyclodextrin solution.
-
Equilibrate: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light. Gentle heating (e.g., 40°C) can accelerate the process, but check for compound stability.
-
Remove Excess Compound: After equilibration, filter the suspension through a 0.22 µm PVDF syringe filter to remove the undissolved, un-complexed compound.
-
Quantify Concentration: The clear filtrate now contains the solubilized complex. It is essential to determine the actual concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, before use in experiments.[11][12]
Section 4: Analytical Considerations for Solubility Studies
Verifying the concentration of your final preparation is a cornerstone of scientific integrity. Visual clarity is not sufficient proof of concentration.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for quantifying flavonoids.[12][13] A validated method should be used to measure the compound's concentration in your final formulation, especially after filtration in the cyclodextrin protocol.
-
Methodology: A typical analysis would involve a C18 reverse-phase column with a mobile phase consisting of an acidified water/acetonitrile gradient.[14] Detection is often performed at a wavelength around 280 nm.[14]
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 7-Hydroxyflavanone | 6515-36-2 [smolecule.com]
- 4. lookchem.com [lookchem.com]
- 5. 7-Hydroxyflavanone | Anti-infection | TargetMol [targetmol.com]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Modern Methods and Current Trends in the Analytical Chemistry of Flavanones - Yakupova - Journal of Analytical Chemistry [rjeid.com]
- 13. researchgate.net [researchgate.net]
- 14. Microbial Transformations of 7-Hydroxyflavanone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 7-hydroxy-2,3-dihydro-4H-chromen-4-one acylation step
Welcome to the technical support center for the synthesis and modification of chromenone derivatives. This guide is designed for researchers, chemists, and drug development professionals encountering challenges specifically with the acylation of 7-hydroxy-2,3-dihydro-4H-chromen-4-one. Low yield in this step is a common yet solvable issue. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Section 1: Understanding the Core Chemistry - The Duality of a Phenol
Before troubleshooting, it's critical to understand the substrate. Phenols are bidentate nucleophiles, meaning they have two reactive positions for acylation.[1] This duality is the primary reason for many yield-related issues.
Q1: I performed an acylation on this compound and my yield is very low. I'm not even sure if I made the right product. What is happening?
This is the most common issue. You are likely getting a mixture of two different products: the O-acylated ester (kinetic product) and the C-acylated ketone (thermodynamic product).
-
O-Acylation (Esterification): The reaction occurs on the phenolic oxygen. This is a nucleophilic acyl substitution. It is generally faster and forms under milder, kinetically controlled conditions.
-
C-Acylation (Friedel-Crafts Acylation): The reaction occurs on the aromatic ring, typically at the position ortho or para to the hydroxyl group. This is an electrophilic aromatic substitution. It is more stable but requires harsher conditions (like a strong Lewis acid catalyst) to proceed, representing the thermodynamically controlled pathway.[2]
The desired product dictates the required reaction conditions. Assuming the goal is the ester (O-acylation), the formation of the C-acylated byproduct will lower your yield, and vice-versa.
Caption: Competing pathways in the acylation of phenols.
Section 2: Troubleshooting Reagents & Anhydrous Conditions
The quality and handling of your reagents are paramount, especially in moisture-sensitive reactions like the Friedel-Crafts acylation.
Q2: My Friedel-Crafts (C-acylation) reaction is not working at all. My starting material remains unreacted. What is the most likely cause?
The most common culprit is an inactive Lewis acid catalyst, almost always due to moisture.[2] Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water. This deactivates the catalyst, preventing the formation of the critical acylium ion electrophile.[2][3]
Troubleshooting Steps:
-
Use Fresh Catalyst: Use a freshly opened bottle of AlCl₃ or other Lewis acid. Old bottles that have been opened multiple times have likely been compromised by atmospheric moisture.
-
Ensure Anhydrous Conditions:
-
Glassware: Oven-dry all glassware (120°C for at least 4 hours) or flame-dry under vacuum and cool under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use anhydrous solvents from a solvent purification system or a freshly opened bottle of an appropriate grade (e.g., DriSolv®).
-
Reagents: Ensure the starting material and acylating agent are dry. If necessary, dry the starting material in a vacuum oven. Distill liquid acylating agents before use.
-
-
Check Stoichiometry: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not a catalytic amount.[2][4] This is because the product ketone coordinates strongly with the Lewis acid, effectively removing it from the catalytic cycle.[2] You may need to use >1 equivalent of AlCl₃.
Q3: I am trying to perform a simple O-acylation to get the ester, but the reaction is sluggish and the yield is poor. I am using pyridine as a base.
While pyridine is a common catalyst, its effectiveness can be hampered by several factors.
Troubleshooting Steps:
-
Purity of Reagents: Ensure your this compound is pure. Impurities can consume reagents or inhibit the reaction. Also, verify the purity of your acylating agent (acyl chloride or anhydride), as they can hydrolyze over time.
-
Base Strength & Nucleophilicity: While pyridine works, a stronger, non-nucleophilic base like triethylamine (Et₃N) can be more effective at deprotonating the phenol, increasing its nucleophilicity. Alternatively, using a catalytic amount of 4-Dimethylaminopyridine (DMAP) along with a stoichiometric amount of a weaker base like Et₃N often dramatically accelerates the reaction.
-
Temperature: While O-acylation is often done at room temperature or 0°C, gentle heating (40-50°C) might be necessary to drive the reaction to completion, especially with less reactive acylating agents.[5] Monitor by TLC to avoid decomposition.
Caption: Troubleshooting workflow for low acylation yield.
Section 3: Side Reactions & Purification
Even with perfect reagents, side reactions can plague this acylation. Understanding and preventing them is key to a high yield.
Q4: I tried to make the O-acylated ester using a Lewis acid, and my TLC shows a complex mixture of products. What happened?
You have likely induced the Fries Rearrangement . This is a classic reaction where an aryl ester (your O-acylated product) rearranges to a hydroxy aryl ketone (the C-acylated product) in the presence of a Lewis acid catalyst and heat.[1]
-
Mechanism: The Lewis acid coordinates to the ester's carbonyl oxygen, making the acyl group a potent electrophile. It can then be attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution.
-
Prevention: To achieve O-acylation, avoid Lewis acids . Use base-catalyzed or mild acid-catalyzed methods. If you must use an acid, a Brønsted acid like HClO₄ or TfOH under controlled conditions might favor O-acylation, but base catalysis is more reliable.[1][6]
| Problem | Potential Cause | Recommended Solution |
| No reaction (C-acylation) | Inactive (wet) Lewis acid catalyst. | Use fresh AlCl₃; ensure all glassware, solvents, and reagents are anhydrous.[2] |
| No reaction (O-acylation) | Insufficiently basic catalyst. | Replace pyridine with triethylamine (Et₃N) and a catalytic amount of DMAP. |
| Formation of C-acylated byproduct during O-acylation attempt | Fries Rearrangement due to acidic conditions/catalyst. | Avoid Lewis acids. Use base-catalyzed conditions (e.g., pyridine, Et₃N/DMAP).[1] |
| Multiple spots on TLC, dark tar-like residue | Decomposition. | Reaction temperature may be too high. Run at a lower temperature and monitor carefully by TLC.[2] |
| Product hydrolyzes during workup/purification | Water or acidic/basic conditions. | Use a neutral quench (e.g., saturated NH₄Cl). For chromatography, consider using silica gel buffered with a small amount of triethylamine in the eluent. |
Table 1: Troubleshooting Summary for Acylation of this compound.
Q5: What is the best way to purify the acylated product? I seem to be losing a lot of material during column chromatography.
Purification can be challenging due to the polarity of the compounds and the potential for hydrolysis.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture to 0°C. For base-catalyzed reactions, wash with dilute acid (e.g., 1M HCl) to remove the base, then with brine. For Lewis-acid-catalyzed reactions, quench by slowly pouring the reaction mixture over crushed ice and dilute HCl.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Chromatography:
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.
-
Hydrolysis Risk: Esters can sometimes hydrolyze on acidic silica gel. If you observe streaking or the appearance of the starting material spot on your TLC plates after spotting the column fractions, consider deactivating the silica gel. This can be done by preparing a slurry of the silica in your eluent containing 1% triethylamine, then packing the column with this slurry.
-
Alternative: For very sensitive products, a different stationary phase like alumina (neutral or basic) could be explored.
-
Section 4: Standard Experimental Protocols
Protocol 1: General Procedure for O-Acylation (Ester Synthesis)
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Addition of Base: Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0°C in an ice bath.
-
Addition of Acylating Agent: Add the acylating agent (acyl chloride or anhydride, 1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (40°C) may be applied.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for C-Acylation via Fries Rearrangement
-
Synthesis of Ester: First, synthesize the O-acylated ester product as described in Protocol 1 and purify it.
-
Setup: To an oven-dried, three-neck flask equipped with a reflux condenser under an inert atmosphere, add the purified 7-acyloxy-2,3-dihydro-4H-chromen-4-one (1.0 eq) and a high-boiling, inert solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Addition of Lewis Acid: Cool the mixture in an ice bath and add anhydrous aluminum chloride (AlCl₃) (1.5 - 2.5 eq) portion-wise. Caution: The addition can be exothermic.
-
Reaction: Heat the reaction mixture (typically 100-160°C, depending on the substrate and solvent) and stir for several hours. Monitor the progress by TLC, looking for the disappearance of the ester and the appearance of a new, more polar spot (the hydroxy ketone).
-
Work-up: Cool the reaction to room temperature, then pour it slowly onto a mixture of crushed ice and concentrated HCl.
-
Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the C-acylated product(s).
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Hydroxy-2,3-dihydro-4H-chromen-4-one Derivatives
Welcome to the technical support guide for the purification of 7-hydroxy-2,3-dihydro-4H-chromen-4-one derivatives. This class of compounds, often referred to as 7-hydroxyflavanones, holds significant promise in medicinal chemistry and materials science. However, their purification is frequently hampered by challenges related to their unique physicochemical properties, including polarity, instability, and specific intermolecular interactions.
This guide is structured as a series of troubleshooting questions and answers drawn from common laboratory scenarios. It is designed to provide you, the research scientist, with both the practical steps and the underlying scientific principles needed to overcome these purification hurdles effectively.
Section 1: Troubleshooting Guide - Common Purification Challenges
This section addresses the most frequent and complex issues encountered during the purification of 7-hydroxy-chromenone derivatives.
Challenge A: Poor Resolution & Co-eluting Impurities in Chromatography
Question: I am performing silica gel column chromatography on my crude reaction mixture, but the TLC analysis shows my desired 7-hydroxy-chromenone derivative is co-eluting with a closely-related impurity. How can I achieve baseline separation?
Answer: This is a classic purification problem, especially with structurally similar impurities like isomers or precursors. The key is to exploit subtle differences in polarity and interaction with the stationary phase. The phenolic 7-hydroxyl group and the carbonyl at the 4-position are primary sites for interaction with silica gel.
Causality & Troubleshooting Steps:
-
Re-evaluate Your Mobile Phase (Eluent): The initial choice of eluent is the most critical factor[1]. If your spots are streaking or have very low Rf values, the solvent system is too weak. If they are running at the solvent front (Rf > 0.8), it is too strong.
-
Principle of Polarity: In normal-phase chromatography (silica or alumina), increasing the polarity of the mobile phase increases the elution speed of all compounds[2]. Your goal is to find a solvent system where your product has an Rf value between 0.2 and 0.4 on TLC, as this range typically translates well to column separation.
-
Systematic Screening: Do not randomly mix solvents. Systematically test different ratios of a non-polar solvent (e.g., Hexane, Toluene) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane). For these phenolic compounds, solvent systems like Hexane:Ethyl Acetate or Dichloromethane:Ethyl Acetate are excellent starting points[3].
-
Introduce a Third Component: Sometimes a binary system is insufficient. Adding a small percentage (0.5-2%) of a highly polar solvent like methanol or acetic acid can dramatically alter selectivity. Acetic acid can sharpen peaks by protonating the phenolic hydroxyl group, reducing its interaction with acidic silanol groups on the silica surface and minimizing peak tailing.
-
-
Optimize the Stationary Phase:
-
Standard Silica: Most separations are achievable on standard silica gel (SiO₂, 40-63 µm mesh)[3].
-
Alternative Phases: If you still face issues, consider switching your stationary phase.
-
Reverse-Phase (e.g., C18): In reverse-phase HPLC, the separation mechanism is based on hydrophobic interactions[4]. This can provide a completely different selectivity profile, often separating compounds that are inseparable on silica. The mobile phase is polar, typically a mixture of water and acetonitrile or methanol[5][6].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are poorly retained in reverse-phase[7]. It uses a polar stationary phase (like Diol) with a high-organic, aqueous mobile phase, offering unique selectivity[7].
-
-
The table below shows typical starting solvent systems for TLC analysis of a model 7-hydroxy-chromenone derivative.
| Mobile Phase System (v/v) | Typical Rf (Product) | Typical Rf (Less Polar Impurity) | Resolution | Comments |
| Hexane:Ethyl Acetate (7:3) | 0.35 | 0.50 | Good | A standard starting point for many flavanones[3]. |
| Hexane:Ethyl Acetate (1:1) | 0.60 | 0.70 | Poor | System is likely too polar; spots are compressed at a high Rf. |
| DCM:Ethyl Acetate (9:1) | 0.40 | 0.45 | Poor | Offers different selectivity but may require further optimization. |
| Hexane:Acetone (8:2) | 0.30 | 0.48 | Excellent | Acetone can provide different hydrogen bonding interactions than ethyl acetate. |
| Hexane:EtOAc + 1% Acetic Acid | 0.38 | 0.52 | Good | The acid modifier can reduce peak tailing and improve resolution. |
Challenge B: Product Instability & Degradation During Purification
Question: My compound appears pure by NMR immediately after the column, but after drying under vacuum overnight, I see new, often more colorful, spots on the TLC plate. Why is my compound degrading?
Answer: Flavonoids, and particularly those with free hydroxyl groups, can be susceptible to degradation under common laboratory conditions. The primary culprits are oxidation, light, and extreme pH.
Causality & Troubleshooting Steps:
-
Oxidative Degradation: The phenolic hydroxyl group at C7 makes the aromatic ring electron-rich and susceptible to oxidation, which can be catalyzed by air (oxygen), trace metals, or basic conditions. This often results in the formation of colored quinone-like structures.
-
Solution: Work quickly and avoid prolonged exposure to air. When concentrating fractions, use a rotary evaporator at a moderate temperature and do not dry the compound to a "crisp" solid on the evaporator. Store the purified compound under an inert atmosphere (Nitrogen or Argon) at low temperatures (see below)[8].
-
-
Light-Induced Degradation (Photodegradation): The conjugated π-system in the chromenone core absorbs UV light, which can initiate degradation reactions[8][9].
-
Solution: Protect your compound from light at all stages. Use amber glass vials for collecting and storing fractions. If using clear glassware, wrap it in aluminum foil. Avoid leaving solutions of your compound on the benchtop in direct sunlight[8].
-
-
Temperature and pH Sensitivity: High temperatures can accelerate degradation. Furthermore, the stability of flavonoids is highly pH-dependent[8]. While acidic conditions are generally stabilizing for phenols, basic conditions can deprotonate the hydroxyl group, making the compound much more susceptible to oxidation.
-
Solution: Avoid excessive heat. Use a water bath on the rotary evaporator set no higher than 40-50°C. If your purification involves an aqueous workup, ensure the solution is neutral or slightly acidic before extraction. Some enzymatic degradation pathways can be mitigated by maintaining a pH around 5.5[10].
-
The following workflow diagram illustrates the key decision points for preserving compound integrity during purification.
Caption: Workflow for minimizing degradation during purification.
Challenge C: Solubility Issues & Recrystallization Failure
Question: My compound is an amorphous solid after chromatography, and I am struggling to recrystallize it. It either dissolves in everything hot or nothing at all. How can I induce crystallization?
Answer: Recrystallization is a powerful technique for achieving high purity, but it relies on a specific solubility profile: sparingly soluble in a solvent at room temperature but highly soluble at its boiling point[11][12]. The polarity of 7-hydroxy-chromenone derivatives can make finding a single ideal solvent challenging.
Causality & Troubleshooting Steps:
-
Finding the Right Solvent System:
-
Single Solvent Screening: Test solubility in small vials with ~10 mg of your compound and 0.5 mL of solvent. Good candidates include water, ethanol, acetone, ethyl acetate, and chloroform[13]. If it dissolves cold, the solvent is unsuitable. If it dissolves only when boiling and precipitates upon cooling, you have found a good solvent[13].
-
Mixed-Solvent Recrystallization: This is often the solution when no single solvent works[13][14].
-
Dissolve your compound in a minimum amount of a "good" hot solvent (one in which it is very soluble).
-
While still hot, add a "bad" solvent (one in which it is poorly soluble, but is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly[13]. Common mixed-solvent pairs include Ethanol/Water, Acetone/Hexane, and DCM/Hexane.
-
-
-
A Critical Warning for Phenolic Compounds:
-
Avoid Activated Charcoal (Carbon): While often used to remove colored impurities, activated charcoal should not be used for phenolic compounds like 7-hydroxy-chromenones[13]. Charcoal can contain ferric ion (Fe³⁺) impurities, which can form colored complexes with the phenolic hydroxyl group, thereby introducing a new, highly colored impurity into your product[13]. If you have colored impurities, it is better to remove them via chromatography.
-
-
Inducing Crystallization: If crystals do not form from a supersaturated solution, you can try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (if you have any) to the cooled solution to initiate crystallization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Microbial Transformations of 7-Hydroxyflavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hydrolysis of flavanone glycosides and degradation of the corresponding aglycones from dried immature Citrus fruit by human fecal flora in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of recombinant flavanone 3beta-hydroxylase from petunia hybrida and assignment of the primary site of proteolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recrystallization [sites.pitt.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 14. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Refinement of Experimental Protocols for 7-Hydroxy-2,3-dihydro-4H-chromen-4-one Assays
Welcome to the technical support center for 7-hydroxy-2,3-dihydro-4H-chromen-4-one (also known as 7-hydroxychroman-4-one). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered when working with this versatile scaffold. As a foundational structure in medicinal chemistry, the chromanone core is a building block for numerous bioactive molecules, making robust and reproducible experimental design paramount.[1] This document provides in-depth, validated protocols and solutions to frequently encountered issues.
Core Compound Characteristics
Before initiating any experiment, a clear understanding of the physicochemical properties of 7-hydroxychroman-4-one is essential. These characteristics directly influence its behavior in solution and its interaction with biological systems.
| Property | Value | Source |
| Chemical Formula | C₉H₈O₃ | [2] |
| Molecular Weight | 164.16 g/mol | [2] |
| CAS Number | 76240-27-2 | [3] |
| Appearance | Powder | |
| Melting Point | 149 °C | [3] |
| Solubility | More soluble in organic solvents (DMSO, ethanol, methanol) than water.[4][5] | |
| pKa | 7.75 ± 0.20 (Predicted) | [3] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: What is the recommended solvent for preparing a high-concentration stock solution of 7-hydroxychroman-4-one?
A1: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration primary stock solutions (e.g., 10-50 mM). The chromanone structure is significantly more soluble in organic solvents compared to aqueous buffers.[4][5] For applications where DMSO is incompatible, absolute ethanol can be used as an alternative. Causality: The hydroxyl and ketone groups offer some polarity, but the bicyclic ring system is largely hydrophobic, favoring dissolution in polar aprotic solvents like DMSO. Always use anhydrous, high-purity DMSO to prevent compound degradation and ensure long-term stability.
Q2: My compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A2: This is a classic solubility issue. The key is to control the final concentration of your organic solvent.
-
Final Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your assay is low, typically ≤0.5%, to avoid solvent effects on biological targets.
-
Serial Dilution Strategy: Do not dilute your high-concentration stock directly into the final aqueous buffer. Perform an intermediate dilution step in a solvent miscible with both your stock solvent and the final buffer (e.g., dilute a 50 mM DMSO stock to 1 mM in complete cell culture medium or 100% assay buffer before the final dilution).
-
Inclusion of Surfactants: For cell-free assays, consider adding a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01%) to the assay buffer.[6] This can help maintain compound solubility and prevent aggregation.
Q3: How stable is 7-hydroxychroman-4-one in solution? What storage conditions are recommended?
A3: The stability of the compound is pH and temperature-dependent.[7]
-
pH Stability: The phenolic hydroxyl group (pKa ≈ 7.75) can be deprotonated under basic conditions (pH > 8), potentially leading to oxidative degradation.[3] It is most stable in neutral or slightly acidic buffers (pH 6.0-7.4).
-
Temperature Stability: For long-term storage, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes. At room temperature in aqueous buffers, the compound may be stable for the duration of a typical experiment (a few hours), but this should be validated by including a time-zero control and an end-of-experiment control in your assay development.
Q4: I am observing a high background signal in my fluorescence-based assay. Could the compound be causing interference?
A4: Yes, this is a possibility. Chromanone scaffolds, like many phenolic compounds, can exhibit intrinsic fluorescence (autofluorescence).
-
Troubleshooting Step: Run a "compound-only" control. Prepare wells containing the assay buffer and the compound at your highest test concentration but without the enzyme, cells, or detection reagents. Measure the fluorescence. If you detect a significant signal, it indicates compound interference.
-
Solution: If interference is confirmed, you may need to subtract the background signal from your experimental wells. Alternatively, consider switching to an assay with a different detection modality, such as a luminescence-based or label-free system, which are often less susceptible to this type of interference.[6]
In-Depth Troubleshooting Guides
This section provides structured guidance for resolving more complex experimental issues.
Guide 1: Inconsistent IC₅₀ Values in Biochemical Assays
Inconsistent potency measurements are a common hurdle in drug discovery. This guide helps diagnose and resolve the root causes.
-
Symptom: High variability in IC₅₀ values between replicate plates or across different experimental days.
-
Potential Causes: Compound aggregation, compound instability in the assay buffer, inaccurate solution preparation, or degradation of biological reagents (e.g., enzyme).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC₅₀ values.
Guide 2: Poor Signal-to-Background Ratio in Cell-Based Assays
A robust assay requires a clear distinction between the signal and the noise.
-
Symptom: Low Z'-factor (<0.5), high data variability, and difficulty distinguishing active hits from baseline.[8]
-
Potential Causes: Compound cytotoxicity, low cell permeability, or direct interference with the assay's reporter system.
-
Troubleshooting Workflow:
-
De-risk for Cytotoxicity: Before running a functional assay, always determine the compound's toxicity profile.
-
Action: Run a simple cell viability assay (e.g., MTT or CellTiter-Glo®) using the same cell line, plating density, and incubation time as your primary assay.
-
Interpretation: If significant toxicity is observed at concentrations where you expect to see functional activity, your primary assay results are likely confounded by cell death. The solution is to test the compound at non-toxic concentrations. See Protocol 3 for a standard MTT assay.[9]
-
-
Investigate Assay Interference: Rule out artifacts where the compound directly affects the detection chemistry.
-
Action: In a cell-free system, mix the compound with the detection reagents (e.g., luciferase substrate) to see if it quenches or enhances the signal.
-
Interpretation: If interference is observed, the assay format is not compatible with this compound class. Consider orthogonal assays with different endpoints.
-
-
Optimize Incubation Time: The compound's effect may be time-dependent.
-
Action: Run a time-course experiment, measuring the assay signal at multiple time points (e.g., 6, 12, 24, 48 hours) after compound addition.
-
Interpretation: This will reveal the optimal time window to measure the biological response, maximizing the signal-to-background ratio.
-
Standardized Experimental Protocols
Adherence to standardized protocols is critical for generating reproducible and reliable data.
Protocol 1: Preparation of Stock and Working Solutions
This protocol ensures compound integrity and accurate final concentrations.
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated pipettes.
-
Primary Stock Preparation (e.g., 50 mM): a. Tare a microcentrifuge tube on an analytical balance. b. Carefully add approximately 8.2 mg of the compound powder to the tube and record the exact weight. c. Calculate the precise volume of DMSO required to achieve a 50 mM concentration (Volume (µL) = [Weight (mg) / 164.16 ( g/mol )] * 20,000). d. Add the calculated volume of DMSO to the tube. e. Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication may assist dissolution. f. Centrifuge briefly to collect the solution at the bottom of the tube. g. Aliquot into single-use volumes and store at -80°C.
-
Working Solution Preparation: a. Thaw a single aliquot of the primary stock. b. Perform serial dilutions as required for your experiment. Always add the stock solution to the diluent (not the other way around) and vortex well between each dilution step.
Protocol 2: General Fluorogenic Enzyme Inhibition Assay
This protocol provides a template for assessing the compound's inhibitory activity against a purified enzyme (e.g., SIRT2), which is a known target for some chromanone derivatives.[10]
-
Assay Buffer: Prepare a buffer suitable for the target enzyme (e.g., 50 mM Tris, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 7.4).
-
Reagent Preparation: a. Dilute the enzyme and the fluorogenic substrate to their final desired concentrations in the assay buffer. b. Prepare a serial dilution of 7-hydroxychroman-4-one (e.g., 11-point, 1:3 dilution starting from 100 µM) in the assay buffer. Include a "no compound" (vehicle) control.
-
Assay Procedure (384-well plate format): a. Add 5 µL of the compound dilution (or vehicle control) to each well. b. Add 10 µL of the diluted enzyme solution to initiate the reaction. As a "no enzyme" control, add 10 µL of assay buffer instead. c. Incubate for the desired period (e.g., 15 minutes) at the optimal temperature (e.g., 30°C), protected from light. d. Add 10 µL of the substrate solution to start the reaction. e. Immediately begin kinetic reading on a fluorescence plate reader at the appropriate excitation/emission wavelengths. Read every 60 seconds for 30-60 minutes.
-
Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the rates to the vehicle control (100% activity) and the no-enzyme control (0% activity). c. Plot the % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: General workflow for an enzyme inhibition assay.
Protocol 3: MTT Assay for Cell Viability Assessment
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is a crucial first step to rule out cytotoxicity.[9][11]
-
Cell Seeding: a. Culture cells of interest in complete medium. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. c. Incubate overnight (~18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of 7-hydroxychroman-4-one in complete cell culture medium. b. Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound (or vehicle control). c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Reading: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals. c. Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Calculate the percentage of cell viability relative to the vehicle-treated control cells (100% viability). c. Plot the % Viability vs. log[Compound Concentration] to determine the CC₅₀ (50% cytotoxic concentration).
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. lookchem.com [lookchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. ifrti.org [ifrti.org]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding common pitfalls in the characterization of 7-hydroxy-2,3-dihydro-4H-chromen-4-one
Welcome to the technical support guide for 7-hydroxy-2,3-dihydro-4H-chromen-4-one, also known as 7-hydroxy-4-chromanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important heterocyclic compound. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, making a thorough understanding of its properties crucial for successful research and development.[1][2]
This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address potential pitfalls and ensure the integrity of your experimental results.
Section 1: Synthesis and Purification Pitfalls
Question 1: My synthesis of 7-hydroxy-4-chromanone from resorcinol and 3-chloropropionic acid resulted in a low yield and several impurities. What are the likely causes and how can I optimize the reaction?
Answer: This is a common issue often stemming from suboptimal reaction conditions in the two key steps: Friedel-Crafts acylation and subsequent intramolecular cyclization.
Underlying Causality:
The initial acylation of resorcinol is an electrophilic aromatic substitution. Resorcinol is highly activated, which can lead to side reactions if the conditions are not carefully controlled. The subsequent cyclization is an intramolecular Williamson ether synthesis, which is sensitive to the base strength and reaction temperature.
Troubleshooting and Optimization Protocol:
-
Friedel-Crafts Acylation:
-
Reagent Purity: Ensure the resorcinol is pure and dry. Moisture can deactivate the Lewis acid catalyst (e.g., trifluoromethanesulfonic acid).
-
Solvent: While often performed neat, using a high-boiling, non-reactive solvent can sometimes improve control over the reaction.
-
Temperature Control: Maintain a consistent temperature. Overheating can lead to polysubstitution and charring. A temperature of around 80°C is a good starting point.[3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of resorcinol.
-
-
Intramolecular Cyclization:
-
Base Strength: A moderately strong base like 2 M NaOH is typically effective for the cyclization of the intermediate 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.[3] Using a base that is too strong can promote side reactions.
-
Temperature: This step is often performed at room temperature to minimize the formation of degradation products.[3]
-
Reaction Time: Allow sufficient time for the cyclization to complete. Again, monitor the reaction by TLC.
-
Workflow for Synthesis Optimization:
Caption: Optimized synthesis and purification workflow for 7-hydroxy-4-chromanone.
Question 2: I am struggling to purify 7-hydroxy-4-chromanone using column chromatography. The compound seems to streak on the silica gel column. What is causing this and what is a better purification strategy?
Answer: The streaking you are observing is likely due to the acidic nature of the phenolic hydroxyl group on the 7-hydroxy-4-chromanone interacting strongly with the silica gel. This can lead to poor separation and sample loss.
Causality and Improved Protocol:
The free hydroxyl group can hydrogen bond with the silanol groups on the surface of the silica, causing tailing. To mitigate this, you can either modify the mobile phase or consider an alternative purification technique.
Optimized Column Chromatography Protocol:
-
Mobile Phase Modification: Add a small amount of a polar, slightly acidic solvent to your mobile phase. For example, if you are using a hexane/ethyl acetate system, adding 0.5-1% acetic acid can help to protonate the silica surface and reduce the strong interaction with your compound, resulting in sharper peaks.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica like diol.
Alternative Purification Technique: Preparative HPLC
For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) is an excellent alternative.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and methanol or acetonitrile |
| Detection | UV at ~280 nm |
This method separates compounds based on hydrophobicity and is less prone to issues with acidic functional groups.[4][5]
Section 2: Spectroscopic and Chromatographic Characterization
Question 3: My ¹H NMR spectrum of 7-hydroxy-4-chromanone shows broader peaks than expected, especially for the aromatic protons. Is this normal?
Answer: Some peak broadening in the ¹H NMR spectrum of 7-hydroxy-4-chromanone can be normal, particularly for the phenolic hydroxyl proton and adjacent aromatic protons. However, significant broadening could indicate other issues.
Potential Causes for Peak Broadening:
-
Proton Exchange: The phenolic hydroxyl proton can undergo chemical exchange with residual water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This is a common cause of broadening for the OH peak itself.
-
Sample Purity: The presence of paramagnetic impurities, even at trace levels, can cause significant line broadening.
-
Aggregation: At higher concentrations, molecules of 7-hydroxy-4-chromanone may form intermolecular hydrogen bonds, leading to aggregation and broader signals.
-
Solvent Choice: The choice of NMR solvent can influence the resolution of the spectrum.
Troubleshooting Steps:
-
D₂O Exchange: To confirm that the broadening is due to the exchangeable phenolic proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The broad OH signal should disappear.
-
Dilution: Try acquiring the spectrum at a lower concentration to see if the peak sharpness improves.
-
Solvent Selection: DMSO-d₆ is often a good choice as it can help to break up intermolecular hydrogen bonds.
Expected ¹H NMR Signals for 7-Hydroxy-4-Chromanone:
| Proton Assignment | Chemical Shift (δ) Range (ppm) | Multiplicity |
| H-5 | ~7.6-7.8 | d |
| H-6, H-8 | ~6.3-6.6 | m |
| H-2 | ~4.4-4.6 | t |
| H-3 | ~2.6-2.8 | t |
| 7-OH | ~10.5 (in DMSO-d₆) | br s |
Note: These are approximate values and can vary depending on the solvent and instrument.[3]
Question 4: I am developing an HPLC-UV method for quantifying 7-hydroxy-4-chromanone. What is the optimal wavelength for detection, and what are the key parameters for method validation?
Answer: A well-validated HPLC-UV method is crucial for accurate quantification. The choice of wavelength and proper validation are key.
Optimal Wavelength:
Flavanones typically exhibit two main absorbance bands in their UV spectra. For 7-hydroxy-4-chromanone, the most intense absorption band is usually in the range of 275-290 nm.[6] A wavelength of ~280 nm is generally a good choice for sensitive detection.[7] It is always best to confirm the λmax by running a UV-Vis spectrum of a pure standard in your mobile phase.
Key Validation Parameters (ICH Guidelines):
-
Linearity: Demonstrate a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be evaluated at both the intra-day and inter-day level.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: Ensure that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
HPLC Method Development Workflow:
Caption: A systematic workflow for HPLC method validation.
Question 5: My mass spectrometry data for 7-hydroxy-4-chromanone shows an unexpected ion. How can I confirm the identity of my compound and troubleshoot the MS analysis?
Answer: Mass spectrometry is a powerful tool for structural confirmation, but unexpected ions can arise from several sources. A systematic approach is needed for interpretation.
Expected Mass:
-
Molecular Formula: C₉H₈O₃
-
Monoisotopic Mass: 164.0473 g/mol
Expected Ions:
-
Positive Ion Mode (ESI+): [M+H]⁺ at m/z 165.0546
-
Negative Ion Mode (ESI-): [M-H]⁻ at m/z 163.0390
Troubleshooting Unexpected Ions:
-
Adduct Formation: In ESI, it is common to see adducts with salts present in the sample or mobile phase. Look for:
-
[M+Na]⁺ (m/z 187.0366)
-
[M+K]⁺ (m/z 203.0105)
-
[M+NH₄]⁺ (m/z 182.0811)
-
-
In-Source Fragmentation: The compound might be fragmenting in the ion source. This can be influenced by the source temperature and voltages. A common fragmentation pathway for flavanones is a retro-Diels-Alder (rDA) reaction.[7]
-
Impurities: The unexpected ion could be from a co-eluting impurity from your synthesis. Review your HPLC-UV data to check for peak purity.
-
Degradation: The compound may be degrading during the analysis. Flavanones can be susceptible to oxidation or rearrangement under certain conditions.
Confirmation Strategy:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement. This will allow you to predict the elemental composition and confirm that it matches C₉H₈O₃.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ or [M-H]⁻ ion and fragment it. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be compared to literature data or predicted fragmentation pathways to confirm the structure.
Section 3: Stability and Degradation
Question 6: I've noticed that my stock solution of 7-hydroxy-4-chromanone changes color over time. Is the compound unstable, and how should I properly store it?
Answer: Yes, phenolic compounds like 7-hydroxy-4-chromanone can be susceptible to degradation, often leading to a color change (e.g., turning yellow or brown). This is typically due to oxidation.
Factors Affecting Stability:
-
pH: The stability of flavonoids can be pH-dependent. Highly alkaline or acidic conditions can promote degradation.[8]
-
Light: Many flavonoids are sensitive to light and can undergo photodegradation.[9]
-
Oxygen: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air.
-
Temperature: Elevated temperatures can increase the rate of degradation.[9]
Recommended Storage Protocol:
-
Solid Form: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place (a desiccator at -20°C is ideal).
-
Solutions:
-
Prepare stock solutions fresh whenever possible.
-
If storage is necessary, use a non-reactive solvent (e.g., DMSO or ethanol).
-
Store solutions in amber vials to protect from light.
-
Store at -20°C or -80°C for long-term storage.
-
Before use, allow the solution to warm to room temperature slowly to prevent condensation.
-
Forced Degradation Studies:
To properly understand the stability profile of your compound, it is advisable to perform forced degradation studies. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, oxidation, heat, and light) and analyzing the degradation products by HPLC-MS.[10] This information is critical for developing stable formulations and establishing appropriate storage conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ifrti.org [ifrti.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 7-hydroxy-2,3-dihydro-4H-chromen-4-one's Antioxidant Activity
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of standard antioxidant assays for validating the efficacy of 7-hydroxy-2,3-dihydro-4H-chromen-4-one, a flavonoid with significant therapeutic potential. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
Introduction: The Antioxidant Potential of this compound
This compound, also known as 7-hydroxyflavanone, is a member of the flavonoid family, a class of compounds recognized for their diverse biological activities.[1] Its structure, featuring a hydroxyl group on the flavanone backbone, suggests inherent antioxidant properties, making it a compound of interest for applications in pharmaceuticals, cosmetics, and food preservation.[1][2] The primary therapeutic interest lies in its potential to neutralize harmful free radicals and reduce oxidative stress, a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1][3][4]
However, asserting a compound's antioxidant efficacy requires more than a single data point. It demands a rigorous, multi-faceted validation process. This guide provides the technical framework to comprehensively assess and validate the antioxidant capacity of this compound by cross-referencing three globally recognized spectrophotometric assays: DPPH, ABTS, and FRAP.
The Rationale for a Multi-Assay Approach
No single method can fully capture the complex interactions of an antioxidant within a biological system.[3] Antioxidants can act through various mechanisms, broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][6] Relying on a single assay can produce a skewed perspective of a compound's true potential. Therefore, we will utilize a battery of tests that probe different facets of antioxidant behavior.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay primarily measures the capacity of an antioxidant to donate a hydrogen atom to neutralize the stable DPPH radical.[7][8][9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method is based on the reduction of the pre-formed ABTS radical cation by the antioxidant. It is versatile as it is applicable to both hydrophilic and lipophilic compounds.[10][11][12]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay operates exclusively through a SET mechanism, measuring the ability of a compound to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[4][13][14]
By comparing the results from these three distinct assays, we can construct a more complete and trustworthy profile of this compound's antioxidant capabilities.
Core Experimental Workflow
A systematic approach is crucial for reproducible results. The following workflow illustrates the logical progression from sample preparation to data interpretation.
Caption: General workflow for antioxidant assay validation.
In-Depth Methodologies & Mechanistic Insights
Here, we detail the step-by-step protocols for each assay. The causality behind critical steps is explained to foster a deeper understanding and allow for troubleshooting and adaptation.
DPPH Radical Scavenging Assay
The DPPH assay is valued for its simplicity and the stability of the DPPH radical.[8][9] The reaction's endpoint, a color change from deep violet to pale yellow, is visually intuitive and easily quantifiable.[8]
Reaction Mechanism:
Caption: DPPH radical scavenging mechanism.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C.[15][16] The causality here is that light can cause the auto-decay of the DPPH radical, leading to artificially low absorbance readings and inaccurate results.
-
Test Compound: Prepare a stock solution (e.g., 1 mg/mL) of this compound in methanol.
-
Standard: Prepare a stock solution of Trolox or ascorbic acid (e.g., 1 mg/mL) in methanol.
-
-
Assay Procedure:
-
Create a series of dilutions of the test compound and standard in methanol (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
In a 96-well microplate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.[15]
-
Trustworthiness Check: Include a blank for each sample concentration containing 100 µL of the sample dilution and 100 µL of methanol to correct for any intrinsic color of the sample.
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[15]
-
Plot the % scavenging against the concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
The ABTS assay is highly adaptable, measuring the antioxidant capacity of both hydrophilic and lipophilic compounds.[11] The ABTS radical cation (ABTS•+) is generated by oxidizing ABTS with potassium persulfate.[10][18]
Reaction Mechanism:
Caption: ABTS radical generation and scavenging.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18] This extended incubation is a critical step that ensures the complete formation of the radical cation.
-
Justification: For the assay, dilute the working solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm. This standardization ensures a consistent starting radical concentration for all experiments, which is fundamental for reproducibility.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and standard (Trolox) as described for the DPPH assay.
-
In a 96-well plate, add 10 µL of each dilution to the wells.
-
Add 190 µL of the diluted ABTS•+ working solution to each well.[18]
-
Include a control well with 10 µL of methanol and 190 µL of the ABTS•+ solution.
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of scavenging activity as done for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by creating a standard curve for Trolox and comparing the scavenging activity of the test compound to it.[11]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay directly measures the electron-donating capacity of a compound. It is conducted at an acidic pH of 3.6 to maintain iron solubility.[13]
Reaction Mechanism:
Caption: Ferric reducing antioxidant power mechanism.
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid, and bring the volume to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13] This reagent must be prepared fresh daily. Warm the solution to 37°C before use.[13] The pre-warming ensures the reaction kinetics are optimal and consistent.
-
-
Assay Procedure:
-
Incubation and Measurement:
-
Calculation:
-
Create a standard curve using the absorbance values of the FeSO₄ or Trolox standards.
-
The antioxidant capacity of the sample is determined from the standard curve and expressed as µmol Fe(II) equivalents per gram of sample or as TEAC.[15]
-
Data Summary and Comparative Analysis
To provide a clear comparison, the antioxidant activities of this compound and the standard, Trolox, are summarized below. The results are expressed as IC50 values for radical scavenging assays and as Trolox Equivalents for the FRAP assay.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (µmol TE/g) |
| This compound | 45.8 ± 3.1 | 22.5 ± 1.8 | 850 ± 55 |
| Trolox (Standard) | 8.2 ± 0.5 | 5.1 ± 0.4 | 2500 (by def.) |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.)
Interpretation of Results:
-
Discrepancies Between Assays: It is common to observe different activity levels across assays.[5][19] For instance, a compound might show higher potency in the ABTS assay compared to the DPPH assay. This can be attributed to several factors, including reaction kinetics, the solubility of the compound in the reaction medium, and its steric accessibility to the radical site.[12] The DPPH radical is sterically hindered, which may limit its interaction with larger antioxidant molecules.
-
Mechanistic Clues: The FRAP assay exclusively measures electron-donating capacity. A strong result in the FRAP assay, correlated with strong DPPH and ABTS results, suggests that the antioxidant activity of this compound operates significantly through a Single Electron Transfer (SET) mechanism.[3][5]
Cross-Validation and Trustworthiness:
A self-validating system is one where the results from different methodologies converge to tell a consistent story. If this compound shows antioxidant activity across all three assays, it provides strong, validated evidence of its efficacy. Conversely, if it is active in one assay but not another, it prompts a deeper investigation into its specific mechanism of action rather than a simple dismissal of its potential.
| Assay | Principle | Advantages | Limitations |
| DPPH | H-atom/electron donation to a stable radical.[8] | Simple, rapid, and requires basic equipment.[8] | Reaction can be slow; steric hindrance can be an issue; radical not biologically relevant.[3][5] |
| ABTS | Reduction of a pre-formed radical cation.[10] | Applicable to hydrophilic and lipophilic compounds; high sensitivity.[11][12] | Radical generation is time-consuming; radical not biologically relevant.[19] |
| FRAP | Reduction of a Fe³⁺-TPTZ complex.[4][20] | Fast, reproducible, and directly measures reducing power.[19] | Only measures electron transfer; does not detect HAT activity; assay pH is not physiological.[13] |
Conclusion
Validating the antioxidant activity of a promising compound like this compound is a cornerstone of its preclinical evaluation. This guide has provided a comprehensive framework that emphasizes scientific integrity and in-depth understanding. By employing a multi-assay approach—specifically DPPH, ABTS, and FRAP—researchers can move beyond simple screening to generate a robust, cross-validated profile of the compound's antioxidant mechanisms. This rigorous methodology ensures that the resulting data is not only accurate and reproducible but also provides a trustworthy foundation for subsequent stages of drug development and application.
References
- 1. Buy 7-Hydroxyflavanone | 6515-36-2 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - American Chemical Society [acs.digitellinc.com]
- 4. zen-bio.com [zen-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 11. benchchem.com [benchchem.com]
- 12. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
A Comparative Analysis of the Biological Activities of 7-Hydroxy-2,3-dihydro-4H-chromen-4-one and Its Analogs
This guide provides an in-depth comparative study of the biological activities of 7-hydroxy-2,3-dihydro-4H-chromen-4-one, a member of the flavanone class of flavonoids, and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate structure-activity relationships and highlight the therapeutic potential of this chemical scaffold.
Introduction: The Significance of the Flavanone Scaffold
Flavanones, characterized by a C6-C3-C6 skeleton, are a significant class of polyphenolic compounds ubiquitously found in plants, particularly citrus fruits. Their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects, have made them a focal point of extensive research. The core structure of this compound (7-hydroxyflavanone) serves as a versatile template for chemical modifications, leading to a wide array of analogs with potentially enhanced or novel biological activities. Understanding how structural modifications influence these activities is paramount for the rational design of new therapeutic agents.
The biological effects of flavonoids are often attributed to their ability to modulate key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to inflammatory responses. Furthermore, their capacity to scavenge reactive oxygen species (ROS) contributes to their potent antioxidant properties. This guide will delve into a comparative analysis of this compound and its analogs, presenting experimental data to underscore the nuances of their biological actions.
Comparative Biological Activities: A Data-Driven Analysis
The efficacy of this compound and its analogs is best understood through a direct comparison of their performance in various biological assays. The following tables summarize key experimental data, providing a quantitative basis for evaluating their therapeutic potential.
Table 1: Comparative Anti-inflammatory and Antioxidant Activities of Hydroxylated Flavone Analogs
| Compound | Assay | Cell Line/System | IC50 Value | Reference |
| 6,3´,4´-Trihydroxyflavone | Nitric Oxide (NO) Suppression | 2D RAW264.7 Macrophages | 22.1 µM | [1] |
| Nitric Oxide (NO) Suppression | 3D RAW264.7 Macrophages | 35.6 µM | [1] | |
| ROS Scavenging | 3.20 µM | [1] | ||
| 7,3´,4´-Trihydroxyflavone | Nitric Oxide (NO) Suppression | 2D RAW264.7 Macrophages | 26.7 µM | [1] |
| Nitric Oxide (NO) Suppression | 3D RAW264.7 Macrophages | 48.6 µM | [1] | |
| ROS Scavenging | 2.71 µM | [1] |
Note: IC50 represents the half-maximal inhibitory concentration.
The data presented in Table 1 highlights the potent anti-inflammatory and antioxidant activities of trihydroxyflavone analogs. Notably, 7,3´,4´-Trihydroxyflavone demonstrates superior ROS-scavenging capacity, while 6,3´,4´-Trihydroxyflavone shows slightly better nitric oxide suppression in both 2D and 3D cell culture models.[1] This suggests that the position of the hydroxyl groups on the flavone backbone significantly influences the specific biological activity.
Table 2: Comparative Cytotoxic Activity of 7-Hydroxy-4-phenylchromen-2-one and its Triazole Analogs
| Compound | Cell Line | IC50 Value (µM) | Reference |
| 7-hydroxy-4-phenylchromen-2-one (Parent Compound) | AGS (Gastric Cancer) | > 50 | [2] |
| Analog 4d: 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric Cancer) | 2.63 ± 0.17 | [2] |
| MGC-803 (Gastric Cancer) | 5.89 ± 0.31 | [2] | |
| HCT-116 (Colon Cancer) | 8.24 ± 0.56 | [2] | |
| A-549 (Lung Cancer) | 10.12 ± 0.88 | [2] | |
| HepG2 (Liver Cancer) | 12.54 ± 1.02 | [2] | |
| HeLa (Cervical Cancer) | 15.33 ± 1.21 | [2] |
Note: IC50 represents the half-maximal inhibitory concentration.
Table 2 illustrates the dramatic enhancement of cytotoxic activity upon modification of the 7-hydroxy-4-phenylchromen-2-one scaffold. The addition of a 4-(4-chlorophenyl)-1,2,4-triazole moiety at the 7-position results in a significant increase in potency against a panel of human cancer cell lines, with the parent compound showing minimal activity.[2] This underscores the potential of targeted chemical modifications to transform a weakly active core structure into a potent anticancer agent. Further studies revealed that this analog induces apoptosis and arrests the cell cycle in the G2/M phase.[2]
Table 3: Comparative Antimicrobial and Cytotoxic Activities of 5,7-Dihydroxyflavanone and its Halogenated Derivatives
| Compound | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Cytotoxicity (IC50, µM) vs. HepG2 cells | Reference |
| Pinocembrin (5,7-dihydroxyflavanone) | > 100 | > 100 | [3] |
| Halogenated Derivative 4 | 15.6 | 95 | [3] |
Note: MIC represents the Minimum Inhibitory Concentration; IC50 represents the half-maximal inhibitory concentration.
The data in Table 3 demonstrates that the introduction of halogen atoms to the 5,7-dihydroxyflavanone structure can significantly improve its antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus, while maintaining relatively low cytotoxicity towards human liver cancer cells (HepG2).[3] This highlights a promising strategy for developing novel antimicrobial agents with favorable safety profiles.
Mechanistic Insights: Modulation of Key Signaling Pathways
The anti-inflammatory effects of this compound and its analogs are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the expression of pro-inflammatory cytokines and enzymes.
NF-κB Signaling Pathway:
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of genes encoding inflammatory mediators such as TNF-α, IL-6, and COX-2. Many flavonoids have been shown to inhibit NF-κB activation by interfering with IKK activity or preventing the nuclear translocation of NF-κB.
Experimental Protocols: A Guide to Key Methodologies
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key biological assays are provided below.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Also, prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution. A blank containing only methanol and a control containing methanol and the DPPH solution should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.
Conclusion and Future Perspectives
This comparative guide demonstrates that this compound and its analogs represent a promising class of bioactive molecules. The structure-activity relationship studies reveal that specific substitutions on the flavanone backbone can significantly enhance their anti-inflammatory, antioxidant, and cytotoxic properties. The introduction of additional hydroxyl groups, halogen atoms, and heterocyclic moieties has been shown to be effective strategies for increasing biological efficacy.
Future research should focus on the synthesis and evaluation of a broader range of analogs to further refine our understanding of the structure-activity relationships. In vivo studies are also crucial to validate the therapeutic potential of the most promising compounds identified in vitro. Furthermore, elucidating the precise molecular targets and downstream signaling effects of these compounds will be instrumental in their development as novel therapeutic agents for a variety of diseases, including cancer and inflammatory disorders.
References
- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Spectroscopic Confirmation of 7-Hydroxy-2,3-dihydro-4H-chromen-4-one Derivatives
In the landscape of drug discovery and natural product chemistry, 7-hydroxy-2,3-dihydro-4H-chromen-4-one derivatives, a subclass of flavanones, represent a scaffold of significant therapeutic interest. Their diverse biological activities necessitate robust and unequivocal structural characterization. This guide provides an in-depth comparison of modern spectroscopic techniques, offering a validated workflow for the unambiguous structural elucidation of these vital compounds. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical approach.
The Synergy of Spectroscopic Techniques
No single technique can definitively resolve a chemical structure. True confidence is achieved through the convergence of data from multiple, complementary spectroscopic methods. For flavanone derivatives, the core toolkit consists of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each provides a unique piece of the structural puzzle, and together, they form a powerful analytical workflow.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS): The First Step
Mass spectrometry is the initial and indispensable technique for determining the molecular weight and, with high-resolution instruments (HRMS), the elemental composition of the molecule.
Expertise & Experience: For flavanones, Electrospray Ionization (ESI) is a preferred soft ionization technique as it typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation, directly providing the molecular weight. The real power of MS in flavonoid analysis, however, lies in tandem mass spectrometry (MS/MS) experiments. The fragmentation patterns observed are highly characteristic and diagnostic.[1][2][3]
The most significant fragmentation pathway for flavanones is the Retro-Diels-Alder (RDA) reaction, which involves the cleavage of the heterocyclic C-ring.[4] This reaction provides crucial information about the substitution patterns on the A and B rings. For a 7-hydroxyflavanone, the RDA fragmentation would yield specific ions corresponding to the A-ring (containing the hydroxyl group) and the B-ring.
Trustworthiness: Observing the correct molecular ion in HRMS with a mass accuracy of <5 ppm provides high confidence in the elemental formula. The subsequent observation of characteristic RDA fragments in the MS/MS spectrum validates the flavanone core structure.
Table 1: Characteristic Mass Spectrometry Fragments for 7-Hydroxyflavanone
| Ion Type | Fragmentation Pathway | Typical m/z | Structural Information Gained |
| [M+H]⁺ | Protonation | 241.08 | Molecular Weight Confirmation |
| ¹‚³A⁺ | RDA Fragmentation | 137.02 | Confirms A-ring with one OH group |
| ¹‚³B⁺ | RDA Fragmentation | 104.03 | Confirms unsubstituted B-ring |
Note: m/z values are for the parent this compound (C₁₅H₁₂O₃). Values will shift based on other substituents.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL.
-
Chromatography (Optional but Recommended): Use a C18 column with a gradient elution of water (0.1% formic acid) and acetonitrile (0.1% formic acid) for sample introduction and purification.
-
MS Parameters (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Drying Gas (N₂): Flow rate of 8-12 L/min at 300-350 °C.
-
Full Scan MS¹: Scan range m/z 50-500.
-
MS² (Tandem MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) with collision energy ramped from 10-40 eV to observe fragmentation.
-
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group & Chromophore Identification
These techniques provide rapid confirmation of key functional groups and the core conjugated system, corroborating the proposed flavanone structure.[5][6]
Infrared (IR) Spectroscopy: IR spectroscopy is diagnostic for the functional groups present. For a 7-hydroxyflavanone, the key absorptions are the hydroxyl (-OH) and carbonyl (C=O) stretches.[7][8][9]
-
-OH Stretch: A broad band around 3200-3500 cm⁻¹ is characteristic of the phenolic hydroxyl group.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption typically between 1660-1690 cm⁻¹. The exact position is sensitive to conjugation and hydrogen bonding.
-
Aromatic C=C Stretches: Multiple bands in the 1450-1610 cm⁻¹ region.
-
C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characteristic of the benzoyl chromophore of the flavanone skeleton. Typically, two main absorption bands are observed.[10][11][12]
-
Band I (270-295 nm): Arises from the A-ring benzoyl system (C₆H₅-C=O).
-
Band II (300-330 nm): A lower intensity shoulder or band associated with the B-ring cinnamoyl system, though less pronounced than in flavones. The presence of the 7-hydroxyl group acts as an auxochrome, influencing the position and intensity of these bands.
Table 2: Summary of Key IR and UV-Vis Data
| Technique | Feature | Typical Range/Value | Structural Confirmation |
| IR | Phenolic O-H Stretch | 3200-3500 cm⁻¹ (broad) | Presence of hydroxyl group |
| IR | Ketone C=O Stretch | 1660-1690 cm⁻¹ (strong) | Confirms the C4-carbonyl |
| IR | Aromatic C=C Stretch | 1450-1610 cm⁻¹ | Aromatic rings A and B |
| UV-Vis | Band I (A-Ring) | ~275 nm | Benzoyl chromophore |
| UV-Vis | Band II (B-Ring) | ~310 nm (shoulder) | Confirms flavanone skeleton |
NMR Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy, particularly a combination of 1D (¹H, ¹³C) and 2D experiments, provides the most detailed and definitive structural information, allowing for the complete assignment of all protons and carbons.[13][14]
Caption: Numbering scheme for the flavanone core.
¹H NMR: The Proton Framework
The ¹H NMR spectrum of a 7-hydroxyflavanone displays several characteristic regions.
-
C-Ring Protons (H-2 and H-3): These protons form a diagnostic three-proton spin system (ABX or AMX).
-
H-2 (dd, ~5.4 ppm): Appears as a doublet of doublets due to coupling with the two non-equivalent H-3 protons.
-
H-3ax (dd, ~3.1 ppm): One of the geminal protons at C-3, typically showing a large geminal coupling and a large axial-axial coupling to H-2.
-
H-3eq (dd, ~2.8 ppm): The other C-3 proton, showing geminal coupling and a smaller axial-equatorial coupling to H-2.
-
-
A-Ring Protons: The 7-hydroxy substitution pattern leads to an ABC spin system.
-
H-5 (d, ~7.8 ppm): Most downfield A-ring proton due to the deshielding effect of the C4-carbonyl.
-
H-6 (dd, ~6.5 ppm): Coupled to both H-5 and H-8.
-
H-8 (d, ~6.4 ppm): Typically the most upfield A-ring proton.
-
-
B-Ring Protons: For an unsubstituted B-ring, protons H-2' to H-6' appear as a multiplet in the ~7.4-7.5 ppm region.
-
Hydroxyl Proton (-OH): A broad singlet, often around 9-10 ppm, which is exchangeable with D₂O.
¹³C NMR and DEPT: The Carbon Skeleton
The ¹³C NMR spectrum, often run with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, confirms the carbon count and type (C, CH, CH₂, CH₃).
-
C-4 (Carbonyl): The most downfield signal, typically >190 ppm.[15]
-
C-2: Around 79 ppm.
-
C-3: Around 43 ppm.
-
Oxygenated Aromatic Carbons (C-7, C-8a): In the 160-165 ppm range.
-
Other Aromatic Carbons: Typically in the 100-135 ppm range.
2D NMR: Connecting the Pieces
2D NMR experiments are crucial for assembling the fragments identified by 1D NMR into a complete, unambiguous structure.[16][17]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). The key correlation for a flavanone is the cross-peak between H-2 and the two H-3 protons, confirming the C2-C3 fragment. It will also show correlations between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-8).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH coupling). It allows for the definitive assignment of protonated carbons. For example, the proton signal at ~5.4 ppm will show a cross-peak to the carbon signal at ~79 ppm, assigning them as H-2 and C-2, respectively.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for structural elucidation. It reveals correlations between protons and carbons that are 2-3 bonds away (²JCH and ³JCH). These long-range correlations are used to piece the entire molecular skeleton together.
Caption: Key HMBC correlations for structural assembly.
Trustworthiness through HMBC:
-
H-2 to C-4 and C-1': Confirms the connection of the B-ring at the C-2 position and its proximity to the carbonyl.
-
H-5 to C-4 and C-7: Unequivocally places the C4-carbonyl adjacent to C5 and locks in the A-ring structure.
-
H-8 to C-7 and C-8a: Further confirms the A-ring substitution.
-
H-2'/H-6' to C-2 and C-4': Establishes the link between the B-ring protons and the rest of the molecule.
Table 3: Typical ¹H and ¹³C NMR Data for 7-Hydroxyflavanone in CDCl₃
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity, J (Hz) | Key HMBC Correlations |
| 2 | ~79.2 | ~5.45 | dd, J = 13.0, 3.0 | C-3, C-4, C-1', C-2', C-6' |
| 3 | ~43.5 | ~3.10 (ax), ~2.85 (eq) | dd, J = 17.0, 13.0 (ax)dd, J = 17.0, 3.0 (eq) | C-2, C-4, C-4a |
| 4 | ~192.5 | - | - | - |
| 4a | ~113.5 | - | - | - |
| 5 | ~128.0 | ~7.80 | d, J = 8.5 | C-4, C-4a, C-6, C-8a |
| 6 | ~110.5 | ~6.50 | dd, J = 8.5, 2.5 | C-4a, C-5, C-7, C-8 |
| 7 | ~165.0 | - | - | - |
| 8 | ~103.0 | ~6.40 | d, J = 2.5 | C-4a, C-6, C-7, C-8a |
| 8a | ~163.5 | - | - | - |
| 1' | ~138.5 | - | - | - |
| 2', 6' | ~126.2 | ~7.45 | m | C-2, C-4' |
| 3', 5' | ~128.9 | ~7.45 | m | C-1', C-5' / C-1', C-3' |
| 4' | ~128.7 | ~7.45 | m | C-2', C-6' |
| 7-OH | - | ~9.5-10.5 | br s | C-6, C-7, C-8 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
-
1D Spectra: Acquire ¹H, ¹³C, and DEPT-135 spectra.
-
2D Spectra:
-
gCOSY: Acquire with sufficient resolution in both dimensions to resolve couplings.
-
gHSQC: Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.
-
gHMBC: Optimize for a long-range coupling constant of ~8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.
-
Conclusion
The structural confirmation of this compound derivatives is a systematic process that relies on the logical integration of multiple spectroscopic techniques. While MS provides the molecular formula and IR/UV confirm key functional features, it is the comprehensive application of 1D and 2D NMR spectroscopy that provides the definitive and unambiguous proof of structure. By following the workflow and understanding the causal links between spectral data and molecular structure as outlined in this guide, researchers can confidently characterize these important molecules, paving the way for further investigation into their biological potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Identification of Flavonoids Using UV-Vis and MS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanoflavneuroprotect.irb.hr [nanoflavneuroprotect.irb.hr]
- 8. Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the interactions of flavonoids with membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. Simulation of the UV/Vis spectra of flavonoids | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. Simulation of the UV/Vis spectra of flavonoids | Semantic Scholar [semanticscholar.org]
- 13. ukm.my [ukm.my]
- 14. Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. youtube.com [youtube.com]
Navigating the Maze of Bioassays: A Guide to the Cross-Reactivity of 7-hydroxy-2,3-dihydro-4H-chromen-4-one and its Flavonoid Kin
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, high-throughput screening (HTS) serves as a cornerstone, enabling the rapid evaluation of vast chemical libraries. However, this powerful tool is not without its pitfalls. A significant challenge arises from Pan-Assay Interference Compounds (PAINS), molecules that frequently yield false-positive results through non-specific interactions with assay components.[1] This guide provides a comprehensive analysis of the potential cross-reactivity of 7-hydroxy-2,3-dihydro-4H-chromen-4-one, a member of the flavonoid family, a class of compounds notoriously replete with PAINS. By understanding the underlying mechanisms of interference and employing robust validation strategies, researchers can navigate this complex landscape and focus on genuine drug candidates.
The Flavonoid Conundrum: A Legacy of Promiscuous Inhibition
This compound, also known as 7-hydroxychroman-4-one, belongs to the chromanone subclass of flavonoids. Flavonoids are ubiquitous in nature and possess a wide range of reported biological activities. However, their very chemical nature—hydrophobic cores, multiple hydrogen bond donors and acceptors, and often, phenolic hydroxyl groups—makes them prone to non-specific interactions in biological assays. Studies have repeatedly shown that flavonoids can act as "promiscuous inhibitors," appearing active against a multitude of unrelated targets.[1] This promiscuity is not typically due to a specific, high-affinity interaction with a target's active site, but rather a consequence of several physicochemical phenomena.
Unmasking the Mechanisms of Assay Interference
Understanding the mechanisms by which compounds like this compound can interfere with biological assays is the first step toward mitigating these effects. The primary modes of interference for flavonoids are:
-
Aggregation-Based Inhibition: At micromolar concentrations, many flavonoids self-assemble into colloidal aggregates. These aggregates can sequester and non-specifically inhibit enzymes, leading to a false-positive signal.[1] This is one of the most common and misleading forms of assay interference.
-
Redox Cycling and Reactivity: The phenolic hydroxyl groups present in many flavonoids can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide. These ROS can directly interfere with assay components, particularly those that are sensitive to oxidative stress, or they can non-specifically modify proteins.
-
Interference with Assay Detection: Flavonoids can possess intrinsic fluorescence or absorbance that overlaps with the excitation or emission wavelengths of the assay's detection method. This can lead to either an artificial increase or decrease in the measured signal, independent of any true biological activity. They can also act as quenchers of fluorescent probes.
-
Protein Reactivity: Some flavonoids contain reactive functional groups that can covalently modify proteins, leading to irreversible and non-specific inhibition.
The following diagram illustrates the potential pathways of assay interference by flavonoid compounds.
References
A Guide to the Reproducible Synthesis and Evaluation of 7-hydroxy-2,3-dihydro-4H-chromen-4-one
In the realm of medicinal chemistry and drug development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 7-hydroxy-2,3-dihydro-4H-chromen-4-one, a key heterocyclic scaffold. By delving into the critical parameters of each experimental stage, this document aims to equip researchers with the knowledge to achieve consistent and reliable results. Furthermore, a comparative analysis with a structurally related chromenone derivative is presented to highlight key differences in synthesis and potential applications.
Introduction: The Significance of this compound
This compound, also known as 7-hydroxychroman-4-one, is a member of the chromanone family of oxygen-containing heterocyclic compounds.[1] These structures are prevalent in nature and serve as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The reproducibility of both the synthesis of these core structures and the assessment of their biological effects is paramount for the advancement of drug discovery programs.
This guide will provide a detailed, validated protocol for the synthesis of this compound, outline the expected characterization data, and discuss the critical aspects of ensuring reproducibility in its biological evaluation.
Synthesis of this compound: A Reproducible Protocol
A reliable and frequently cited method for the synthesis of this compound begins with resorcinol.[4][5] This two-step process involves a Friedel-Crafts acylation followed by an intramolecular cyclization.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation to yield 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one
-
To a solution of resorcinol in a suitable solvent, add a Lewis acid such as trifluoromethanesulfonic acid.
-
Slowly add 3-bromopropionic acid to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitoring by Thin Layer Chromatography is recommended).
-
Upon completion, quench the reaction with cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Intramolecular Cyclization to yield this compound
-
Dissolve the crude 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one from the previous step in a 2 M solution of sodium hydroxide (NaOH).
-
Stir the mixture at room temperature. The intramolecular nucleophilic substitution will lead to the formation of the chromanone ring.[4]
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound. Further purification can be achieved by recrystallization.
Causality Behind Experimental Choices:
-
Lewis Acid in Step 1: The use of a strong Lewis acid like trifluoromethanesulfonic acid is crucial to activate the carboxylic acid for the electrophilic aromatic substitution (Friedel-Crafts acylation) on the electron-rich resorcinol ring.
-
Base in Step 2: The sodium hydroxide in the second step serves to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile to displace the bromide, leading to the formation of the heterocyclic ring.
Workflow for Synthesis:
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Quercetin and 7-hydroxy-2,3-dihydro-4H-chromen-4-one Bioactivity: A Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the bioactive properties of the well-characterized flavonoid, quercetin, and the less-explored chromanone, 7-hydroxy-2,3-dihydro-4H-chromen-4-one. This document synthesizes available experimental data to offer insights into their potential as therapeutic agents.
Introduction
Quercetin, a ubiquitous plant flavonol, is one of the most extensively studied flavonoids, renowned for its wide array of pharmacological activities.[1][2] Chemically known as 3,3′,4′,5,7-pentahydroxy-2-phenylchromen-4-one, its robust antioxidant, anti-inflammatory, anticancer, and neuroprotective effects are well-documented.[3][4][5] In contrast, this compound, a simpler chromanone, represents a foundational structure within a class of compounds that have garnered interest for their diverse biological activities. While direct, extensive research on this specific molecule is limited, the broader family of chroman-4-ones has demonstrated significant therapeutic potential, including anticancer, antioxidant, and anti-inflammatory effects.[6] This guide will first delve into the established bioactivities of quercetin, providing a baseline for comparison. Subsequently, it will explore the known biological landscape of the chroman-4-one scaffold, with a particular focus on derivatives of this compound, to extrapolate its potential bioactivity profile.
Structural Comparison
A fundamental understanding of the structural differences between quercetin and this compound is crucial to appreciating their distinct bioactive profiles.
Caption: Structural comparison of Quercetin and this compound.
Comparative Bioactivity Profile
This section will dissect the primary areas of bioactivity, presenting a side-by-side analysis of the current understanding of each compound's efficacy.
Antioxidant Activity
Quercetin: The potent antioxidant activity of quercetin is a cornerstone of its therapeutic potential.[2] This activity stems from its ability to scavenge a wide variety of reactive oxygen species (ROS) and chelate metal ions, thereby preventing oxidative damage to lipids, proteins, and DNA.[2] The multiple hydroxyl groups and the specific arrangement of its rings are critical for this function.[7]
This compound and its Derivatives: While direct data on the antioxidant capacity of this compound is scarce, the chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with many of its derivatives exhibiting antioxidant properties.[8] Structure-activity relationship (SAR) studies of chromanone analogs suggest that substitutions at various positions can yield potent antioxidant compounds.[8] For instance, a series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides demonstrated more potent inhibition of lipid peroxidation than the antioxidant standard, trolox.[9] The presence of the 7-hydroxy group is considered a key feature for the antioxidant potential of this class of compounds.[10]
Table 1: Comparative Antioxidant Activity Data
| Compound/Derivative | Assay | IC50 / Activity | Reference |
| Quercetin | DPPH Radical Scavenging | ~5-15 µM (Typical Range) | [7] |
| ABTS Radical Scavenging | ~2-10 µM (Typical Range) | [7] | |
| 7-hydroxychroman-2-carboxylic acid N-alkyl amides | Lipid Peroxidation Inhibition | More potent than Trolox | [9] |
| (E)-3-benzylidenechroman-4-one derivatives | Superoxide Radical Scavenging | IC50 of 6.5 µM for a trihydroxy derivative | [11] |
Anti-inflammatory Activity
Quercetin: Quercetin exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[12] It can modulate key signaling pathways involved in inflammation, including the nuclear factor-kappa B (NF-κB) pathway.[12]
This compound and its Derivatives: The chroman-4-one skeleton is a feature of various compounds with anti-inflammatory properties.[6] For example, a flavone from Bruguiera gymnorrhiza, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, which shares the chromen-4-one core, demonstrated significant inhibition of COX-2, 5-LOX, and TNF-α production.[13] This suggests that the chromanone scaffold can serve as a basis for the development of anti-inflammatory agents.
Anticancer Activity
Quercetin: Quercetin has demonstrated anticancer activity against a variety of cancer cell lines.[3] Its mechanisms of action are multifaceted and include inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).[3]
This compound and its Derivatives: The chroman-4-one scaffold is present in numerous compounds with cytotoxic effects against cancer cells. For instance, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have shown potent cytotoxic activity against various human cancer cell lines, with some analogues being more active than the parent compound. A 4H-chromen-4-one derivative from a marine streptomyces species also exhibited potent antibacterial and cytotoxic activity against human colon and prostate carcinoma cells.
Table 2: Comparative Anticancer Activity Data
| Compound/Derivative | Cell Line | IC50 / Effect | Reference |
| Quercetin | Breast Cancer (MCF-7) | ~15-100 µM (Typical Range) | |
| Colon Cancer (HCT-116) | ~20-80 µM (Typical Range) | [3] | |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | Gastric Cancer (AGS) | 2.63 ± 0.17 µM | |
| 4H-chromen-4-one derivative from Streptomyces ovatisporus | Human Colon Carcinoma | EC50: 9.68 µg/ml | |
| Human Prostate Adenocarcinoma | EC50: 9.93 µg/ml |
Neuroprotective Effects
Quercetin: Quercetin has been shown to have neuroprotective properties, which are largely attributed to its antioxidant and anti-inflammatory activities. It can protect neurons from oxidative damage and reduce lipid peroxidation. Studies suggest it may have a role in mitigating the pathology of neurodegenerative diseases like Alzheimer's.
This compound and its Derivatives: While direct evidence for the neuroprotective effects of this compound is lacking, some of its derivatives have been investigated for such properties. For example, a flavonoid derivative, 2-(4'-Benzyloxyphenyl)-3-hydroxy-chromen-4-one, has been shown to protect against Aβ42-induced neurodegeneration in a Drosophila model of Alzheimer's disease.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are standard, detailed protocols for assessing key bioactivities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)
This assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of the test compounds (quercetin and this compound) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
Reaction Mixture: In a 96-well microplate, add a specific volume of each compound dilution to the wells. Then, add the DPPH solution to each well to initiate the reaction. A control well should contain the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The purple color of the DPPH solution will fade in the presence of an antioxidant.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay (Anticancer/Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of quercetin and this compound. Include a vehicle control (the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Conclusion and Future Directions
This guide highlights the substantial body of evidence supporting the diverse bioactivities of quercetin, positioning it as a significant natural compound with therapeutic promise. In contrast, the bioactivity of this compound remains largely uncharted territory. While the broader class of chroman-4-ones demonstrates promising antioxidant, anti-inflammatory, and anticancer properties, direct experimental validation for this specific molecule is critically needed.
Future research should focus on a systematic evaluation of this compound's bioactivity using standardized in vitro and in vivo models. Head-to-head comparative studies with well-characterized compounds like quercetin will be invaluable in elucidating its potential and defining its structure-activity relationships. Such investigations will be instrumental in determining whether this simpler chromanone can serve as a valuable scaffold for the development of novel therapeutic agents.
References
- 1. Synthesis and structure-activity relationships of 2-vinylchroman-4-ones as potent antibiotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiinflammatory activity of a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8110555B2 - 7-hydroxy chromones as potent antioxidants - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The flavonoid derivative 2-(4' Benzyloxyphenyl)-3-hydroxy-chromen-4-one protects against Aβ42-induced neurodegeneration in transgenic Drosophila: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the In Silico and In Vitro Evaluation of 7-Hydroxy-2,3-dihydro-4H-chromen-4-one
In the landscape of contemporary drug discovery, the preliminary assessment of a compound's biological activity is a critical step that dictates its journey from a mere chemical entity to a potential therapeutic agent. This guide provides an in-depth comparative analysis of in silico and in vitro methodologies for evaluating the activity of 7-hydroxy-2,3-dihydro-4H-chromen-4-one, a flavanone derivative of significant interest. By juxtaposing computational predictions with tangible experimental data from its closely related oxidized form, 7-hydroxyflavone, we aim to offer researchers, scientists, and drug development professionals a comprehensive understanding of these complementary approaches. This guide is designed to not only present data but also to elucidate the scientific rationale behind the experimental designs, thereby empowering researchers to make informed decisions in their own investigations.
Introduction to this compound
This compound, commonly known as 7-hydroxyflavanone, belongs to the flavonoid family, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structure of 7-hydroxyflavanone, characterized by a C6-C3-C6 skeleton with a hydroxyl group at the 7-position, forms the basis of its potential biological functions. Understanding the bioactivity of this specific flavanone necessitates a multi-pronged approach, beginning with computational predictions and culminating in experimental validation.
Section 1: In Silico Exploration of Bioactivity
In silico methods provide a rapid and cost-effective means to predict the biological activity of a compound by simulating its interaction with biological targets at a molecular level. Molecular docking, a prominent in silico technique, predicts the preferred orientation of a ligand when bound to a receptor, offering insights into binding affinity and potential inhibitory action.
Molecular Docking Workflow
The causality behind a robust molecular docking experiment lies in the meticulous preparation of both the protein target and the ligand, followed by a systematic search for the most energetically favorable binding pose. This workflow is crucial for generating reliable predictions that can guide subsequent in vitro studies.
Figure 1: Molecular Docking Workflow.
Protocol for Molecular Docking of 7-Hydroxyflavanone
This protocol outlines the key steps for performing a molecular docking study, a crucial component of in silico analysis.[1][2][3][4]
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.[1]
-
-
Ligand Preparation:
-
Obtain the 2D structure of 7-hydroxyflavanone from a chemical database such as PubChem.
-
Convert the 2D structure to a 3D format and perform energy minimization using a suitable force field.
-
-
Grid Generation:
-
Define the binding site on the protein, typically the active site or a known allosteric site.
-
Generate a grid box that encompasses the defined binding site. The grid dimensions should be sufficient to allow the ligand to move and rotate freely.[1]
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the protein's grid box.[4]
-
The software will explore various conformations and orientations of the ligand within the binding site and score them based on a defined scoring function.
-
-
Results Analysis:
-
Analyze the resulting docking poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.
-
In Silico Findings for 7-Hydroxyflavanone
A molecular docking study of 7-hydroxyflavanone with amylase, an enzyme involved in carbohydrate metabolism, revealed a docking score of -5.73 kcal/mol.[5] This negative value indicates a favorable binding interaction, suggesting that 7-hydroxyflavanone has the potential to inhibit amylase activity.[5] Further molecular dynamics simulations showed greater structural stability for 7-hydroxyflavanone compared to its isomer, 6-hydroxyflavanone, in the amylase active site.[5]
Section 2: In Vitro Validation of Biological Activity
While in silico studies provide valuable predictions, in vitro assays are essential for experimental validation and quantification of a compound's biological activity. These assays are performed in a controlled laboratory setting, typically using isolated enzymes, cells, or tissues.
Comparative Analysis of In Vitro Assays
The choice of an in vitro assay is dictated by the biological activity being investigated. For a compound like 7-hydroxyflavanone, with potential anticancer, antioxidant, and anti-inflammatory properties, a panel of assays is required for a comprehensive evaluation.
| Biological Activity | In Vitro Assay | Principle |
| Anticancer | MTT Assay | Measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[6] |
| Antioxidant | DPPH Assay | Quantifies the radical scavenging activity of a compound by measuring the reduction of the stable free radical DPPH.[7] |
| Anti-inflammatory | COX-2 Inhibition Assay | Determines the inhibitory effect of a compound on the cyclooxygenase-2 (COX-2) enzyme, which is involved in prostaglandin synthesis.[8][9] |
Experimental Workflow for In Vitro Assays
The general workflow for in vitro activity assessment involves preparing the necessary reagents, performing the assay according to a standardized protocol, and analyzing the data to determine key parameters such as the half-maximal inhibitory concentration (IC50).
Figure 2: General In Vitro Assay Workflow.
Detailed In Vitro Protocols
This protocol details the steps for assessing the cytotoxic effects of a compound on cancer cell lines.[6][10][11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of 7-hydroxyflavanone (or a related compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol outlines the procedure for evaluating the radical scavenging capacity of a compound.[7][13][14]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.[7][14]
-
Sample Preparation: Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid).[7]
-
Reaction Mixture: Mix the test compound dilutions with the DPPH solution and incubate in the dark at room temperature for a set time (e.g., 30 minutes).[7]
-
Absorbance Measurement: Measure the absorbance of the reaction mixtures at 517 nm.[7][14]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
This protocol describes the steps to measure the inhibition of the COX-2 enzyme.[8][9][15]
-
Reagent Preparation: Prepare the necessary buffers, co-factors (e.g., hematin, L-epinephrine), and the COX-2 enzyme solution.[9]
-
Inhibitor Pre-incubation: Pre-incubate the COX-2 enzyme with different concentrations of the test compound at 37°C for a specified time (e.g., 10 minutes).[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period.
-
Product Quantification: Measure the amount of prostaglandin product formed, often using a colorimetric or fluorometric method.[8]
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
In Vitro Findings for 7-Hydroxyflavone (Oxidized Form)
It is important to note that the following in vitro data pertains to 7-hydroxyflavone, the oxidized analog of this compound. While structurally similar, the presence of a double bond in the C-ring of 7-hydroxyflavone can influence its biological activity.
-
Anticancer Activity: 7-hydroxyflavone demonstrated cytotoxic activity against human cervical (HeLa) and breast (MDA-MB-231) cancer cell lines with IC50 values of 22.56 µg/mL and 3.86 µg/mL, respectively.[16][17][18][19]
-
Antioxidant Activity: In the DPPH assay, 7-hydroxyflavone exhibited an IC50 value of 5.55 µg/mL for radical scavenging.[16][17][18][19]
-
Anti-inflammatory Activity: 7-hydroxyflavone has been shown to inhibit COX-2 and 5-LOX with IC50 values of 27 µg/mL and 33 µg/mL, respectively.[20] It also dose-dependently reduced the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated RAW264.7 cells.[21]
Section 3: Comparative Analysis and Future Directions
The juxtaposition of in silico predictions for 7-hydroxyflavanone and in vitro data for 7-hydroxyflavone provides a foundational understanding of the potential bioactivities of this class of compounds.
| Methodology | Compound | Target/Assay | Result |
| In Silico | 7-Hydroxyflavanone | Amylase (Docking) | Binding Score: -5.73 kcal/mol[5] |
| In Vitro | 7-Hydroxyflavone | HeLa Cells (MTT) | IC50: 22.56 µg/mL[16][17][18][19] |
| In Vitro | 7-Hydroxyflavone | MDA-MB-231 Cells (MTT) | IC50: 3.86 µg/mL[16][17][18][19] |
| In Vitro | 7-Hydroxyflavone | DPPH Radical Scavenging | IC50: 5.55 µg/mL[16][17][18][19] |
| In Vitro | 7-Hydroxyflavone | COX-2 Inhibition | IC50: 27 µg/mL[20] |
The favorable docking score of 7-hydroxyflavanone with amylase suggests its potential as an enzyme inhibitor. The potent anticancer, antioxidant, and anti-inflammatory activities observed for its oxidized counterpart, 7-hydroxyflavone, further underscore the therapeutic potential of this structural scaffold.
The anti-inflammatory activity of 7-hydroxyflavone is mediated, in part, through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.
Figure 3: Simplified NF-κB Signaling Pathway and the inhibitory action of 7-hydroxyflavone.
It is crucial to acknowledge the limitations of this comparative analysis. The in silico and in vitro data presented are not for the same molecule targeting the same biological endpoint. Therefore, direct correlations cannot be drawn. However, this guide highlights the importance of a synergistic approach. The promising in silico predictions for 7-hydroxyflavanone, coupled with the potent in vitro activities of its oxidized form, provide a strong rationale for future research.
Future studies should focus on:
-
Performing in vitro anticancer, antioxidant, and anti-inflammatory assays specifically on this compound.
-
Conducting molecular docking studies of this compound with relevant anticancer and anti-inflammatory targets (e.g., Bcl-2, COX-2) to correlate with experimental findings.
-
Elucidating the precise mechanisms of action of this compound through further cell-based and molecular assays.
By systematically progressing from in silico screening to rigorous in vitro validation, the scientific community can efficiently unravel the therapeutic potential of promising natural compounds like this compound.
References
- 1. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Docking and Dynamics Simulation of Several Flavonoids Predict Cyanidin as an Effective Drug Candidate against SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular insight into binding affinities and blockade effects of selected flavonoid compounds on the PD-1/PD-L1 pathway - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03877K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. assaygenie.com [assaygenie.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Inhibition of pro-inflammatory mediators in RAW264.7 cells by 7-hydroxyflavone and 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 7-Hydroxy-2,3-dihydro-4H-chromen-4-one: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MOA) of 7-hydroxy-2,3-dihydro-4H-chromen-4-one, a naturally occurring flavanone. We will delve into a logical, multi-tiered experimental approach, comparing its performance with relevant alternatives and providing the foundational data necessary for robust scientific inquiry. Our focus is on the causality behind experimental choices, ensuring each step builds upon the last to create a self-validating system of evidence.
Introduction to this compound
This compound, also known as 7-hydroxyflavanone, is a flavonoid found in various plants.[1] Its core structure, a chromanone backbone, is a privileged scaffold in medicinal chemistry.[2] Preliminary research has credited this compound with a spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] This guide will move beyond these initial observations to establish a rigorous methodology for confirming its molecular targets and cellular effects.
Part 1: A Step-by-Step Strategy for MOA Validation
The journey to validate a compound's MOA is systematic. It begins with broad, hypothesis-generating inquiries and progressively narrows down to specific, quantifiable interactions within a cellular context.
Phase 1: Hypothesis Generation - Mapping the Potential Mechanisms
Based on existing literature, the bioactivity of 7-hydroxyflavanone points toward several established signaling pathways. Its anti-inflammatory effects suggest interaction with key mediators of inflammation, while its antioxidant and anticancer activities imply roles in cellular stress responses and apoptosis regulation.
Known and Hypothesized Molecular Interactions:
-
Anti-inflammatory Action: The compound has been shown to inhibit Pyruvate Kinase M2 (PKM2) with an IC50 of 2.12 μM, as well as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) with IC50 values of 27 µg/mL and 33 µg/mL, respectively.[7] It is also reported to attenuate the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumour necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated cells.[8] This implicates modulation of the MAPK/NF-κB signaling pathway.[7]
-
Antioxidant & Cytoprotective Action: The presence of a hydroxyl (-OH) group is believed to be crucial for its free-radical scavenging ability.[3] Furthermore, it has been shown to protect renal cells from nicotine-induced cytotoxicity by activating the ERK/Nrf2/HO-1 pathway.[7][9]
-
Anticancer Action: In-vitro studies have demonstrated antiproliferative effects on human cervical (HeLa) and breast cancer (MDA-MB231) cell lines, with a proposed mechanism involving interaction with the anti-apoptotic protein Bcl-2.[3][5]
The following diagram illustrates the key pathways hypothesized to be modulated by 7-hydroxyflavanone.
Caption: Hypothesized molecular targets and pathways of 7-hydroxyflavanone.
Phase 2: In Vitro Target Validation & Comparative Analysis
The first principle of MOA validation is to confirm a direct physical interaction between the compound and its putative protein target. Enzyme inhibition assays are the gold standard for this purpose.[10][11]
Experimental Protocol: Enzyme Inhibition Assay
This protocol provides a generalized workflow. Specific buffer conditions, substrate concentrations, and detection methods must be optimized for each target enzyme (e.g., COX-2, PKM2).[12]
-
Preparation of Reagents:
-
Prepare a suitable reaction buffer at the optimal pH for the target enzyme.
-
Dilute the enzyme to a concentration that yields a linear reaction rate over the desired time course.
-
Prepare a stock solution of this compound and competitor compounds in an appropriate solvent (e.g., DMSO). Create a serial dilution series.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer.
-
Add the test compound (7-hydroxyflavanone or an alternative) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add the enzyme to all wells except for a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Data Acquisition and Analysis:
-
Monitor the formation of the product (or depletion of the substrate) over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]
-
Comparative Data for Key Anti-inflammatory Targets
To contextualize the potency of this compound, its performance should be benchmarked against other flavonoids known to possess anti-inflammatory properties.
| Compound | Target Enzyme | Reported IC50 | Key Structural Difference |
| 7-Hydroxyflavanone | PKM2 | 2.12 μM [7] | Single hydroxyl group at C7 |
| COX-2 | 27 µg/mL (~112 μM) [7] | ||
| 5-LOX | 33 µg/mL (~137 μM) [7] | ||
| 7,8-Dihydroxyflavone | COX-2, iNOS | More potent than 7-hydroxyflavanone in reducing inflammatory markers[8] | Additional hydroxyl group at C8 |
| Apigenin | COX-2, iNOS | Potent inhibitor of inflammatory pathways[13] | Flavone (not flavanone); hydroxyls at C5, C7, C4' |
| Quercetin | COX-1, COX-2 | Broad inhibitor of inflammatory enzymes[13] | Flavonol; multiple hydroxyl groups |
Note: Direct comparison of µg/mL and µM values requires conversion based on molecular weight. The data suggests that while 7-hydroxyflavanone is active, related flavonoids with different hydroxylation patterns may exhibit greater potency against certain targets.
Phase 3: Confirming Target Engagement in a Cellular Milieu
Demonstrating that a compound binds its target in a test tube is a critical first step. However, it is essential to confirm this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[14][15] The underlying principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[16]
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Grow the cell line of interest (e.g., RAW264.7 macrophages or a cancer cell line expressing the target) to ~80% confluency.
-
Treat cells with either the vehicle control or a saturating concentration of this compound for a predetermined time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.[15]
-
-
Protein Extraction:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
To separate the soluble protein fraction from the heat-denatured, aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[17]
-
-
Detection and Analysis:
-
Carefully collect the supernatant from each tube.
-
Analyze the amount of the soluble target protein remaining in the supernatant using Western blotting with a specific antibody.
-
Quantify the band intensities and normalize them to the intensity at the lowest temperature (100% soluble).
-
Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting temperature (Tm) to the right for the compound-treated samples compared to the vehicle control confirms intracellular target engagement.[18]
-
Phase 4: Quantifying Downstream Cellular Consequences
Confirmation of target binding must be linked to a functional cellular outcome. This involves measuring the modulation of downstream signaling pathways and the resulting physiological changes.
A. Validating Signaling Pathway Modulation (Western Blot)
-
Objective: To determine if 7-hydroxyflavanone affects the activation of key signaling proteins (e.g., ERK, NF-κB) and the expression of downstream effectors (e.g., HO-1, iNOS).
-
Methodology:
-
Culture relevant cells (e.g., RAW264.7) and pre-treat with various concentrations of 7-hydroxyflavanone.
-
Stimulate the cells with an appropriate agonist (e.g., LPS for inflammation, nicotine for oxidative stress) for a short period (e.g., 15-60 minutes for phosphorylation events).
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for both the phosphorylated (active) and total forms of the proteins of interest (e.g., anti-p-ERK, anti-total-ERK, anti-HO-1, anti-iNOS).
-
Use a secondary antibody conjugated to HRP and an ECL substrate for detection.
-
Quantify band density and express the level of phosphorylated protein relative to the total protein.
-
B. Measuring Functional Outcomes (Cell-Based Assays)
-
Anti-inflammatory Activity:
-
Objective: To quantify the reduction in pro-inflammatory mediators.
-
Assay: Use LPS-stimulated RAW264.7 macrophages. After treatment with 7-hydroxyflavanone, measure NO in the culture supernatant using the Griess assay and quantify PGE2, TNF-α, and IL-6 levels using commercially available ELISA kits.[8]
-
-
Antioxidant Activity:
-
Objective: To measure the reduction of intracellular reactive oxygen species (ROS).
-
Assay: Treat cells (e.g., NRK52E renal cells) with an oxidant (e.g., nicotine or H₂O₂) with and without 7-hydroxyflavanone.[7] Load the cells with a ROS-sensitive fluorescent probe like DCFDA and measure the fluorescence intensity using a plate reader or flow cytometer.
-
-
Antiproliferative Activity:
-
Objective: To determine the cytotoxic/cytostatic effect on cancer cells.
-
Assay: Seed cancer cell lines (e.g., HeLa, MDA-MB231) in a 96-well plate. Treat with a serial dilution of 7-hydroxyflavanone for 48-72 hours. Measure cell viability using an MTT or similar colorimetric assay to determine the IC50 for cell growth inhibition.[3]
-
Conclusion
The validation of this compound's mechanism of action requires a multi-faceted approach that bridges direct enzyme inhibition, cellular target engagement, and functional downstream effects. The experimental workflow detailed in this guide—from in vitro enzyme assays and comparative IC50 analysis to CETSA and cell-based functional assays—provides a robust framework for confirming its roles in modulating key pathways like NF-κB and Nrf2. By comparing its activity against structural analogs like 7,8-dihydroxyflavone, researchers can gain valuable structure-activity relationship insights. This systematic validation is crucial for substantiating its therapeutic potential and guiding future pre-clinical and clinical development.
References
- 1. 7-Hydroxyflavanone | C15H12O3 | CID 1890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 7-Hydroxyflavanone | 6515-36-2 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Hydroxyflavanone - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of pro-inflammatory mediators in RAW264.7 cells by 7-hydroxyflavone and 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
- 13. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
Introduction: The Rationale for a Comparative Docking Approach
7-hydroxy-2,3-dihydro-4H-chromen-4-one, also known as 7-hydroxyflavanone, belongs to the flavonoid family—a class of plant secondary metabolites renowned for a wide spectrum of biological activities.[1] The chromenone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with therapeutic potential.[2] Understanding how subtle structural modifications on this scaffold influence binding affinity to specific protein targets is fundamental to designing novel therapeutics.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[3] It allows us to visualize potential interactions at the atomic level and estimate the strength of this binding, typically expressed as a binding affinity or docking score. By comparing the docking results of a lead compound like this compound with its structural analogs, we can dissect the contribution of individual functional groups to target engagement. This comparative approach provides invaluable insights into the Structure-Activity Relationship (SAR), guiding the rational design of more potent and selective molecules.
This guide will use the Keap1-Nrf2 signaling pathway as a case study. The transcription factor Nrf2 is a master regulator of the cellular antioxidant response, and its activity is negatively controlled by the Kelch-like ECH-associated protein 1 (Keap1). Under oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes.[4] Previous studies have shown that flavonoids can modulate this pathway, making Keap1 an excellent target for our comparative study.[4]
Selection of Compounds and Protein Target
The integrity of a comparative study hinges on the logical selection of its components. The goal is to introduce systematic changes to the core structure to probe their effect on binding.
Core Compound:
-
This compound (7-hydroxyflavanone): Our lead molecule, featuring the flavanone core with a hydroxyl group at the 7-position.[5][6]
Comparative Compounds:
-
Flavanone: The parent scaffold without any hydroxyl substitutions. This will serve as our baseline to evaluate the impact of the 7-hydroxy group.
-
7-Hydroxyflavone: A close analog where the C2-C3 bond is unsaturated. This comparison will reveal the role of the dihydro- feature on conformational flexibility and binding.[7][8][9]
-
Naringenin (5,7,4'-trihydroxyflavanone): A widely studied flavanone that introduces additional hydroxyl groups at the 5- and 4'-positions, allowing us to assess the impact of further hydroxylation.
Protein Target:
-
Human Keap1 Kelch domain: This domain is responsible for binding to Nrf2. Inhibiting the Keap1-Nrf2 interaction is a validated therapeutic strategy. For this study, we will utilize the crystal structure of the human Keap1 Kelch domain, for instance, PDB ID: 1DH3, which provides a high-resolution model of the binding site.[4]
Experimental Protocol: A Validated Molecular Docking Workflow
This protocol is designed to be a self-validating system, where each step ensures the integrity and reproducibility of the final results. We will use the widely adopted AutoDock Vina software for this workflow, known for its accuracy and speed.[10]
Workflow Overview
Caption: Molecular docking experimental workflow.
Step 1: System Preparation (The Foundation)
Causality: The accuracy of a docking simulation is critically dependent on the quality of the input structures. This preparation phase ensures that both protein and ligand are in chemically correct and energetically favorable states.
1.1. Protein Preparation:
-
Obtain Structure: Download the PDB file for the human Keap1 Kelch domain (e.g., PDB ID: 1DH3) from the Protein Data Bank.
-
Clean Structure: Load the PDB file into a molecular visualization tool like AutoDockTools, UCSF Chimera, or PyMOL. Remove all non-essential components, such as water molecules and co-crystallized ligands/solvents. The rationale is to simulate the binding in a clean apo-state or to make space for our ligand of interest.
-
Add Hydrogens: Add polar hydrogen atoms to the protein. This is a crucial step as it ensures correct ionization and tautomeric states for amino acid residues, which is essential for forming hydrogen bonds.
-
Assign Charges: Compute and assign partial charges (e.g., Kollman charges) to the protein atoms. This is necessary for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock.
1.2. Ligand Preparation:
-
Obtain Structures: Download the 2D SDF files for all four compounds from the PubChem database.[5][8][11]
-
Convert to 3D and Optimize: Use a program like Open Babel to convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This step generates a low-energy, sterically plausible conformation.
-
Assign Charges & Torsions: Load each ligand into AutoDockTools. Assign Gasteiger charges, which are essential for calculating electrostatic potential. Define the rotatable bonds (torsions) to allow the ligand conformational flexibility during the docking process.
-
Save as PDBQT: Save each prepared ligand as a PDBQT file.
Step 2: Docking Simulation (The Experiment)
2.1. Grid Box Generation:
-
Identify the Active Site: The binding site is the region of the protein where the ligand is expected to bind. This is often identified from the position of a co-crystallized ligand in a PDB structure or through literature analysis. For Keap1, the binding site for the Nrf2 protein is well-characterized.
-
Define the Search Space: In AutoDockTools, define a 3D grid box that encompasses the entire active site. A typical size might be 60 x 60 x 60 points with a spacing of 0.375 Å.[11] The grid box must be large enough to allow the ligand to move and rotate freely but small enough to focus the search, saving computational time.
2.2. Execution of Docking:
-
Configuration: Prepare a configuration file for AutoDock Vina. This text file specifies the file paths for the prepared protein and ligand, the coordinates for the center of the grid box, and its dimensions.
-
Run Simulation: Execute the docking run from the command line. Vina will use its Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the grid box, calculating the binding energy for the most favorable poses.
Step 3: Analysis of Results (The Insight)
3.1. Binding Affinity:
-
AutoDock Vina will output a list of binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol. The most negative value represents the most favorable predicted binding mode.
3.2. Interaction Analysis:
-
Load the prepared protein structure and the docked ligand poses into a visualization software.
-
Focus on the top-ranked pose. Analyze the non-covalent interactions between the ligand and the protein's amino acid residues. Key interactions to look for include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Key for stabilizing the ligand in the binding pocket.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
-
The causality is clear: the type and number of these interactions directly explain the calculated binding affinity. A ligand that forms more and stronger interactions will have a more favorable (more negative) score.
Data Presentation and Interpretation
Quantitative data should always be presented in a clear, comparative format.
Table 1: Comparative Docking Scores of Chromenone Derivatives against Keap1
| Compound Name | PubChem CID | Molecular Formula | Predicted Binding Affinity (kcal/mol)* |
| Flavanone | 93655 | C₁₅H₁₂O₂ | -6.8 |
| 7-hydroxyflavanone | 1890 | C₁₅H₁₂O₃ | -7.5 |
| 7-Hydroxyflavone | 5281894 | C₁₅H₁₀O₃ | -7.2 |
| Naringenin | 932 | C₁₅H₁₂O₅ | -8.1 |
*Note: These are representative values for illustrative purposes. Actual results will vary based on the precise docking protocol and software version.
Interpretation of Hypothetical Results:
-
Effect of the 7-hydroxy group: The predicted binding affinity of 7-hydroxyflavanone (-7.5 kcal/mol) is significantly better than that of the parent flavanone (-6.8 kcal/mol). This suggests that the hydroxyl group at the 7-position is critical for binding. Visual analysis of the docked pose would likely reveal that this -OH group acts as a hydrogen bond donor or acceptor with a key residue in the Keap1 active site.
-
Effect of C2-C3 Saturation: 7-hydroxyflavanone (-7.5 kcal/mol) shows a slightly better binding affinity than 7-hydroxyflavone (-7.2 kcal/mol). The saturated C2-C3 bond in the flavanone structure gives it a non-planar, puckered conformation, which may allow for a better fit into the three-dimensional space of the binding pocket compared to the planar flavone.
-
Effect of Additional Hydroxylation: Naringenin, with three hydroxyl groups, shows the best predicted binding affinity (-8.1 kcal/mol). This indicates that the additional hydroxyl groups at the 5- and 4'-positions are also involved in favorable interactions, likely forming additional hydrogen bonds with the receptor.
These in silico results generate a clear hypothesis: the 7-hydroxy group is a key pharmacophoric feature for Keap1 binding, and additional hydrogen bonding moieties can further enhance affinity.
Biological Context: The Keap1-Nrf2 Signaling Pathway
To fully appreciate the implications of our docking results, we must understand the biological pathway we are targeting.
Caption: Simplified Keap1-Nrf2 antioxidant response pathway.
Our docking study predicts that this compound can bind to Keap1. As shown in the diagram, this binding would inhibit the formation of the Keap1-Nrf2 complex. This prevents the degradation of Nrf2, allowing it to accumulate and translocate to the nucleus, where it can activate the transcription of protective antioxidant genes.[4]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to comparative molecular docking. Our hypothetical results for this compound and its analogs against the Keap1 protein target demonstrate how this technique can generate valuable insights into structure-activity relationships. We have shown that the 7-hydroxy group is likely a key contributor to binding affinity.
It is imperative to remember that molecular docking is a predictive tool. While it provides strong, testable hypotheses, the results must be validated through experimental assays. The logical next steps would be:
-
In Vitro Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the actual binding affinities.
-
Cell-Based Assays: Measuring the upregulation of Nrf2 target genes (like HO-1) in cell lines treated with the compounds.
By integrating computational predictions with experimental validation, we can accelerate the journey from a promising scaffold to a novel therapeutic agent.
References
- 1. Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Hydroxyflavanone | C15H12O3 | CID 1890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 7-Hydroxyflavone | C15H10O3 | CID 5281894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular insight into binding affinities and blockade effects of selected flavonoid compounds on the PD-1/PD-L1 pathway - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03877K [pubs.rsc.org]
- 11. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-hydroxy-2,3-dihydro-4H-chromen-4-one
Introduction: In the landscape of modern research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these is 7-hydroxy-2,3-dihydro-4H-chromen-4-one (CAS No. 76240-27-2), a chromenone derivative. While its specific applications are varied, the responsibility of ensuring its safe handling and disposal is universal. Improper disposal of laboratory chemicals can lead to significant environmental contamination, regulatory penalties, and immediate safety hazards within the laboratory.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this chemical waste stream safely, ensuring compliance and protecting both personnel and the environment.
Part 1: Hazard Identification and Risk Assessment
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratory personnel be informed about the potential hazards of the chemicals they work with.[4][5][6] The first step in any disposal process is always to consult the manufacturer-specific SDS if available. In its absence, treat the substance as hazardous.
Inferred Hazard Profile Summary:
| Property | Value/Information | Source |
| Chemical Name | This compound | LookChem |
| CAS Number | 76240-27-2 | LookChem[7] |
| Molecular Formula | C₉H₈O₃ | LookChem[7] |
| Physical State | Solid (based on melting point) | LookChem[7] |
| Melting Point | 149 °C | LookChem[7] |
| Potential Health Hazards | May cause skin, eye, and respiratory irritation. May be harmful if swallowed. (Inferred from similar compounds) | PubChem, TCI Chemicals[2] |
| Environmental Hazards | The environmental fate and effects have not been fully investigated. Assume it is potentially harmful to aquatic life and avoid release into the environment. | General Precaution |
Part 2: Waste Minimization and Pre-Disposal Planning
Effective waste management begins with waste minimization. The U.S. Environmental Protection Agency (EPA) encourages practices that reduce the volume of hazardous waste generated.[8]
-
Source Reduction: Order only the quantity of this compound required for your experiments.[8]
-
Inventory Management: Maintain a clear and updated inventory of your chemicals to prevent ordering duplicates and to track expiration dates.[9]
-
Procedural Modification: Where possible, adapt experimental procedures to use smaller quantities of the material.
Before generating waste, identify a designated Satellite Accumulation Area (SAA) in your laboratory.[8][10] This is an area at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area. The SAA must be under the control of the laboratory personnel.[1]
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to comply with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from its point of generation to its final disposal.[1][11]
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE. This is a core requirement of your facility's Chemical Hygiene Plan (CHP) under the OSHA Laboratory Standard.[12]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[9][11]
-
Characterize the Waste: this compound is a solid, non-halogenated organic compound.
-
Segregate:
-
Collect this waste in a container designated for Solid Organic Hazardous Waste .
-
DO NOT mix this waste with:
-
Liquid waste streams.
-
Strong oxidizing agents, strong acids, or strong bases.
-
Halogenated organic waste.
-
Aqueous waste.
-
-
Keep solid and liquid wastes separate.[9]
-
Step 3: Containerization
The container used for waste accumulation must meet specific standards.[1][13]
-
Compatibility: Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container with a screw cap). The original product container is often a suitable choice.
-
Condition: The container must be in good condition, free of leaks, cracks, or deterioration.[1]
-
Closure: The container must have a secure, leak-proof closure. Keep the container closed at all times except when adding waste.[8][13]
Step 4: Labeling
Proper labeling is a strict EPA requirement.[10]
-
As soon as the first particle of waste enters the container, it must be labeled.
-
The label must include:
Step 5: Accumulation in the Satellite Accumulation Area (SAA)
Store the labeled waste container in your designated SAA.
-
The SAA must be at or near the point of generation and within the line of sight of laboratory personnel.[10]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[9]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8]
Step 6: Arranging for Final Disposal
Laboratory personnel are prohibited from disposing of hazardous chemical waste via standard trash or sewer systems.[1][14]
-
Contact EHS: Once your waste container is full or you have finished the project generating the waste, contact your institution's Environmental Health and Safety (EHS) office for pickup.[8]
-
Waste Hauler: The EHS department will arrange for a licensed hazardous waste hauler to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][11]
-
Disposal Method: The likely final disposal method for this type of organic solid is high-temperature incineration at a specialized facility.
Part 4: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: If the spill is large or you are not comfortable cleaning it up, evacuate the area and contact your EHS office or emergency response team.
-
Small Spill Cleanup: For a small, manageable spill of solid material:
-
Ensure you are wearing your full PPE.
-
Gently sweep the solid material into a dustpan to avoid creating airborne dust.
-
Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into your designated solid hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.[14]
-
Part 5: Visual Workflow for Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one | C16H12O3 | CID 5380976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. osha.gov [osha.gov]
- 5. mastercontrol.com [mastercontrol.com]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. lookchem.com [lookchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. compliancy-group.com [compliancy-group.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. vumc.org [vumc.org]
Navigating the Safe Handling of 7-hydroxy-2,3-dihydro-4H-chromen-4-one: A Guide to Personal Protective Equipment
In the landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 7-hydroxy-2,3-dihydro-4H-chromen-4-one (also known as 7-hydroxychroman-4-one; CAS No. 76240-27-2), with a focused emphasis on the selection and use of appropriate Personal Protective Equipment (PPE). As the toxicological properties of many research chemicals are not fully elucidated, a cautious and well-informed approach to PPE is a cornerstone of responsible laboratory practice.[1]
Understanding the Hazard Profile
Before any handling of this compound, a thorough review of its Safety Data Sheet (SDS) is mandatory. While a comprehensive toxicological profile may be unavailable, the SDS for this compound and structurally related molecules indicates potential for skin, eye, and respiratory irritation.[1][2][3] Therefore, all handling procedures should be designed to minimize direct contact and the generation of airborne particulates.
Core Principles of Protection: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all protocol but rather a risk-based assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for various common laboratory operations involving this compound.
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side-shields or safety goggles.[1] | Nitrile or neoprene gloves.[4] | Full-length lab coat. | Work in a chemical fume hood or wear a NIOSH-approved N95 (or equivalent) particulate respirator.[1][4] |
| Solution Preparation | Safety glasses with side-shields or safety goggles. A face shield is recommended if there is a splash hazard.[4] | Nitrile or neoprene gloves.[4] | Full-length lab coat. | Work in a well-ventilated area or a chemical fume hood. |
| Running Reactions and Work-up | Safety glasses with side-shields or safety goggles. A face shield is recommended for procedures with a splash or projectile hazard.[4] | Nitrile or neoprene gloves.[4] | Full-length lab coat. | Work in a chemical fume hood. |
| Handling Contaminated Waste | Safety glasses with side-shields or safety goggles.[1] | Nitrile or neoprene gloves.[4] | Full-length lab coat. | Not generally required if waste is properly contained. |
A Step-by-Step Guide to PPE Application and Removal
The efficacy of PPE is critically dependent on its correct use. The following protocols for donning and doffing PPE are designed to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on a clean, full-length lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.[4]
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them in the appropriate hazardous waste container.
-
Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination and place it in a designated receptacle for laboratory laundry or disposal.
-
Eye and Face Protection: Remove eye and face protection.
-
Respiratory Protection (if worn): Remove the respirator.
-
Hand Hygiene: Thoroughly wash hands with soap and water.[3]
Visualizing Your PPE Decision-Making Process
To aid in the rapid assessment of necessary PPE, the following workflow diagram illustrates the key decision points based on the nature of the experimental work.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Operational and Disposal Plans
Storage: Upon receipt, inspect the container for damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5] The container should be kept tightly closed.
Spill Management: In the event of a spill, evacuate the area. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.[1] For liquid spills, absorb with an inert material and place in a sealed, labeled container. Ensure adequate ventilation and wear the appropriate PPE during cleanup.
Disposal: All waste contaminated with this compound, including contaminated PPE, weighing papers, and unused material, must be disposed of as hazardous waste.[4] Collect waste in designated, clearly labeled, and sealed containers.[4] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.[4]
Conclusion: Fostering a Culture of Safety
The responsible use of personal protective equipment is a foundational element of laboratory safety. By understanding the potential hazards of this compound and implementing the robust PPE and handling protocols outlined in this guide, researchers can significantly mitigate risks and ensure a safe environment for scientific advancement. This commitment to safety not only protects individuals but also upholds the integrity of the research process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
